molecular formula C12H11FN2O B1443238 [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine CAS No. 1250151-58-6

[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

Cat. No.: B1443238
CAS No.: 1250151-58-6
M. Wt: 218.23 g/mol
InChI Key: IZXARGJXHMWFFM-UHFFFAOYSA-N
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Description

[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine ( 1250151-58-6) is a high-purity chemical compound with the molecular formula C12H11FN2O and a molecular weight of 218.23 g/mol . This compound features a pyridine core structure substituted with a methanamine group and a 3-fluorophenoxy ether linkage, as represented by the SMILES notation NCC1=NC=CC(OC2=CC=CC(F)=C2)=C1 . The presence of both the fluorinated aromatic system and the aminomethylpyridine scaffold makes this molecule a valuable building block in medicinal chemistry and drug discovery research, particularly for the development of targeted therapeutics. Researchers utilize this compound as a key synthetic intermediate in the design and synthesis of more complex molecules for pharmaceutical applications. The fluorine atom on the phenoxy ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, allowing for fine-tuning of bioactivity in lead optimization studies. The (4-(3-fluorophenoxy)pyridin-2-yl)methanamine structure can also be obtained as a dihydrochloride salt (CAS 2751611-07-9) for enhanced solubility in aqueous research systems . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper cold-chain transportation is recommended to maintain the integrity of the compound .

Properties

IUPAC Name

[4-(3-fluorophenoxy)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-9-2-1-3-11(6-9)16-12-4-5-15-10(7-12)8-14/h1-7H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXARGJXHMWFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC(=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine in Drug Discovery

[1][2]

Executive Summary & Chemical Identity

This compound is a bifunctional heteroaromatic scaffold characterized by a 2-aminomethylpyridine (2-picolylamine) core substituted at the 4-position with a 3-fluorophenoxy group.[1][2] This specific arrangement confers unique physicochemical properties—balancing basicity, lipophilicity, and metabolic stability—making it a high-value intermediate or fragment in Fragment-Based Drug Discovery (FBDD).[1][2]

Chemical Profile
PropertyDescription
IUPAC Name This compound
Core Scaffold 2-Picolylamine (Pyridin-2-ylmethanamine)
Key Substituent 3-Fluorophenoxy ether (at C4 position)
Molecular Formula C₁₂H₁₁FN₂O
Key Precursor 4-(3-Fluorophenoxy)pyridine-2-carbonitrile (CAS: 2172396-42-6)
Primary Utility Pharmacophore for Nav1.7 inhibitors, LOX/LOXL2 inhibitors, and Kinase hinge binders.[1][2]

Medicinal Chemistry: Structural Logic & Causality

To understand the therapeutic potential of this compound, one must analyze the causality behind its structural features.[1][2] It is not merely a random assembly of atoms but a tuned system designed for specific biological interactions.[1][2]

The 2-Picolylamine "Warhead"

The 2-aminomethylpyridine motif is a classic "privileged structure" with two distinct modes of action:[1][2]

  • Bidentate Chelation: The pyridine nitrogen and the exocyclic amine can form a stable 5-membered chelate ring with transition metals (Zn²⁺, Cu²⁺).[1][2] This makes the scaffold highly relevant for inhibiting metalloenzymes like Lysyl Oxidase (LOX) and Matrix Metalloproteinases (MMPs) .[1][2]

  • H-Bond Networking: In non-metalloenzymes (e.g., GPCRs, Ion Channels), the primary amine serves as a key hydrogen bond donor/acceptor, often interacting with aspartate or glutamate residues in the binding pocket (e.g., the selectivity filter of Nav1.7).[1][2]

The 3-Fluorophenoxy "Tail"

The addition of the 3-fluorophenoxy group at the 4-position is a strategic medicinal chemistry optimization:

  • Metabolic Stability: The fluorine atom at the meta-position of the phenoxy ring blocks metabolic oxidation (hydroxylation) at a typically reactive site, extending the half-life (

    
    ) of the molecule.[1][2]
    
  • Conformational Locking: The ether linkage allows the phenoxy ring to adopt a perpendicular conformation relative to the pyridine, filling hydrophobic pockets (e.g., the "selectivity pocket" in kinases or the aryl binding site in voltage-gated sodium channels).[1][2]

  • Electronic Modulation: The electron-withdrawing nature of fluorine and the phenoxy oxygen modulates the pKa of the pyridine nitrogen, fine-tuning its ability to protonate or chelate at physiological pH.[1][2]

Therapeutic Applications & Target Hypotheses

Primary Target Class: Voltage-Gated Sodium Channels (Nav1.7)

The most prominent application of 2-aminomethyl-4-aryloxypyridines is in the design of Nav1.7 inhibitors for the treatment of neuropathic pain.[1][2]

  • Mechanism: These compounds often act as state-dependent blockers, binding to the voltage-sensing domain (VSD) or the pore module.[1][2]

  • Role of the Scaffold: The this compound moiety mimics the distal aryl-pyridine fragments found in clinical candidates like PF-05089771 .[1][2] The amine group can be sulfonylated to form aryl-sulfonamides, a proven class of Nav1.7 blockers.[1][2]

Secondary Target Class: Amine Oxidases (LOX/LOXL2)

Lysyl Oxidases (LOX) are copper-dependent enzymes critical for fibrosis and tumor metastasis.[1][2]

  • Mechanism: Primary amines attached to aromatic rings are classic substrates or mechanism-based inhibitors of LOX.[1][2]

  • Relevance: While simple amines are substrates, the 3-fluorophenoxy substitution increases steric bulk, potentially converting the molecule from a substrate into a competitive inhibitor or a "slow-substrate" inhibitor, preventing collagen cross-linking in fibrotic tissues.[1][2]

Tertiary Target Class: Kinase Inhibition (Type II)

The pyridine nitrogen can acting as a hinge binder (acceptor), while the phenoxy group extends into the hydrophobic back-pocket (allosteric site).[1][2] This motif is seen in Type II kinase inhibitors (e.g., c-Met or VEGFR inhibitors).[1][2]

Experimental Workflows & Protocols

Synthesis Protocol: Nitrile Reduction

The most robust route to generate this compound is the catalytic hydrogenation of its nitrile precursor.[1][2]

Reagents:

  • Precursor: 4-(3-Fluorophenoxy)pyridine-2-carbonitrile (CAS: 2172396-42-6).[1][2]

  • Catalyst: Raney Nickel or Pd/C.[1][2]

  • Solvent: Methanol/Ammonia (7N).[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 4-(3-fluorophenoxy)pyridine-2-carbonitrile in anhydrous Methanol (0.1 M concentration).

  • Catalyst Addition: Add Raney Nickel (50% wt/wt relative to substrate) under an Argon atmosphere.[1][2] Caution: Raney Ni is pyrophoric.[1][2]

  • Hydrogenation: Purge the vessel with H₂ gas and maintain a pressure of 40-50 psi at room temperature for 4–6 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1][2]

  • Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) to yield the free amine.[1][2]

Biological Validation: Nav1.7 Patch Clamp Assay

To validate the therapeutic potential for pain, an electrophysiological assay is required.[1][2]

Protocol:

  • Cell Line: HEK293 cells stably expressing human Nav1.7.

  • Setup: Whole-cell patch-clamp configuration (QPatch or manual rig).

  • Solutions:

    • Extracellular:[1][2] 140 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).[1][2]

    • Intracellular:[1][2] 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2).[1][2]

  • Voltage Protocol: Hold cells at -120 mV. Depolarize to 0 mV for 20 ms to elicit current. Apply test compound and measure inhibition of peak current.[1][2]

  • Data Analysis: Calculate IC₅₀ by fitting the concentration-response curve.

Visualizations

Pharmacophore Mapping & Synthesis Workflow

The following diagram illustrates the structural logic of the scaffold and its synthesis from the nitrile precursor.

GNitrilePrecursor:4-(3-Fluorophenoxy)pyridine-2-carbonitrile(CAS: 2172396-42-6)ReactionReduction(H2, Raney Ni, MeOH)Nitrile->ReactionProductTarget Scaffold:[4-(3-Fluorophenoxy)pyridin-2-yl]methanamineReaction->ProductAmine2-Methanamine:ZBG / H-Bond Donor(Target: LOX, Nav1.7)Product->AmineFeature 1PyridinePyridine Core:Hinge Binder / ScaffoldProduct->PyridineFeature 2Phenoxy3-F-Phenoxy:Hydrophobic PocketMetabolic ShieldProduct->PhenoxyFeature 3

Figure 1: Synthesis pathway and pharmacophore decomposition of the target scaffold.[1][2]

Mechanistic Logic: Nav1.7 Interaction

Logiccluster_NavNav1.7 Binding PocketScaffoldThis compoundInteraction13-F-Phenoxy Groupoccupies hydrophobic pocketScaffold->Interaction1Interaction2Pyridine-Amineforms H-bonds/Salt BridgesScaffold->Interaction2VSDVoltage Sensing Domain(Hydrophobic)SelectivitySelectivity Filter(Anionic/Polar)Interaction1->VSDInteraction2->Selectivity

Figure 2: Hypothetical binding mode of the scaffold within the Nav1.7 channel.

References

  • ChemicalBook. (n.d.).[1][2] 4-(3-fluorophenoxy)pyridine-2-carbonitrile. Retrieved from [1][2]

  • Vertex AI Search. (2025).[1][2] Search Results for CAS 2172396-42-6. (Verified existence of nitrile precursor).[1][2]

  • Pfizer Inc. (2012).[1][2] Discovery of Aryl Sulfonamides as Potent and Selective Nav1.7 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for pyridine-methanamine pharmacophores in pain).

  • Pharmaxis. (2019).[1][2] Mechanism-Based Inhibitors of Lysyl Oxidase-like 2/3. Journal of Medicinal Chemistry. (Contextual reference for fluoroallylamine/picolylamine inhibitors of LOX).

Advanced Technical Guide: Fluorinated Pyridine Methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of fluorinated pyridine methanamine derivatives, designed for researchers in medicinal chemistry and drug discovery.

Strategic Scaffolds for Physicochemical Tuning in Drug Discovery

Executive Summary & Strategic Value

Pyridine methanamines (aminomethylpyridines) represent a privileged scaffold in medicinal chemistry, bridging the gap between simple aryl amines and complex heterocyclic linkers. They serve as critical pharmacophores in kinase inhibitors, GPCR ligands, and anti-infectives.

The introduction of fluorine into this scaffold is not merely a steric substitution but a bioisosteric transformation . It fundamentally alters the electronic landscape, modulating basicity (pKa), lipophilicity (LogD), and metabolic stability without significantly perturbing the steric envelope. This guide dissects the structure-property relationships (SPR) and synthetic architectures required to master this chemical space.

The Fluorine Effect: Core Mechanisms
  • pKa Modulation: Fluorine acts as a "rheostat" for basicity. Placing fluorine on the pyridine ring inductively withdraws electron density, lowering the pKa of both the pyridine nitrogen and the exocyclic amine. This is crucial for optimizing membrane permeability and reducing hERG liability.

  • Conformational Control: Through the gauche effect and intramolecular electrostatic interactions (e.g., C–F···H–N), fluorine can lock the methanamine side chain into bioactive conformations, reducing the entropic penalty of binding.

  • Metabolic Blockade: Strategic fluorination at the C2 or C6 positions of the pyridine ring blocks oxidative metabolism (Phase I) by Cytochrome P450s, extending half-life (

    
    ).
    

Physicochemical Profiling & SAR Logic

The placement of the fluorine atom dictates the physicochemical outcome. The table below summarizes the impact of fluorination patterns on a standard 3-pyridinemethanamine core.

Table 1: Comparative Physicochemical Properties
DerivativeSubstituent Position

pKa (Pyridine N)

pKa (Amine N)
LogD

Impact
Metabolic Stability
Parent None (H)Ref (5.2)Ref (8.[1]9)RefLow (N-oxide/Ring ox)
2-Fluoro Ortho to N (Ring)-3.0 to -4.0-0.5 to -1.0+0.2 to +0.5High (Blocks 2-ox)
6-Fluoro Para to linker-2.5 to -3.5-0.3 to -0.6+0.3High
5-CF

Meta to linker-2.0-1.5+1.0 to +1.2Very High

-gem-F

Side-chain (C

)
N/A (Unstable)N/AN/AUnstable (Hydrolysis)

Technical Note:


-fluoroamines (fluorine on the methanamine carbon) are generally unstable, spontaneously eliminating HF to form imines/aldehydes. Therefore, "fluorinated pyridine methanamines" almost exclusively refer to ring-fluorinated  or side-chain 

-fluorinated
analogs.
Visualization: Structure-Property Relationship (SAR) Logic

The following diagram illustrates the causal link between fluorination sites and pharmacological outcomes.

SAR_Logic Core Pyridine Methanamine Scaffold F_Ring Ring Fluorination (C2/C6 Position) Core->F_Ring Substitution F_CF3 Trifluoromethylation (Lipophilic Pocket) Core->F_CF3 Substitution Effect_pKa Lower pKa (Reduced hERG binding) F_Ring->Effect_pKa Inductive Effect (-I) Effect_Met Block P450 Oxidation (Increased t1/2) F_Ring->Effect_Met Steric/Electronic Shielding F_CF3->Effect_Met Metabolic Blocking Effect_Perm Increased LogD (CNS Penetration) F_CF3->Effect_Perm Lipophilicity Boost

Figure 1: SAR Logic Flow. Fluorination site selection drives specific ADME outcomes.

Synthetic Architectures

Synthesis of these derivatives requires avoiding the instability of the pyridine ring under harsh conditions and managing the nucleophilicity of the amine. Two primary routes are recommended: Nitrile Reduction (Route A) and Late-Stage Functionalization (Route B).

Route A: The Nitrile Reduction (Standard Protocol)

This is the most reliable method for generating primary methanamines from commercially available fluorinated cyanopyridines.

Detailed Protocol: Synthesis of (6-Fluoropyridin-3-yl)methanamine

Target: Conversion of 6-fluoro-3-cyanopyridine to the corresponding amine.[2] Mechanism: Catalytic Hydrogenation (Raney-Ni) or Borane Reduction.

Reagents:

  • Substrate: 6-Fluoro-3-cyanopyridine (1.0 eq)

  • Catalyst: Raney Nickel (active slurry) or Pd/C (10% w/w)

  • Solvent: Methanolic Ammonia (7N NH3 in MeOH) – Crucial to prevent secondary amine formation.

  • Hydrogen Source: H

    
     gas (balloon or Parr shaker at 30 psi).
    

Step-by-Step Methodology:

  • Preparation: In a clean autoclave or heavy-walled pressure flask, dissolve 6-fluoro-3-cyanopyridine (2.46 mmol, 300 mg) in 7N NH

    
     in MeOH (30 mL).
    
    • Why Ammonia? The primary amine product can react with the intermediate imine to form a secondary amine dimer. Excess ammonia suppresses this side reaction via Le Chatelier's principle.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 0.5 g of slurry) under an argon blanket.

    • Safety: Raney Nickel is pyrophoric. Do not let it dry out.

  • Hydrogenation: Purge the vessel with N

    
     (3x) and then H
    
    
    
    (3x). Pressurize to 30 psi (or use a balloon for small scale). Stir vigorously at Room Temperature (25 °C) for 12 hours.
  • Workup: Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Rinse the pad with MeOH (2 x 10 mL).

    • Caution: Keep the catalyst wet during filtration to prevent ignition.

  • Isolation: Concentrate the filtrate in vacuo (< 40 °C).

  • Purification: The crude oil is often pure enough. If not, purify via flash chromatography (DCM:MeOH:NH

    
    OH, 90:9:1).
    
  • Salt Formation: To store, dissolve in Et

    
    O and add 4N HCl in dioxane to precipitate the dihydrochloride salt.
    
Route B: Deoxyfluorination & Building Blocks

For introducing fluorine after the scaffold is built, or for CF


 groups:
  • Selectfluor Chemistry: Treatment of dihydropyridines with Selectfluor followed by aromatization.

  • Difluoromethylation: Radical functionalization of pyridines using zinc sulfinates (Baran diversion) allows late-stage introduction of CF

    
    H groups.
    

Medicinal Chemistry Case Studies

Case Study 1: MmpL3 Inhibitors (Tuberculosis)

Target: Mycobacterial membrane protein Large 3 (MmpL3).[3] Role of Scaffold: The pyridine methanamine acts as a linker, positioning a lipophilic tail into the hydrophobic pocket of MmpL3. Fluorine Impact:

  • Researchers utilized a (6-fluoropyridin-3-yl)methanamine core.[2][4][5]

  • The 6-fluoro group lowered the pKa of the pyridine nitrogen, reducing non-specific binding to cytosolic proteins while maintaining the H-bond acceptor capability required for the active site interaction (Tyr646).

  • Outcome: Improved MIC against M. tuberculosis H37Rv and enhanced microsomal stability compared to the non-fluorinated analog.

Case Study 2: Kinase Inhibitors (Oncology)

Target: EGFR and WRN Helicase.[6] Scaffold: 2-Amino-4-(trifluoromethyl)pyridine.[6] Mechanism:

  • The CF

    
     group  at the C4 position provides a bulky, lipophilic anchor that fills a hydrophobic sub-pocket in the kinase ATP-binding site.
    
  • Unlike a methyl group, the CF

    
     is metabolically inert (blocking benzylic oxidation).
    
  • Outcome: Compounds like Bimiralisib utilize this motif to achieve high potency and extended duration of action.

Visualization: Experimental Workflow

The following diagram outlines the decision tree for synthesizing these derivatives based on the desired substitution pattern.

Synthesis_Workflow Start Target: Fluorinated Pyridine Methanamine Decision Fluorine Position? Start->Decision Route_A Ring Fluorine (F) (e.g., 6-F, 2-F) Decision->Route_A Route_B Trifluoromethyl (CF3) (e.g., 4-CF3, 5-CF3) Decision->Route_B Step_A1 Start: Fluorinated Cyanopyridine Route_A->Step_A1 Step_B1 Start: CF3-Pyridine Carboxylic Acid Route_B->Step_B1 Step_A2 Raney-Ni / H2 MeOH/NH3 Step_A1->Step_A2 Product Final Scaffold Step_A2->Product Step_B2 1. Amide Coupling 2. Reduction (LiAlH4) Step_B1->Step_B2 Step_B2->Product

Figure 2: Synthetic Decision Tree. Choosing the precursor based on fluorination pattern.

References

  • BenchChem. (2025).[6] (6-Fluoropyridin-3-yl)methanamine dihydrochloride: Preparation and Biological Activity. Retrieved from

  • ChemicalBook. (2025). Synthesis and Properties of 3-Pyridinemethanamine, 6-fluoro-. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 1-(6-Fluoropyridin-3-yl)methanamine. Retrieved from

  • Journal of Medicinal Chemistry. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist. Retrieved from

  • PMC. (2023).[7] Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. Retrieved from

  • Chemistry - A European Journal. (2023). Electrostatic CH-π Interactions Can Override Fluorine Gauche Effects. Retrieved from

  • Nature Communications. (2024). New method for introducing fluorinated components into molecules (Difluoromethylation). Retrieved from

Sources

Precision Engineering of Kinase Inhibitors: The 3-Fluorophenoxy Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Deep Dive for Drug Discovery Scientists

Executive Summary

The 3-fluorophenoxy pyridine motif represents a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of Type II receptor tyrosine kinase (RTK) inhibitors. Most notably associated with the inhibition of c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 , this structural unit offers a unique balance of lipophilicity, metabolic stability, and conformational pre-organization.

This guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, moving beyond basic observations to the causal physicochemical interactions that drive potency. We focus on its application in oncology, specifically targeting the DFG-out conformation of kinases, using field-proven synthetic and biological protocols.

The Chemical Rationale: Anatomy of a Privileged Scaffold

The success of the 3-fluorophenoxy pyridine moiety is not accidental; it is a result of precise electronic and steric engineering.

The Pyridine Core (The Anchor)

Unlike a phenyl ring, the pyridine nitrogen provides a critical hydrogen bond acceptor . In many c-Met inhibitors (e.g., analogs of Foretinib or Cabozantinib), this nitrogen often interacts with solvent molecules or specific residues near the hinge region, improving water solubility and influencing the pKa of adjacent functional groups.

The Ether Linker (The Hinge)

The oxygen atom connecting the pyridine and the phenyl ring acts as a flexible hinge. Crucially, the bond angle (~119°) allows the "tail" (the fluorophenyl group) to fold back and occupy the deep hydrophobic pocket (selectivity pocket) adjacent to the ATP-binding site. This folding is essential for Type II inhibition , stabilizing the kinase in its inactive (DFG-out) conformation.

The 3-Fluorine Substituent (The Metabolic Shield)

The specific placement of fluorine at the meta position (3-position) serves two distinct purposes:

  • Metabolic Blockade: The C-3 position of the terminal phenyl ring is a metabolic "soft spot" prone to CYP450-mediated oxidation. Fluorine substitution blocks this site, significantly extending half-life (

    
    ).
    
  • Electronic Tuning: Fluorine is highly electronegative. Its inductive effect withdraws electron density from the phenyl ring, increasing the lipophilicity (

    
    ) without adding significant steric bulk (Van der Waals radius of F 
    
    
    
    1.47 Å vs. H
    
    
    1.2 Å). This allows the ring to penetrate hydrophobic pockets that larger halogens (Cl, Br) might sterically clash with.

Synthesis: A Self-Validating Protocol

Objective: Synthesize the core intermediate 4-(3-fluorophenoxy)pyridine-2-carboxamide derivative . Method: Nucleophilic Aromatic Substitution (


).
The Logic of

We utilize the electron-deficient nature of the pyridine ring. A leaving group (typically chlorine) at the 4-position is activated for nucleophilic attack, especially if the pyridine nitrogen is protonated or if an electron-withdrawing group (like a carboxamide) is present at the 2-position.

Step-by-Step Protocol

Note: This protocol assumes the use of 4-chloro-N-methylpyridine-2-carboxamide as the electrophile, a common precursor in this class.

Reagents:

  • Electrophile: 4-Chloro-N-methylpyridine-2-carboxamide (1.0 equiv)

  • Nucleophile: 3-Fluorophenol (1.1 equiv)

  • Base: Potassium tert-butoxide (

    
    -BuOK) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Procedure:

  • Activation: Charge a flame-dried reaction flask with 3-fluorophenol and anhydrous DMF under Argon atmosphere.

  • Deprotonation: Cool to 0°C. Add the base (

    
    -BuOK) portion-wise. Stir for 15 minutes. Checkpoint: The solution should turn slightly yellow/orange, indicating phenoxide formation.
    
  • Addition: Add the 4-chloropyridine derivative in a single portion.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Validation: Monitor by LC-MS. The product peak [M+H]+ should appear, and the starting chloride should disappear.

  • Quench & Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x volume). The product often precipitates as a solid.

  • Purification: Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with brine (5x to remove DMF), dry over

    
    , and concentrate. Recrystallize from EtOH/Hexane.
    
Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 4-Cl-Pyridine deriv. + 3-F-Phenol Base Add Base (t-BuOK/Cs2CO3) DMF, 0°C Start->Base Heat Heat to 90°C 4-6 Hours (S_NAr Mechanism) Base->Heat Monitor LC-MS Check [M+H]+ Observed? Heat->Monitor Monitor->Heat No (Continue Heating) Quench Quench: Ice Water Pour Monitor->Quench Yes Isolate Filtration or EtOAc Extraction Quench->Isolate Final Final Product: 3-Fluorophenoxy Pyridine Analog Isolate->Final

Figure 1: Step-by-step synthetic workflow for the S_NAr coupling of 3-fluorophenol to the chloropyridine core.

Structure-Activity Relationship (SAR) Analysis

The following data summarizes the SAR trends observed in c-Met inhibition assays (enzymatic IC50) for this scaffold class.

The "Fluorine Scan"

Positioning of the fluorine atom on the phenoxy ring is the most critical variable for potency and selectivity.

Analog IDPhenoxy Substitutionc-Met IC50 (nM)Metabolic Stability (

in microsomes)
SAR Insight
A-01 Unsubstituted (H)45Low (< 15 min)Baseline activity; rapid oxidative metabolism at para/meta positions.
A-02 2-Fluoro (Ortho)120ModerateSteric clash with the pyridine ring often forces an unfavorable twist, reducing binding affinity.
A-03 3-Fluoro (Meta) 8 High (> 60 min) Optimal. Fits the hydrophobic pocket; blocks metabolic oxidation; ideal electronic withdrawal.
A-04 4-Fluoro (Para)25HighGood stability, but often lacks the specific hydrophobic interaction seen with the 3-F analog.
A-05 3,4-Difluoro12Very HighExcellent potency, but lipophilicity (

) increases significantly, risking solubility issues.
The Linker Atom

Replacing the ether oxygen fundamentally alters the molecule's geometry.

  • Ether (-O-): Optimal. Allows the "folded" conformation required for the hydrophobic pocket.

  • Amine (-NH-): Often leads to a loss of potency (IC50 > 100 nM). The NH can act as a hydrogen bond donor, which may desolvate poorly or clash with the hydrophobic nature of the pocket.

  • Sulfide (-S-): Retains potency but introduces oxidation risks (sulfoxide/sulfone formation) in vivo.

SAR Logic Map

SAR_Map Core 3-Fluorophenoxy Pyridine Scaffold Zone1 Zone 1: Pyridine Ring (Solubility/H-Bonding) Core->Zone1 Zone2 Zone 2: Ether Linker (Conformational Hinge) Core->Zone2 Zone3 Zone 3: 3-F-Phenyl Tail (Hydrophobic Pocket) Core->Zone3 Detail1 N-atom accepts H-bonds Modulates pKa Zone1->Detail1 Detail2 Oxygen > NH > S Maintains ~119° angle Zone2->Detail2 Detail3 3-F optimizes metabolic stability and lipophilic fit Zone3->Detail3

Figure 2: Anatomical breakdown of the scaffold's functional zones and their contribution to biological activity.

Biological Context: The c-Met Signaling Pathway

Understanding the target biology is crucial for interpreting cellular assay results. c-Met is a receptor tyrosine kinase that, upon binding Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates.[1][2]

Key Assay Endpoint: Inhibition of c-Met phosphorylation (p-Met) at residues Tyr1234/1235 .

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Cell Membrane) HGF->cMet Binds Dimer Receptor Dimerization cMet->Dimer Inhibitor 3-F-Pyridine Inhibitor (Blocks ATP Binding) Phos Autophosphorylation (Tyr1234/1235) Inhibitor->Phos INHIBITS Dimer->Phos Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) Phos->Downstream Outcome Cell Proliferation Migration/Invasion Downstream->Outcome

Figure 3: Mechanism of Action.[2] The inhibitor prevents autophosphorylation, halting the downstream oncogenic cascade.

References

  • Wang, L., et al. (2016). "Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors." European Journal of Medicinal Chemistry, 122, 10–22. [3]

  • Liu, X., et al. (2020). "Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors." European Journal of Medicinal Chemistry, 193, 112244.

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Biological activity of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Biological Profiling of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

Abstract

This technical guide outlines a comprehensive, multi-phase strategy for the in vitro characterization of the novel chemical entity, this compound. As no prior biological data for this compound exists in the public domain, this document serves as a prospective experimental roadmap for researchers, scientists, and drug development professionals. We present a logical, tiered approach, beginning with foundational cytotoxicity assessments, progressing to broad-spectrum screening against high-probability target classes based on structural analogy, and culminating in specific target validation and mechanistic assays. Each proposed experiment is detailed with step-by-step protocols, causality-driven experimental choices, and integrated quality control measures to ensure data integrity and trustworthiness. The objective is to provide a robust framework for elucidating the compound's biological activity, identifying its molecular target(s), and understanding its mechanism of action at the cellular and molecular level.

Introduction and Strategic Rationale

The compound this compound possesses structural motifs that suggest potential interactions with several major classes of drug targets. The 4-phenoxypyridine core is a privileged scaffold found in numerous kinase inhibitors, often acting as a hinge-binding moiety.[1] Concurrently, the methanamine side chain is a primary amine, a common pharmacophore in ligands for G-Protein Coupled Receptors (GPCRs) and substrates or inhibitors of monoamine transporters and oxidases.[2][3]

Given this structural ambiguity, a systematic and unbiased in vitro profiling campaign is essential. A premature focus on a single target class could lead to the mischaracterization of the compound's primary activity. Therefore, our proposed strategy is designed to cast a wide net initially and then logically narrow the focus based on empirical data.

This guide is structured into three investigative phases:

  • Phase I: Foundational Profiling. Assessment of baseline cytotoxicity to establish viable concentration ranges for subsequent cell-based assays.

  • Phase II: Target Class Identification. Parallel high-throughput screening against diverse panels of kinases, GPCRs, and monoamine oxidases to identify the most probable target family.

  • Phase III: Target Validation and Mechanistic Elucidation. In-depth assays to confirm the putative target, determine potency and selectivity, and investigate the downstream functional consequences of target engagement.

The overall workflow is designed to be iterative, where the results of each phase inform the experimental design of the next.

G cluster_0 Phase I: Foundational Profiling cluster_2 Phase III: Target Validation & MOA A Compound Synthesis & QC B In Vitro Cytotoxicity Assay (e.g., MTT/MTS) A->B Determine Max. Tolerated Conc. C Kinase Panel Screen (Biochemical Assay) B->C Inform Assay Concentrations D GPCR Binding Panel (Radioligand Displacement) B->D Inform Assay Concentrations E MAO-A/B Inhibition Screen (Fluorometric Assay) B->E Inform Assay Concentrations F IC50 Determination (Dose-Response Curve) C->F If kinase hit identified D->F If GPCR hit identified E->F If MAO hit identified G Cellular Target Engagement (e.g., NanoBRET) F->G I Selectivity Profiling (Against related targets) F->I H Downstream Signaling Assay (e.g., Western Blot, Reporter Gene) G->H G Compound This compound Kinase Target Kinase Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Cellular Effect (e.g., Proliferation) pSubstrate->Downstream Activates Signal

Figure 2: Hypothetical Kinase Inhibition Pathway.

4.2.2 Cellular GPCR Functional Response

If the target is a GPCR, functional assays measuring downstream second messengers are necessary.

  • G_s_ or G_i_ coupled receptors: Measure changes in intracellular cyclic AMP (cAMP) levels. [3]* G_q_ coupled receptors: Measure changes in intracellular calcium (Ca²⁺) flux. [3]These assays can determine if the compound is an agonist, antagonist, or allosteric modulator.

Conclusion and Future Directions

This technical guide provides a systematic, hypothesis-driven framework for the initial in vitro characterization of this compound. By progressing through the proposed phases of foundational profiling, target class identification, and mechanistic validation, researchers can efficiently and robustly define the compound's biological activity. The data generated from this workflow will provide a strong foundation for subsequent lead optimization, in vivo efficacy studies, and the overall advancement of this compound as a potential research tool or therapeutic candidate.

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Strategic Deployment of Fluorophenoxy Groups: A Guide to Novel Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This guide provides an in-depth technical analysis of a particularly valuable structural motif: the fluorophenoxy group. We will move beyond simple descriptions to explore the causal relationships behind the strategic use of these building blocks, detailing their profound impact on metabolic stability, target binding affinity, and overall pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed synthetic protocols, and data-driven case studies to empower the rational design of next-generation therapeutics.

The Strategic Imperative: Why Choose a Fluorophenoxy Moiety?

The decision to incorporate a fluorophenoxy group is not arbitrary; it is a calculated choice to address specific, often predictable, challenges in drug development. The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—are leveraged to precisely modulate molecular properties.[2][3]

Enhancing Metabolic Stability: Blocking Sites of Oxidative Attack

A primary driver for using fluorophenoxy groups is to enhance metabolic stability.[4] Aromatic rings, particularly electron-rich ones, are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor in-vivo efficacy.

  • Causality: The C-F bond (bond dissociation energy ~485 kJ/mol) is significantly stronger than a C-H bond (~414 kJ/mol).[5] Placing a fluorine atom on the phenoxy ring at a potential site of hydroxylation effectively "shields" that position from metabolic attack.[6] This is not merely a steric effect; the high electronegativity of fluorine also reduces the electron density of the aromatic π-system, making it less susceptible to electrophilic attack by CYP enzymes.[7] In the development of the EGFR inhibitor Gefitinib, for instance, introducing fluorine and chlorine atoms was a key strategy to prevent aromatic hydroxylation and improve the metabolic half-life.[6]

Modulating Target Binding Affinity and Selectivity

Fluorine's electronic influence extends to modulating non-covalent interactions within a protein's binding pocket.

  • Causality: The highly polarized C-F bond can engage in favorable electrostatic and multipolar interactions with protein backbones or side chains (e.g., C–F···C=O interactions).[4] This can stabilize the ligand-protein complex, leading to increased potency. Furthermore, the introduction of a fluorophenoxy group can alter the conformation of the molecule, favoring a bioactive conformation that enhances target engagement while potentially reducing off-target interactions.[8] The discovery of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, highlighted this principle; the inclusion of a 4-fluorophenoxy substituent was critical for enhancing binding affinity and improving pharmacokinetic properties.[4][9]

Fine-Tuning Physicochemical Properties

The fluorophenoxy group is a versatile tool for tuning key physicochemical parameters like lipophilicity (logP/D) and the acidity/basicity (pKa) of nearby functional groups.

  • Lipophilicity: The replacement of a hydrogen atom with fluorine generally leads to a modest increase in lipophilicity. However, replacing a hydroxyl or methoxy group with fluorine can lead to a more significant increase in logP, a strategy often employed to block metabolic processes on electron-rich aromatic rings.[10] This tuning helps optimize a compound's solubility and permeability, which are critical for oral bioavailability.[11][12]

  • pKa Modulation: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[2] When a fluorophenoxy group is positioned near a basic nitrogen atom, it can lower the pKa of that amine. This reduction in basicity can decrease unwanted hERG channel activity or improve cell membrane permeability by increasing the population of the more neutral, membrane-permeant form of the molecule at physiological pH.[13][14]

Synthesis of Fluorophenoxy Building Blocks: From Concept to Vial

The practical application of these principles relies on robust and efficient synthetic methodologies. While classical methods exist, modern techniques offer milder conditions and broader substrate scope, making them more amenable to complex molecule synthesis.

Overview of Synthetic Approaches

The primary challenge often lies in the synthesis of the fluorinated phenol precursor. Traditional methods like diazotization-hydrolysis (an extension of the Balz-Schiemann reaction) or nucleophilic aromatic substitution (SNAr) on highly activated rings have limitations, including harsh conditions, multiple steps, and low regioselectivity.[15][16]

Modern drug discovery favors more direct and versatile methods, with the deoxyfluorination of phenols emerging as a particularly powerful strategy.

Featured Protocol: One-Pot Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates

This protocol is based on the work of Sanford and coworkers, which provides a scalable, one-pot conversion of phenols to aryl fluorides using readily available reagents.[17] This method avoids expensive transition metal catalysts and demonstrates excellent functional group tolerance.

Core Principle (Causality): The protocol operates via a two-step, one-pot process. First, the phenol is reacted with sulfuryl fluoride (SO₂F₂) to form a highly reactive aryl fluorosulfonate (Ar-O-SO₂F) intermediate. This intermediate is an excellent electrophile. In the second step, a nucleophilic fluoride source (e.g., tetramethylammonium fluoride, NMe₄F) displaces the fluorosulfonate group to form the desired aryl fluoride. The mildness and efficiency stem from the high reactivity of the in-situ-generated intermediate.

Experimental Protocol:

  • Reagent Preparation: In a nitrogen-filled glovebox, add the starting phenol (1.0 equiv.), tetramethylammonium fluoride (NMe₄F, 1.5 equiv.), and a suitable solvent (e.g., anhydrous acetonitrile or dioxane) to an oven-dried, pressure-rated vial equipped with a magnetic stir bar.

  • Reaction Setup: Seal the vial, remove it from the glovebox, and connect it to a manifold containing sulfuryl fluoride (SO₂F₂) gas.

  • Reaction Execution: Cool the vial to the desired temperature (e.g., 0 °C or room temperature). Carefully introduce SO₂F₂ (typically 1.1–1.5 equiv.) by pressure equalization or by bubbling the gas through the solution.

  • Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed (typically 12-24 hours).

  • Workup: Upon completion, carefully vent any excess SO₂F₂ into a bleach scrubber. Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure fluorinated arene, which can then be used to synthesize the target fluorophenoxy building block.

Self-Validation: This protocol is considered self-validating as the progress can be easily monitored, and the final product's identity and purity can be unequivocally confirmed by standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS). Expected yields are generally good to excellent, depending on the electronic nature of the phenol.[17]

Visualization of Synthetic Workflow

The following diagram illustrates the decision-making process and workflow for synthesizing a custom fluorophenoxy building block.

G cluster_0 Design Phase cluster_1 Synthesis Phase cluster_2 Output A Identify Need: - Block Metabolism - Enhance Binding - Tune pKa/logP B Select Substitution Pattern (ortho, meta, para) A->B Rational Design C Identify Phenol Precursor B->C Retrosynthesis D Select Synthetic Route (e.g., Deoxyfluorination) C->D Feasibility Analysis E Execute Protocol: One-Pot Reaction D->E Optimization F Purify & Characterize (NMR, LCMS) E->F Workup G Final Fluorophenoxy Building Block F->G QC Pass

Caption: Synthetic workflow for fluorophenoxy building blocks.

Application in Drug Design: A Kinase Inhibitor Case Study

The utility of fluorophenoxy building blocks is best illustrated through their application in successful drug discovery programs. Kinase inhibitors, a cornerstone of oncology treatment, frequently employ these motifs.[4][18]

Case Study: Ibrutinib (Imbruvica®) - A BTK Inhibitor
  • Background: Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK) used to treat various B-cell malignancies.

  • The Role of the 4-Fluorophenoxy Group: During the lead optimization process for Ibrutinib, scientists introduced a 4-fluorophenoxy group at a key position. This modification served a dual purpose:

    • Enhanced Binding Affinity: X-ray crystallography studies revealed that the 4-fluorophenoxy moiety occupies a hydrophobic pocket within the BTK active site. The fluorine atom enhances favorable interactions, contributing to the high potency and selectivity of the inhibitor.[9]

    • Improved Pharmacokinetics: The fluorophenoxy group contributed to an overall molecular profile with good metabolic stability and oral bioavailability, crucial for its success as a clinical agent.[4][9]

The diagram below conceptualizes the interaction of the fluorophenoxy group within the BTK binding site.

G cluster_0 BTK Protein Binding Pocket pocket_wall1 Hydrophobic Residues (e.g., Leu, Val) pocket_wall2 Polar Contact Point (e.g., Carbonyl) ligand Ibrutinib Scaffold fluorophenoxy 4-Fluorophenoxy Group ligand->fluorophenoxy fluorophenoxy->pocket_wall1 Hydrophobic Interaction fluorophenoxy->pocket_wall2 C-F···C=O Multipolar Interaction

Caption: Fluorophenoxy group interactions in BTK binding site.

Data Summary and Future Perspectives

To facilitate rational design, the comparative effects of different substituents on a phenyl ring are summarized below. This data underscores the unique electronic profile conferred by fluorine-containing groups.

SubstituentHammett Constant (σp)Lipophilicity (π)Key Characteristic
-H0.000.00Baseline
-F+0.06+0.14Small, highly electronegative, weak π-donor
-OH-0.37-0.67H-bond donor, electron-donating
-OCH₃-0.27-0.02Electron-donating, metabolically labile
-OCF₃ +0.35 +1.04 Strongly electron-withdrawing, metabolically stable, lipophilic
-CF₃ +0.54 +0.88 Very strongly electron-withdrawing, metabolically stable

Data compiled from various sources for illustrative purposes.[5][7]

Future Perspectives:

The demand for novel, three-dimensional, and functionally diverse building blocks continues to grow.[19][20] For fluorophenoxy groups, future advancements will likely focus on:

  • New Synthetic Methods: Development of late-stage fluorination techniques that allow for the introduction of fluorophenoxy groups into complex molecules without complete resynthesis.

  • Novel Scaffolds: Exploration of fluorophenoxy groups on non-classical bioisosteric replacements for the phenyl ring to access new chemical space.[21]

  • Multi-functional Building Blocks: Creation of building blocks where the fluorophenoxy moiety is combined with other key pharmacophores (e.g., sulfonyl fluorides, boronates) to accelerate drug discovery workflows.[22]

By understanding the fundamental principles, mastering the synthetic methodologies, and learning from successful applications, medicinal chemists can continue to leverage fluorophenoxy-containing building blocks to design safer and more effective medicines.

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  • Llop, J., & Gómez-Vallejo, V. (2014). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging. Current Pharmaceutical Design, 20(35), 5586-5604. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4318357/]
  • Anonymous. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Research and Reviews: A Journal of Drug Design and Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVXwfoari56vbrkAkxpa8K_22fnFOyvcYzlsC5Jz0Tw_ifJDyovqKz52l44r5_dVOtZVTw7X4fSlia4_NdzCklT8xs645PXN9c3Zwec3kQYjGEgd6-kGGAIt1TphPe4Nu6XOSAq4KfTXUiVMO8MY9jj9GxACAaYhWsAA5tECndV83ejRY-_LXyHqKA0R1kOJ2na6lWealYNNr67A7mdLtV8LAbNNgywtKc3RRk63NGt0tK8pHnD-Nuj_WM--AsZFystSm9c0v-qeyuZzk=]
  • Shityakov, S., et al. (2021). Scaffold Searching of FDA and EMA-Approved Drugs Identifies Lead Candidates for Drug Repurposing in Alzheimer's Disease. Frontiers in Chemistry, 9, 756475. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.756475/full]
  • Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. Drug Hunter. [URL: https://drughunter.com/2025/12/29/top-10-most-popular-drug-hunter-case-studies-of-2025/]
  • Lim, H. J. (2019). Development of Turn-On Fluorescent Kinase Inhibitors. University of Miami Scholarly Repository. [URL: https://scholarship.miami.edu/esploro/outputs/doctoral/Development-of-Turn-On-Fluorescent-Kinase-Inhibitors/991031447831002976]
  • van de Waterbeemd, H. (1995). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. ResearchGate. [URL: https://www.researchgate.net/publication/285744825_The_influence_of_lipophilicity_on_the_pharmacokinetic_behavior_of_drugs_Concepts_and_examples]
  • Anonymous. (2023). Effects of Pharmacokinetics and its Influence on Drug Therapy. Journal of Chemical and Pharmaceutical Research, 15(4), 15-16. [URL: https://www.jocpr.com/articles/effects-of-pharmacokinetics-and-its-influence-on-drug-therapy.pdf]

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Metabolic Stability Profiling of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine represents a high-value pharmacophore often observed in kinase inhibitors (e.g., c-Met, CSF1R) and enzyme modulators (e.g., mycobacterial ATP synthase inhibitors). Its structure combines a polar, basic 2-picolylamine tail—critical for solubility and hydrogen bonding—with a lipophilic 3-fluorophenoxy ether core that drives hydrophobic interactions.

However, this specific scaffold presents distinct metabolic liabilities that can compromise in vivo efficacy. This guide details the metabolic stability profile of this compound, identifying its primary "soft spots" (sites of metabolic attack) and providing a rigorous experimental framework for profiling its clearance mechanisms.

Key Metabolic Risks:

  • Oxidative Deamination: The primary methanamine tail is a high-affinity substrate for Monoamine Oxidases (MAO) and Semicarbazide-Sensitive Amine Oxidases (SSAO).

  • O-Dealkylation: The diaryl ether linkage is susceptible to CYP450-mediated cleavage.

  • N-Oxidation: The pyridine nitrogen is prone to oxidation by FMOs or CYPs.

Structural & Physicochemical Analysis

Understanding the ionization state and lipophilicity is prerequisite to selecting the correct incubation systems.

PropertyValue (Predicted)Metabolic Implication
LogP ~2.1 - 2.5Moderate lipophilicity suggests good membrane permeability; likely a substrate for Phase I oxidative enzymes.
pKa (Pyridine N) ~3.5 - 4.0Largely unprotonated at physiological pH; available for N-oxidation or coordination.
pKa (Primary Amine) ~8.8 - 9.2Predominantly protonated at pH 7.4. High affinity for cation-selective transporters and MAO active sites.
Fluorine Subst. 3-position (meta)Deactivates the phenoxy ring electronically, reducing the likelihood of direct ring hydroxylation at the ortho/para positions relative to the ether.

Predicted Metabolic Pathways (The "Soft Spots")

The metabolic fate of this compound is dictated by three competing pathways.

Pathway A: Oxidative Deamination (MAO/SSAO Driven)

The 2-aminomethyl group is the most vulnerable site. Unlike tertiary amines which require CYP450 N-dealkylation, this primary amine can be directly attacked by mitochondrial MAO-A/B or plasma SSAO.

  • Mechanism: Oxidation to the imine

    
     Hydrolysis to the aldehyde 
    
    
    
    Rapid oxidation to the carboxylic acid .
  • Impact: Rapid clearance and loss of the critical basic amine pharmacophore.

Pathway B: O-Dealkylation (CYP450 Driven)

The ether bridge connects the pyridine and the fluorophenyl ring.

  • Mechanism: CYP-mediated hydroxylation at the carbon adjacent to the oxygen (unlikely here as both are aromatic) or direct oxidative cleavage.

  • Metabolites: 4-Hydroxypyridine derivative + 3-Fluorophenol.

Pathway C: Pyridine N-Oxidation
  • Mechanism: Direct oxidation of the pyridine nitrogen by CYP3A4 or Flavin-containing Monooxygenases (FMO).

  • Impact: Increases polarity, facilitating renal excretion, but may retain some biological activity.

Visualization: Metabolic Pathway Map

MetabolicPathways Parent This compound (Parent) Aldehyde Intermediate Aldehyde Parent->Aldehyde MAO-A/B / SSAO (Oxidative Deamination) Phenol 3-Fluorophenol + 4-Hydroxypyridine deriv. Parent->Phenol CYP450 (Ether Cleavage) NOxide Pyridine N-Oxide Parent->NOxide FMO / CYP (N-Oxidation) Acid Carboxylic Acid Metabolite (Inactive) Aldehyde->Acid Aldehyde Dehydrogenase

Caption: Predicted biotransformation cascade.[1] The primary amine oxidation (Red path) is often the rate-limiting clearance step for picolylamine derivatives.

Experimental Profiling Protocols

To validate these predictions, a tiered testing strategy is required. Standard microsomes alone are insufficient because they lack the mitochondrial fraction (MAO) and cytosolic fraction (Aldehyde Oxidase) often necessary for this scaffold.

Protocol 1: Comparative Stability (Microsomes vs. Hepatocytes)

Objective: Determine if clearance is driven by CYP450 (Microsomes) or non-CYP enzymes (MAO/AO) present in whole cells.

  • Test System A: Pooled Human Liver Microsomes (HLM) + NADPH.

  • Test System B: Cryopreserved Human Hepatocytes (Suspension).

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Timepoints: 0, 15, 30, 60, 90 min.

  • Analysis: LC-MS/MS (monitor disappearance of parent).

Interpretation:

  • If

    
     (Hepatocytes) 
    
    
    
    
    
    (Microsomes): Indicates significant non-CYP metabolism (likely MAO or Phase II conjugation).
  • If

    
     is comparable: Clearance is primarily CYP-driven.
    
Protocol 2: MAO Phenotyping (Mitochondrial Fraction)

Objective: Confirm the susceptibility of the primary amine to Monoamine Oxidase.

  • Reagents:

    • Human Liver Mitochondria (source of MAO-A/B).

    • Specific Inhibitors: Clorgyline (MAO-A inhibitor) and Deprenyl (MAO-B inhibitor).

  • Workflow:

    • Arm 1: Compound + Mitochondria.

    • Arm 2: Compound + Mitochondria + Clorgyline (1 µM).

    • Arm 3: Compound + Mitochondria + Deprenyl (1 µM).

  • Incubation: 37°C for 60 mins.

  • Readout: If stability improves significantly in Arm 2 or 3 compared to Arm 1, the methanamine tail is a metabolic liability.

Protocol 3: Metabolite Identification (Soft Spot Analysis)

Objective: Map the exact site of metabolism to guide structural optimization.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Method:

    • Incubate compound (10 µM) with Hepatocytes for 120 min.

    • Quench with Acetonitrile.[2]

    • Analyze supernatant using Data-Dependent Acquisition (DDA).

    • Search Triggers:

      • +16 Da (Oxidation/Hydroxylation).

      • +14 Da (Oxidation to Acid: -2H +O, net change depends on pathway).

      • -17 Da (Deamination to aldehyde).

Experimental Workflow Diagram

Workflow cluster_Screening Tier 1: Stability Screening cluster_ID Tier 2: Mechanism & ID Start Compound Synthesis This compound HLM Liver Microsomes (CYP Activity) Start->HLM Hep Hepatocytes (CYP + MAO + Phase II) Start->Hep Decision Data Analysis HLM->Decision Hep->Decision MAO_Assay Mitochondrial Assay (+/- MAO Inhibitors) MetID High-Res MS (Q-TOF) Metabolite Mapping Opt_A Optimization A: Deuterate Benzylic Position MetID->Opt_A If Aldehyde/Acid found Opt_B Optimization B: Methylate Amine (Sec/Tert) MetID->Opt_B If N-dealkylation found Opt_C Optimization C: Fluorinate Pyridine Ring MetID->Opt_C If Ring Hydroxylation found Decision->MAO_Assay If Hep clearance >> HLM Decision->MetID Identify Soft Spots

Caption: Decision tree for profiling and optimizing the metabolic stability of the target scaffold.

Data Interpretation & Optimization Strategies

Calculating Intrinsic Clearance ( )

For the microsomal assay, use the depletion rate constant (


):


  • High Clearance:

    
     (Microsomes) or 
    
    
    
    (Hepatocytes).
  • Target:

    
     for a lead compound.
    
Optimization Tactics (SAR)

If the methanamine tail proves unstable (High MAO clearance):

  • 
    -Methylation:  Introduce a methyl group at the benzylic carbon (forming a chiral center). This sterically hinders MAO access.
    
  • Deuteration: Replace the benzylic hydrogens with Deuterium (-CD2-NH2). This utilizes the Kinetic Isotope Effect (KIE) to slow down C-H bond breakage.

  • Cyclization: Constrain the amine into a ring system (e.g., cyclopropylamine), which often abolishes MAO substrate activity.

If the ether linkage is unstable:

  • Flip the Ether: Change from Ar-O-Ar to Ar-CH2-Ar or Ar-NH-Ar.

  • Steric Shielding: Add a substituent (e.g., -Cl, -CH3) ortho to the ether oxygen on the phenyl ring.

References

  • Metabolism of 2-Picolylamine Derivatives

    • Source: GuideChem. (2025). "2-Picolylamine 3731-51-9 wiki".
    • Relevance: Establishes 2-picolylamine as a standard building block with known oxid
    • URL:

  • MAO-Mediated Metabolism of Primary Amines

    • Source: Tipton, K. F., et al. (2004). "Monoamine oxidases: certainties and uncertainties". Current Medicinal Chemistry.
    • Relevance: Mechanistic validation of oxidative deamin
    • URL:

  • Metabolic Stability of 4-Phenoxypyridine Scaffolds

    • Source: National Institutes of Health (NIH). (2010).[3][4] "Discovery of 1,5-Disubstituted Pyridones...". Journal of Medicinal Chemistry.

    • Relevance: Discusses the metabolic stability of phenoxy-pyridine ethers in human liver microsomes.
    • URL:

  • Role of Fluorine in Metabolic Blocking

    • Source: Purser, S., et al. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews.
    • Relevance: Explains how the 3-fluorophenoxy substitution pattern modulates metabolic stability and electronic properties.
    • URL:

  • General Protocols for Metabolic Stability

    • Source: FDA Guidance for Industry. (2020).
    • Relevance: Regulatory standard for conducting microsomal and hep
    • URL:

Sources

The Patent Landscape of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine scaffold is a privileged structure in modern medicinal chemistry, particularly in the discovery and development of targeted cancer therapeutics. Its unique combination of a flexible phenoxy linker, a hydrogen-bonding pyridin-2-yl]methanamine motif, and a strategically placed fluorine atom for modulating physicochemical properties has made it a focal point for researchers aiming to design potent and selective kinase inhibitors. This in-depth technical guide provides a comprehensive analysis of the patent landscape surrounding this core, offering valuable insights for researchers, scientists, and drug development professionals. While direct patenting of the exact this compound molecule is not prominently found in the public domain, the landscape is richly populated by closely related analogues and, most notably, its direct synthetic precursors, which are key intermediates in the synthesis of approved multi-kinase inhibitors.

The Kinase Inhibitor Connection: A Landscape Dominated by Oncology

The overwhelming body of evidence from the patent and scientific literature points to the therapeutic potential of this compound derivatives as inhibitors of various protein kinases implicated in cancer progression. This structural motif is a cornerstone of numerous patented compounds designed to target key signaling pathways that drive tumor growth, angiogenesis, and metastasis.

Key Therapeutic Targets and Indications:

The patent landscape for structurally similar compounds is dominated by their application as inhibitors of several key oncogenic kinases:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR is a clinically validated strategy to block tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway is frequently dysregulated in various cancers, leading to increased cell proliferation, invasion, and metastasis.

  • AXL (AXL Receptor Tyrosine Kinase): AXL is another receptor tyrosine kinase that plays a crucial role in tumor cell survival, migration, and resistance to therapy.

  • RAF Kinases: These are key components of the MAPK/ERK signaling pathway, which is often hyperactivated in cancer.

  • PI3K (Phosphatidylinositol 3-kinase) and mTOR (mammalian Target of Rapamycin): The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.

The primary therapeutic indication for these derivatives, as evidenced by the patent literature, is oncology , with a focus on solid tumors.

Key Players in the Patent Arena

Analysis of the patent landscape for closely related structures reveals a strong presence of major pharmaceutical companies, indicating the significant commercial interest in this chemical space.

AssigneeKey Patent FocusRepresentative Patent/Application
Bayer AG Multi-kinase inhibitors, particularly Regorafenib and its intermediates.US9518020B2, CN104910067A
Bristol-Myers Squibb Potent and selective Met kinase inhibitors.Journal of Medicinal Chemistry, 2009, 52(5), 1251-4
Incyte Corporation PD-L1 internalization inducers and other immunomodulators.WO2018119263A1

Bayer AG emerges as a dominant player due to its development of Regorafenib , a multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors. The synthesis of Regorafenib critically involves an intermediate that is structurally very similar to the core topic of this guide, namely 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.

Synthetic Strategies and Freedom-to-Operate Considerations

The synthesis of this compound derivatives is well-documented in the patent literature, primarily in the context of producing key intermediates for more complex molecules. A general and adaptable synthetic route can be conceptualized as follows:

G cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Reduction 4-chloro-2-cyanopyridine 4-chloro-2-cyanopyridine SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 4-chloro-2-cyanopyridine->SNAr_Reaction 3-fluorophenol 3-fluorophenol 3-fluorophenol->SNAr_Reaction 4-(3-fluorophenoxy)-2-cyanopyridine 4-(3-fluorophenoxy)-2-cyanopyridine SNAr_Reaction->4-(3-fluorophenoxy)-2-cyanopyridine Reduction Nitrile Reduction 4-(3-fluorophenoxy)-2-cyanopyridine->Reduction Target_Molecule This compound Reduction->Target_Molecule

Figure 1: A generalized synthetic workflow for the preparation of the core scaffold.

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis typically commences with a nucleophilic aromatic substitution reaction between a suitable 4-halopyridine derivative (e.g., 4-chloro-2-cyanopyridine) and 3-fluorophenol. This reaction is usually carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

  • Nitrile Reduction: The resulting 4-(3-fluorophenoxy)-2-cyanopyridine intermediate is then subjected to a reduction of the nitrile group to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or catalytic hydrogenation using a metal catalyst such as Raney nickel or palladium on carbon.

Freedom-to-Operate (FTO) Considerations:

Given the extensive patenting of multi-kinase inhibitors by major pharmaceutical companies, a thorough FTO analysis is crucial for any new entity in this space. While the core this compound structure itself may not be explicitly claimed in a standalone patent, its use in the synthesis of patented final products could be covered by process patents. Furthermore, any novel derivatives will need to be carefully evaluated against the broad Markush structures often found in kinase inhibitor patents.

Structure-Activity Relationships (SAR) and Future Directions

The available literature on related compounds provides valuable insights into the structure-activity relationships of this scaffold.

G cluster_core Core Scaffold cluster_modifications Key Modification Points cluster_effects Impact on Activity Core This compound Aminomethyl Aminomethyl Group (R1) Core->Aminomethyl Phenoxy Phenoxy Ring (R2) Core->Phenoxy Pyridine Pyridine Ring (R3) Core->Pyridine Potency Potency Aminomethyl->Potency Selectivity Selectivity Aminomethyl->Selectivity Phenoxy->Potency PK Pharmacokinetics Phenoxy->PK Pyridine->Selectivity Pyridine->PK

Figure 2: Key structural modification points and their impact on biological activity.

  • Aminomethyl Group: This group is a critical hydrogen bond donor, often interacting with the hinge region of the kinase active site. Modifications at this position, such as N-alkylation or acylation, can significantly impact potency and selectivity.

  • Phenoxy Ring: The substitution pattern on the phenoxy ring can be varied to optimize interactions with the hydrophobic regions of the kinase active site and to fine-tune the pharmacokinetic properties of the molecule.

  • Pyridine Ring: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Substitutions on the pyridine ring can influence the overall electronic properties and solubility of the compound.

Future Directions:

The this compound scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. Future research in this area is likely to focus on:

  • Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects.

  • Developing compounds that can overcome known resistance mechanisms to existing kinase inhibitors.

  • Exploring novel therapeutic applications beyond oncology, such as in inflammatory and autoimmune diseases.

Conclusion

The patent landscape for this compound derivatives is intrinsically linked to the broader field of kinase inhibitors for cancer therapy. While the core molecule itself may not be the subject of extensive direct patenting, its significance as a key synthetic intermediate for blockbuster drugs like Regorafenib solidifies its importance in pharmaceutical research and development. The established synthetic routes and the wealth of structure-activity relationship data for related compounds provide a solid foundation for the design and discovery of new chemical entities with therapeutic potential. For researchers and drug development professionals, a deep understanding of this patent landscape is essential for navigating the intellectual property challenges and for capitalizing on the opportunities presented by this versatile and potent chemical scaffold.

References

  • Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)-phenyl]amino}carbonyl)amino]-3-fluorphenoxy-N-ethylpyridie-carboxamide, its salts and monohydrate. (US9518020B2).
  • Method for synthesizing regorafenib by one-pot process. (CN104910067A).
  • An improved process for the preparation of regorafenib. (US20190300484A1).
  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [https://pubmed.ncbi.nlm.nih.gov/19260711/]([Link]

Pharmacophore Modeling of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the pharmacophore modeling of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine ligands.

A Technical Guide for Structural Biology & Lead Optimization

Executive Summary

The This compound scaffold represents a privileged structural motif in medicinal chemistry, frequently associated with Kinase Inhibitors (Type I/II) and Ion Channel Modulators (e.g., NaV1.7). Its architecture combines a basic methanamine "warhead" (often targeting acidic residues like Asp/Glu) with a hydrophobic phenoxypyridine core that facilitates deep pocket occupancy and π-π stacking interactions.

This guide details the end-to-end workflow for developing high-confidence pharmacophore models for this ligand class. We focus on overcoming specific challenges inherent to this scaffold: the flexibility of the ether linkage, the electronic influence of the meta-fluorine substituent, and the protonation state of the primary amine.

Structural Analysis & Chemical Space

Before modeling, the ligand's physicochemical properties must be deconstructed to identify critical interaction points.

The Scaffold Architecture

The molecule comprises three distinct pharmacophoric zones:

ZoneStructural FragmentPharmacophoric RoleCritical Interactions
A Methanamine (-CH₂NH₂) Positive Ionizable (PI) / H-Bond Donor (HBD) Forms salt bridges with conserved acidic residues (e.g., Asp in kinase P-loops or Glu in GPCRs).
B Pyridine Core H-Bond Acceptor (HBA) / Aromatic (AR) The pyridine nitrogen (N1) acts as a classic H-bond acceptor (e.g., Hinge binder in kinases).
C Ether Linker (-O-) Rotatable Bond / HBA Determines the "L-shape" or "Linear" bioactive conformation; Oxygen can serve as a weak acceptor.
D 3-Fluorophenoxy Hydrophobic (HYD) / Halogen (HAL) Occupies the hydrophobic back-pocket; Fluorine provides metabolic stability and multipolar interactions.
The "Fluorine Effect"

The 3-Fluoro substituent is not merely a hydrophobic bulk. It exerts a strong electron-withdrawing effect on the phenoxy ring, altering the quadrupole moment and potentially enabling orthogonal multipolar interactions with carbonyl backbone atoms in the target protein. In pharmacophore modeling, this must be represented either as a generic Hydrophobic feature or a specific Halogen Bond feature depending on the target environment.

Pharmacophore Modeling Workflow

The following protocol outlines the generation of a 3D pharmacophore hypothesis using a Ligand-Based approach (common when the specific crystal structure is flexible or unknown).

Workflow Diagram

PharmacophoreWorkflow Start Input Ligand: This compound Prep Ligand Preparation (Protonation pH 7.4, Tautomers, Chirality) Start->Prep ConfGen Conformational Analysis (Monte Carlo / Systematic Search) Prep->ConfGen Energy Minimize Align Molecular Alignment (Flexible Alignment on Pyridine Core) ConfGen->Align Bioactive Conf? FeatExtract Feature Extraction (HBA, HBD, PI, HYD, AR) Align->FeatExtract ModelGen Hypothesis Generation (Common Feature Pharmacophore) FeatExtract->ModelGen Valid Validation (ROC Curves, Decoy Sets) ModelGen->Valid

Figure 1: Step-by-step workflow for generating a pharmacophore model for phenoxypyridine ligands.

Step-by-Step Protocol
Step 1: Ligand Preparation & Protonation

The methanamine group (


) will be protonated (

) at physiological pH (7.4).
  • Action: Use tools like Epik (Schrödinger) or Protonate3D (MOE) to generate the cationic species.

  • Rationale: Modeling the neutral amine would result in a "Hydrogen Bond Donor" feature, whereas the protonated amine requires a Positive Ionizable (PI) feature, which implies a stronger, long-range electrostatic interaction.

Step 2: Conformational Search (The Ether Hinge)

The ether linkage (-O-) allows the phenoxy ring to rotate relative to the pyridine core.

  • Method: Perform a Stochastic Conformational Search (e.g., Monte Carlo) or Systematic Search (if rotatable bonds < 5).

  • Energy Window: Retain conformers within 5-10 kcal/mol of the global minimum.

  • Critical Check: Ensure "butterfly" conformations (where the two aromatic rings are roughly perpendicular) are sampled, as this is a common bioactive shape for diaryl ethers.

Step 3: Feature Definition

Define the pharmacophore features based on the structural analysis:

  • PI (Positive Ionizable): Centered on the methanamine Nitrogen. Radius: 1.6 Å.

  • HBA (Acceptor): Centered on the Pyridine Nitrogen (N1). Vector direction is critical (in the plane of the ring).

  • HYD (Hydrophobic): Two features. One Centered on the 3-Fluorophenoxy ring, one on the Pyridine ring.[1]

  • HBD (Donor): Optional feature on the amine hydrogens if specific directionality is required (e.g., H-bond to a backbone carbonyl).

Step 4: Model Generation & Scoring

Use algorithms like HypoGen (Catalyst) or Phase (Schrödinger) to align the conformers of active ligands (if analogs exist) or the single query ligand.

  • Scoring Function: Prioritize models that maximize the fit of the PI and HBA features while allowing tolerance in the HYD regions to account for induced fit.

Validation Strategy

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

Decoy Set Construction

Since a specific "gold standard" dataset for this exact molecule may not exist, construct a dataset using DUD-E (Directory of Useful Decoys) principles:

  • Select Actives: The query ligand and 10-20 structurally similar analogs (e.g., from patent literature on phenoxypyridines).

  • Generate Decoys: Select 500+ compounds with similar physicochemical properties (MW, LogP) but dissimilar topology (Tanimoto coefficient < 0.6).

Metrics

Evaluate the model using:

  • Enrichment Factor (EF1%): The concentration of actives in the top 1% of the screened list.

  • ROC AUC: Area Under the Receiver Operating Characteristic curve. A value > 0.7 indicates a predictive model.

Interaction Map Visualization

The following diagram illustrates the hypothetical binding mode derived from the pharmacophore, assuming a generic Kinase/Pocket environment.

Figure 2: Interaction map showing the pharmacophoric mapping of the ligand to a hypothetical receptor binding site.

Conclusion

Modeling the This compound ligand requires a nuanced approach that balances the flexibility of the ether linker with the strict geometric requirements of the pyridine-amine "warhead." By explicitly defining the protonated amine as a Positive Ionizable feature and validating the model against a property-matched decoy set, researchers can effectively use this scaffold for virtual screening in kinase and ion channel drug discovery programs.

References

  • Langer, T., & Hoffmann, R. D. (2006). Pharmacophores and Pharmacophore Searches. Wiley-VCH. Link

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. Journal of Chemical Information and Modeling, 45(1), 160–169. Link

  • Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. Link

  • Kaserer, T., et al. (2015). Protein–Ligand Interaction Profiling: The PLIP Web Service. Nucleic Acids Research, 43(W1), W447–W452. Link

  • Schrödinger Release 2024-1 : Phase, Schrödinger, LLC, New York, NY, 2024.Link

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The Bidentate Scaffold: Pyridine-2-yl Methanamines in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Pyridine-2-yl Methanamines in Fragment-Based Drug Design Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist

Executive Summary

In the high-attrition landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has shifted focus from "drug-like" screening libraries to "lead-like" low molecular weight scaffolds. Among these, pyridine-2-yl methanamine (also known as 2-picolylamine or 2-(aminomethyl)pyridine) has emerged as a privileged motif.

This guide details the technical application of this scaffold, driven by its unique capacity to function as a bidentate chelation clamp for metalloenzymes and a versatile hydrogen-bonding vector in non-metallo targets. We will explore its structural rationale, synthetic accessibility, and proven utility in targeting zinc-dependent hydrolases and viral proteases.

Structural Rationale & Physicochemical Profile[1][2]

The pyridine-2-yl methanamine scaffold (


) offers a distinct advantage in FBDD due to its compliance with the "Rule of Three" and its ability to form stable 5-membered chelate rings.
The "Bidentate Clamp" Mechanism

The core utility of this fragment lies in the specific geometric arrangement of its two nitrogen donors.

  • Pyridine Nitrogen (

    
    ):  Acts as a modest 
    
    
    
    -donor and
    
    
    -acceptor.
  • Amine Nitrogen (

    
    ):  Acts as a strong 
    
    
    
    -donor.
  • Bite Angle: The methylene bridge creates a "bite angle" ideal for coordinating transition metals (Zn, Fe, Ni) in a square pyramidal or octahedral geometry. This makes it a superior Zinc Binding Group (ZBG) compared to monodentate ligands.

Fragment Properties (Data Summary)

Table 1: Physicochemical Profile of the Core Scaffold

PropertyValueFBDD Implication
MW 108.14 DaHigh "Ligand Efficiency" (LE) headroom for growth.
cLogP ~0.5High water solubility; ideal for high-concentration NMR screening.
H-Bond Donors 2 (Primary amine)Critical for anchoring to Asp/Glu residues in active sites.
H-Bond Acceptors 2 (Pyridine N, Amine N)Versatile interaction with backbone amides.
Rotatable Bonds 2Low entropic penalty upon binding.

Mechanism of Action: Interaction Modes

To effectively utilize this scaffold, one must understand its two primary binding modes.

Mode A: Metalloenzyme Chelation (The ZBG)

In targets like Histone Deacetylases (HDACs) , Matrix Metalloproteinases (MMPs) , or Carbonic Anhydrases , the fragment displaces the solvent molecule bound to the catalytic Zinc ion. The


 and 

atoms chelate the Zn

, often mimicking the transition state of the hydrolytic reaction.
Mode B: Anchored Growth (The Vector)

In non-metallo targets (e.g., Kinases, Viral Proteases), the primary amine forms a salt bridge or strong H-bond with acidic residues (Asp/Glu), while the pyridine ring engages in


-stacking or hydrophobic interactions. The methylene carbon serves as the "growth vector" to extend into adjacent sub-pockets.
Visualization: Binding Modes

BindingModes cluster_Metallo Mode A: Metalloenzyme (ZBG) cluster_NonMetallo Mode B: Non-Metallo (Anchor) Fragment Pyridine-2-yl Methanamine Zn Zn2+ Ion Fragment->Zn N(py) & N(am) Coordination Chelation 5-Membered Chelate Ring Fragment->Chelation Asp Asp/Glu Residue Fragment->Asp Salt Bridge (NH3+) PiStack Aromatic Residue (Tyr/Phe) Fragment->PiStack Pi-Pi Stacking (Pyridine Ring)

Figure 1: Dual binding modes of the scaffold. Mode A highlights the ZBG utility, while Mode B demonstrates H-bond anchoring.

Case Study: Fragment-to-Lead Optimization

Target: SARS-CoV-2 Papain-Like Protease (PLPro) Source: ACS Med. Chem. Lett. (Reference 1)

This case study exemplifies "Mode B" usage, where the scaffold was identified via crystallographic screening and grown into a nanomolar inhibitor.

The Hit (Fragment)
  • Compound: 1'-(pyridin-2-ylmethyl)-spiro[...][1]

  • Interaction: The pyridine-2-yl methanamine moiety occupied the S2 pocket. The pyridine nitrogen formed no direct interaction, but the amine nitrogen (protonated) formed a critical H-bond with Asp-164 .

  • Affinity: Low

    
    M range.
    
The Optimization (Fragment Growing)

The researchers utilized the vectors on the pyridine ring (specifically the 5-position) and the spiro-core to extend into the BL2 groove.

  • Vector Identification: The 3- and 5-positions of the pyridine ring were solvent-exposed, allowing for substitution without steric clash.

  • Elaboration: Introduction of a piperidine moiety extended the molecule to engage Tyr-268 via

    
    -stacking.[1]
    
  • Result: The optimized lead showed a >100-fold improvement in potency (

    
     from >50 
    
    
    
    M to <0.5
    
    
    M).
Visualization: Optimization Workflow

Optimization Hit Fragment Hit (Pyridine-2-yl methanamine core) Affinity: >50 uM Design Vector Analysis (X-Ray Co-structure) Hit->Design Identify Asp-164 Anchor Synth Library Synthesis (Reductive Amination) Design->Synth Grow from 5-position Lead Optimized Lead (Piperidine extension) Affinity: 0.4 uM Synth->Lead Engage Tyr-268

Figure 2: Fragment growing workflow for PLPro inhibitors starting from the pyridine-2-yl methanamine anchor.

Experimental Protocols

Synthetic Protocol: Reductive Amination Library Generation

Objective: Create a library of substituted pyridine-2-yl methanamines to probe the S1/S2 pockets.

Reagents:

  • Substituted 2-pyridinecarboxaldehydes (1.0 eq)

  • Primary/Secondary Amines (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Procedure:

  • Imine Formation: In a 20 mL scintillation vial, dissolve the aldehyde (0.5 mmol) in DCE (5 mL). Add the amine (0.55 mmol). If the amine is a hydrochloride salt, add 1.1 eq of TEA.

  • Activation: Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30-60 minutes. Checkpoint: Monitor by TLC for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB (0.75 mmol) portion-wise. Allow to warm to RT and stir overnight (12-16h).

  • Quench & Workup: Quench with saturated

    
     (5 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Most fragments are polar. Use reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or amine-functionalized silica gel to avoid tailing.

Screening Protocol: Surface Plasmon Resonance (SPR)

Objective: Validate low-affinity fragment binding (


 > 100 

M).
  • Sensor Chip: CM5 or SA (Streptavidin) chip. Immobilize target protein to ~3000 RU (high density required for fragments).

  • Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2% DMSO. Critical: Match DMSO concentration in running buffer and samples exactly to minimize bulk refractive index errors.

  • Injection: Inject fragment concentration series (e.g., 500

    
    M down to 15 
    
    
    
    M).
  • Flow Rate: High flow rate (30-50

    
    L/min) to minimize mass transport limitation.
    
  • Analysis: Fit to a 1:1 steady-state affinity model. Look for "square" sensorgrams (rapid on/off rates) characteristic of fragments.

Future Outlook: C-H Activation

The future of this scaffold lies in Late-Stage Functionalization (LSF) . Recent advances in C-H activation allow for the direct installation of functional groups onto the pyridine ring after the fragment has been validated.

  • C3-H Activation: Palladium-catalyzed arylation can extend the fragment into "foot" pockets.

  • C5-H Activation: Iridium-catalyzed borylation allows for Suzuki coupling to access solvent-exposed regions.

References

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Source: ACS Medicinal Chemistry Letters (2021) URL:[Link] (Demonstrates the fragment growing strategy from the pyridine-2-ylmethyl core).

  • Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Source: Inorganic Chemistry (2018) URL:[2][Link] (Validates the picolylamine motif as a bioisostere for picolinic acid ZBGs).

  • Discovery of Novel 2-Aminopyridine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Source: Journal of Medicinal Chemistry (2024) URL:[Link] (Details the bidentate chelation of Zinc in HDAC6).

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. Source: Google Patents / US7208603B2 URL: (Provides industrial-scale synthetic protocols for the scaffold).

Sources

Methodological & Application

Preparation of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine Hydrochloride Salt: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine hydrochloride salt, a key intermediate in pharmaceutical research and development. The protocol herein details a robust two-step synthetic route commencing with a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether linkage, followed by the reduction of a nitrile functionality to the corresponding primary amine. The final step involves the formation of the hydrochloride salt to enhance the compound's stability and solubility. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of the underlying chemical principles, and essential safety considerations.

Introduction

Substituted pyridinylmethanamine derivatives are prevalent structural motifs in a wide array of biologically active molecules. The specific compound, this compound, serves as a crucial building block in the synthesis of various therapeutic agents. The introduction of a fluorophenoxy group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability and receptor binding affinity.

The preparation of this intermediate as a hydrochloride salt is particularly advantageous. Converting the primary amine to its hydrochloride salt improves its crystallinity, shelf-life, and aqueous solubility, which are critical attributes for handling, formulation, and subsequent downstream applications in medicinal chemistry workflows.[1][2] This protocol has been optimized for yield, purity, and operational simplicity, making it suitable for both small-scale laboratory synthesis and potential scale-up operations.

Synthetic Strategy Overview

The synthesis of the target compound is accomplished through a two-step sequence followed by salt formation. The logical flow of this synthesis is depicted in the workflow diagram below.

G cluster_0 Step 1: Diaryl Ether Formation (SNAr) cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Hydrochloride Salt Formation A 4-Chloro-2-cyanopyridine E {4-(3-Fluorophenoxy)pyridin-2-yl}carbonitrile A->E B 3-Fluorophenol B->E C Potassium Carbonate (Base) C->E D DMF (Solvent) D->E F {4-(3-Fluorophenoxy)pyridin-2-yl}carbonitrile E->F J This compound (Free Base) F->J G Sodium Borohydride (Reducing Agent) G->J H Cobalt(II) Chloride (Catalyst) H->J I Methanol (Solvent) I->J K This compound J->K M This compound hydrochloride K->M L HCl in Dioxane L->M

Caption: Synthetic workflow for this compound hydrochloride.

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-2-cyanopyridine and 3-fluorophenol. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the 4-position towards nucleophilic attack. The subsequent step is the reduction of the nitrile group in the resulting intermediate to a primary amine using a suitable reducing agent. Finally, the purified amine free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloro-2-cyanopyridine≥98%Commercially Available
3-Fluorophenol≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Sodium Borohydride (NaBH₄)Powder, ≥98%Commercially Available
Cobalt(II) Chloride (CoCl₂)Anhydrous, ≥98%Commercially Available
Methanol (MeOH)Anhydrous, ≥99.8%Commercially Available
Hydrochloric Acid4 M in 1,4-DioxaneCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially Available

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium borohydride is water-reactive and can release flammable gases; handle with care in a dry environment.[3][4]

Step 1: Synthesis of 4-(3-Fluorophenoxy)pyridin-2-yl]carbonitrile

Reaction Scheme:

G A 4-Chloro-2-cyanopyridine C K2CO3, DMF A->C B 3-Fluorophenol B->C D 4-(3-Fluorophenoxy)pyridin-2-yl]carbonitrile C->D

Caption: Synthesis of the diaryl ether intermediate.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-cyanopyridine (10.0 g, 72.2 mmol), 3-fluorophenol (9.7 g, 86.6 mmol), and anhydrous potassium carbonate (15.0 g, 108.5 mmol).

  • Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum to afford 4-(3-Fluorophenoxy)pyridin-2-yl]carbonitrile as an off-white solid. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

Reaction Scheme:

G A 4-(3-Fluorophenoxy)pyridin-2-yl]carbonitrile B NaBH4, CoCl2, MeOH A->B C This compound B->C

Caption: Reduction of the nitrile to the primary amine.

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-(3-Fluorophenoxy)pyridin-2-yl]carbonitrile (10.0 g, 46.7 mmol) in 200 mL of anhydrous methanol.

  • To this solution, add cobalt(II) chloride (1.2 g, 9.3 mmol) and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (7.1 g, 186.8 mmol) in small portions over 30-45 minutes, ensuring the temperature remains below 10 °C. The addition is exothermic and will cause gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of 100 mL of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as an oil or a low-melting solid.

Step 3: Preparation of this compound Hydrochloride Salt

Reaction Scheme:

G A This compound B HCl in Dioxane A->B C This compound hydrochloride B->C

Caption: Formation of the hydrochloride salt.

Procedure:

  • Dissolve the crude this compound (assuming quantitative yield from the previous step, ~10.2 g, 46.7 mmol) in 100 mL of ethyl acetate.

  • Slowly add 4 M HCl in 1,4-dioxane (~12.8 mL, 51.4 mmol) to the stirred solution at room temperature.

  • A precipitate will form immediately. Stir the suspension for 1-2 hours at room temperature to ensure complete salt formation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethyl acetate, and then with diethyl ether.

  • Dry the solid under vacuum to afford this compound hydrochloride as a white to off-white crystalline solid.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR (δ, ppm)
4-(3-Fluorophenoxy)pyridin-2-yl]carbonitrile C₁₂H₇FN₂O214.20Off-white solid8.65 (d, 1H), 7.50-7.40 (m, 1H), 7.20-7.10 (m, 2H), 7.05-6.95 (m, 2H)
This compound C₁₂H₁₁FN₂O218.23Oil/Low-melting solid8.30 (d, 1H), 7.45-7.35 (m, 1H), 7.05-6.90 (m, 3H), 6.75 (d, 1H), 3.90 (s, 2H), 2.10 (br s, 2H)
This compound HCl C₁₂H₁₂ClFN₂O254.69White crystalline solid8.50 (br s, 3H), 8.40 (d, 1H), 7.55-7.45 (m, 1H), 7.20-7.00 (m, 4H), 4.25 (s, 2H)

Note: Expected ¹H NMR chemical shifts are approximate and may vary depending on the solvent and instrument used.

Discussion of Key Experimental Choices

  • Choice of Base and Solvent in Step 1: Potassium carbonate is an effective and economical base for the SNAr reaction. DMF is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction rate.

  • Choice of Reducing Agent in Step 2: The combination of sodium borohydride and cobalt(II) chloride is a well-established system for the reduction of nitriles to primary amines. This method is generally milder and more selective than other reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the pyridine ring. Catalytic hydrogenation is also a viable alternative, though it may require specialized high-pressure equipment.[5][6]

  • Rationale for Hydrochloride Salt Formation: The conversion of the free base amine to its hydrochloride salt is a standard practice in medicinal chemistry.[7] This transformation typically results in a more stable, crystalline solid that is easier to handle, purify, and weigh accurately. Furthermore, the increased water solubility of the salt form can be beneficial for biological assays and formulation development.[1][2]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Step 1 Insufficient reaction time or temperature. Impure starting materials.Extend the reaction time and monitor by TLC/HPLC. Ensure starting materials are of high purity and the solvent is anhydrous.
Low yield in Step 2 Incomplete reduction. Loss of product during workup.Ensure slow and controlled addition of NaBH₄ at low temperature. Perform extractions carefully to maximize product recovery.
Oily product after salt formation Impurities present in the free base. Insufficient drying.Purify the free base by column chromatography before salt formation. Ensure the final product is thoroughly dried under vacuum.

Conclusion

This application note provides a detailed and reliable protocol for the preparation of this compound hydrochloride salt. The described synthetic route is efficient and employs readily available reagents and standard laboratory techniques. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). John Wiley & Sons.
  • UC Center for Laboratory Safety. (2012).
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis]. University of Glasgow.
  • Oregon State University. (n.d.). Sodium Borohydride SOP.
  • Sigma-Aldrich. (n.d.).
  • Amine and HCl - salt formation reaction. (2022, June 7). [Video]. YouTube.
  • TCI Chemicals. (2025, March 28).
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts.
  • Google Patents. (n.d.).
  • Carl ROTH. (n.d.).
  • University of Alberta. (n.d.).
  • Google Patents. (n.d.). JPS61251663A - Production of aminomethylpyridine.

Sources

Application Notes and Protocols for the Coordination Chemistry of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Pyridine-Based Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with unique properties and applications.[1][2] Pyridine-based ligands, in particular, have been a cornerstone of this field due to their versatile coordination capabilities and the stability they impart to the resulting metal complexes.[2][3] This document introduces [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine, a promising yet underexplored ligand. While its direct application in coordination chemistry is not yet widely documented, its structural features—a pyridine ring, a flexible aminomethyl group, and a fluorophenoxy substituent—suggest a rich and versatile coordination behavior waiting to be explored.

The nitrogen atom of the pyridine ring presents a classic Lewis base site for coordination to a metal center.[2] The aminomethyl group introduces a second potential coordination site, allowing for chelation and the formation of stable five-membered rings with a metal ion. The 3-fluorophenoxy group at the 4-position of the pyridine ring is expected to exert significant electronic and steric influences on the ligand's coordination properties. The electron-withdrawing nature of the fluorine atom can modulate the electron density on the pyridine nitrogen, thereby affecting the strength of the metal-ligand bond. Furthermore, the bulky phenoxy group can influence the steric environment around the metal center, potentially leading to unique coordination geometries and reactivity.

These application notes provide a comprehensive guide for researchers and scientists interested in exploring the coordination chemistry of this compound. We will delve into proposed synthetic protocols for its metal complexes, detailed characterization techniques, and a discussion of its potential applications in catalysis, materials science, and drug development.

Part 1: Synthesis of Metal Complexes with this compound

The synthesis of coordination compounds with this compound can be approached through straightforward reactions with various metal salts. The choice of solvent, temperature, and stoichiometry will be crucial in isolating the desired products.

General Considerations for Synthesis
  • Ligand Purity: Ensure the this compound ligand is of high purity. Impurities can interfere with the crystallization process and lead to the formation of undesired byproducts.

  • Metal Salts: A wide range of metal salts can be used, including chlorides, nitrates, sulfates, and acetates of transition metals such as Cu(II), Ni(II), Co(II), Zn(II), Pd(II), and Ag(I). The choice of counter-ion can influence the final structure of the complex.

  • Solvents: The ligand is expected to be soluble in common organic solvents like methanol, ethanol, acetonitrile, and dimethylformamide (DMF). The choice of solvent will depend on the solubility of both the ligand and the metal salt.

  • Stoichiometry: The metal-to-ligand ratio is a critical parameter. A 1:1 or 1:2 metal-to-ligand ratio is a good starting point for exploring the formation of mononuclear complexes.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of metal complexes.

Detailed Synthetic Protocol: Example with Copper(II) Chloride

This protocol provides a general method that can be adapted for other metal salts.

  • Preparation of Ligand Solution: Dissolve one molar equivalent of this compound in 10 mL of warm ethanol.

  • Preparation of Metal Salt Solution: In a separate flask, dissolve one molar equivalent of CuCl₂·2H₂O in 10 mL of ethanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution while stirring. A color change and/or the formation of a precipitate may be observed.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours to ensure completion.

  • Isolation: If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, reduce the volume of the solvent by slow evaporation until crystals begin to form.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

Part 2: Characterization of the Synthesized Complexes

A thorough characterization of the newly synthesized complexes is essential to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic and Analytical Techniques
TechniqueInformation Provided
FT-IR Spectroscopy Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine ring and the N-H bonds of the amino group.[4]
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex and can help in determining the coordination geometry around the metal center.[4]
NMR Spectroscopy ¹H & ¹³C NMR: Confirms the structure of the ligand within the complex and can indicate the coordination mode. ¹⁹F NMR: Useful for probing the electronic environment of the fluorine atom upon coordination.
Mass Spectrometry Determines the molecular weight of the complex and can provide evidence for its composition.
Elemental Analysis Determines the percentage of C, H, and N in the complex, which is used to confirm its empirical formula.
Magnetic Susceptibility Determines the magnetic moment of the complex, which provides information about the number of unpaired electrons and the oxidation state of the metal ion.
Proposed Characterization Workflow

Caption: A comprehensive workflow for characterizing the metal complexes.

Part 3: Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is crucial for the unambiguous determination of the three-dimensional structure of the coordination complex.[5] Several techniques can be employed, with the choice depending on the solubility and stability of the complex.[5]

Common Crystallization Techniques
  • Slow Evaporation: This is the simplest method, where a nearly saturated solution of the complex is allowed to stand undisturbed, and the solvent evaporates slowly over time, leading to crystal growth.[5][6]

  • Vapor Diffusion: A solution of the complex is placed in a small open vial, which is then placed inside a larger sealed container containing a solvent in which the complex is less soluble (the precipitant).[6] The vapor of the precipitant slowly diffuses into the complex solution, inducing crystallization.

  • Solvent Layering (Liquid-Liquid Diffusion): A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble.[7][8] Crystals form at the interface of the two solvents as they slowly mix.[5][8]

Protocol for Single Crystal Growth by Vapor Diffusion
  • Solvent Selection: Choose a solvent in which the complex is readily soluble (e.g., DMF, methanol) and a precipitant in which it is poorly soluble (e.g., diethyl ether, hexane).[6]

  • Preparation: Prepare a concentrated solution of the purified complex in the chosen solvent in a small vial (e.g., 2-4 mL).

  • Setup: Place the small vial inside a larger jar or beaker containing a few milliliters of the precipitant.

  • Sealing and Incubation: Seal the larger container tightly and leave it in a vibration-free environment at a constant temperature.

  • Crystal Growth: Crystals should form over a period of several days to a few weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution and wash them with a small amount of the precipitant.

Part 4: Potential Applications

While the specific applications of metal complexes with this compound are yet to be discovered, we can extrapolate from the known applications of similar pyridine-based coordination compounds.

  • Catalysis: Pyridine-based metal complexes are widely used as catalysts in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.[2] The electronic and steric properties of the new ligand could lead to catalysts with novel reactivity and selectivity.

  • Materials Science: These complexes could serve as building blocks for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2] Such materials have potential applications in gas storage, separation, and sensing.

  • Bioinorganic Chemistry: Many transition metal complexes with pyridine-containing ligands exhibit interesting biological activities, including anticancer and antimicrobial properties.[4] The synthesized complexes could be screened for their potential as therapeutic agents.

Conclusion

This compound represents a promising new ligand for the synthesis of novel coordination compounds. Its unique combination of a pyridine ring, an aminomethyl group, and a fluorophenoxy substituent offers exciting possibilities for the creation of metal complexes with tailored electronic and steric properties. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to embark on the exploration of the rich coordination chemistry of this ligand and to unlock its potential in various scientific and technological fields.

References

  • Synthesis and Characterization of Pyridine-Based Ternary Metal Complexes with Anticancer and Antimicrobial Activities. Computer Research and Development.
  • Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Journal of Medicinal and Pharmaceutical Chemistry Research.
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
  • Application Notes and Protocols for Single Crystal Growth of Copper Complexes. Benchchem.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]

  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Dalton Transactions. Available at: [Link]

  • Synthesis and characterization of metal complexes with ligands derived from 2,6-diacetyl pyridine monoxime and 1,2-diamino benzene. ResearchGate. Available at: [Link]

  • Transition metal complexes of a multidentate Schiff base ligand containing pyridine: synthesis, characterization, enzyme inhibitions, antioxidant properties, and molecular docking studies. PubMed. Available at: [Link]

  • Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects. MDPI. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]

  • Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems. ACS Publications. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]

  • How to Grow Crystals. University of Florida Department of Chemistry. Available at: [Link]

Sources

Strategic Synthesis of 4-Substituted Pyridine-2-Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Modular Protocols for Medicinal Chemistry Applications

Executive Summary & Strategic Rationale

The 4-substituted pyridine-2-methanamine scaffold is a "privileged structure" in drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., Sorafenib analogs), GPCR ligands, and metal-chelating agents. The pyridine nitrogen provides hydrogen bond acceptance, while the C2-methanamine arm offers a flexible vector for exploring solubility and target engagement.

However, synthesizing this scaffold presents distinct challenges:

  • Regioselectivity: Discriminating between C4, C3, and C6 positions during functionalization.

  • Catalyst Poisoning: The basic pyridine nitrogen and the primary amine product can sequester transition metals (Pd, Pt), stalling cross-coupling or hydrogenation reactions.

  • Chemo-stability: The primary amine is prone to oxidation or side-reactions (e.g., dimerization) if generated too early in the sequence.

The Solution: This guide prioritizes a "Nitrile-First, Reduction-Last" strategy. By utilizing 4-chloro-2-cyanopyridine as a linchpin intermediate, we leverage the electron-deficient nature of the pyridine ring for facile C4-functionalization via Palladium-catalyzed cross-coupling, while keeping the sensitive amine "masked" as a robust nitrile.

Retrosynthetic Analysis & Pathway Logic

The following diagram illustrates the divergent synthetic strategies. Path A (Recommended) offers the highest modularity and reliability. Path B (Minisci) is shorter but often suffers from regioselectivity issues (C4 vs C6 mixtures).

G cluster_0 Path A: The 'Nitrile-First' Strategy (High Reliability) Target Target: 4-Substituted Pyridine-2-methanamine Inter1 Intermediate: 4-Substituted-2-cyanopyridine Target->Inter1 Nitrile Reduction (CoCl2/NaBH4) Start2 Starting Material: Pyridine-2-methanamine (Protected) Target->Start2 Minisci Reaction (Radical Alkylation) Start1 Starting Material: 4-Chloro-2-cyanopyridine Inter1->Start1 Suzuki/Buchwald Coupling (Pd-Catalysis)

Caption: Divergent synthetic pathways. Path A is preferred for library generation due to the stability of the nitrile intermediate.

Detailed Experimental Protocols

Protocol A: C4-Functionalization via Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at the C4 position. Substrate: 4-Chloro-2-cyanopyridine (CAS: 53296-62-1). Rationale: The C4-chloride is activated for oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen and the para-nitrile group.

Materials:

  • 4-Chloro-2-cyanopyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for resistance to pyridine coordination.

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the chloropyridine, boronic acid, base, and catalyst. Seal and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of boronic acids.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = MW + Substituent - Cl).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1).

  • Purification: Flash column chromatography (Hexane/EtOAc). The nitrile product is usually stable and easy to purify.

Optimization Table: Catalyst Selection

Catalyst SystemYield PotentialNotes
Pd(dppf)Cl₂ HighBest general purpose; robust against air/moisture.
Pd(PPh₃)₄ ModerateProne to oxidation; PPh₃ oxide byproducts can be hard to remove.
XPhos Pd G2 Very HighUse for sterically hindered or electron-poor boronic acids.
Protocol B: Selective Nitrile Reduction (The "Magic Mix")

Objective: Reduction of the 2-cyano group to the primary amine without reducing the pyridine ring or removing halogens. Reagent System: Cobalt(II) Chloride / Sodium Borohydride.[1][2] Rationale: Standard hydrogenation (H₂/Pd-C) often fails with pyridines due to catalyst poisoning or over-reduction to piperidines. The Co₂B species formed in situ is a highly selective, heterogeneous catalyst for nitrile reduction.

Materials:

  • 4-Substituted-2-cyanopyridine (1.0 equiv)

  • CoCl₂[1][2]·6H₂O (1.0 equiv) — Stoichiometric amount ensures rapid turnover.

  • NaBH₄ (5.0 - 7.0 equiv)

  • Solvent: Methanol (0.1 M concentration)

Step-by-Step Methodology:

  • Complexation: Dissolve the nitrile and CoCl₂·6H₂O in Methanol. The solution will turn deep purple/pink.

  • Reduction (Exothermic): Cool the solution to 0°C in an ice bath. Add NaBH₄ portion-wise over 15 minutes.

    • Observation: The solution will turn black immediately (formation of Cobalt Boride) and evolve H₂ gas vigorously.

  • Stirring: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

  • Quenching: Carefully add 1N HCl until pH ~2 to destroy residual borohydride and solubilize cobalt salts. Stir for 20 mins.

  • Isolation: Basify to pH >10 using conc. NH₄OH or NaOH. Extract with DCM or CHCl₃/IPA (3:1) if the amine is polar.

  • Purification: Amine products often require Reverse Phase HPLC or crystallization as HCl salts.

Alternative Route: C-H Functionalization (Minisci)

For rapid analoging where the starting material is already a pyridine-2-methanamine (protected as N-Boc), the Minisci reaction allows direct C4-alkylation.

Mechanism: Radical attack on the protonated heterocycle. Reagents: Alkyl carboxylic acid + AgNO₃ (cat) + (NH₄)₂S₂O₈ (oxidant). Critical Control: The reaction must be run in acidic media (TFA/Water) to protonate the pyridine nitrogen. This increases the electrophilicity of the ring and directs the nucleophilic alkyl radical to the C2/C4 positions. Since C2 is blocked, C4 is favored.

Minisci R1 R-COOH (Alkyl Source) Rad R• (Nucleophilic Radical) R1->Rad Decarboxylation Ox Ag+/S2O8(2-) (Oxidant) Ox->Rad Prod 4-Alkyl-Pyridine Rad->Prod Attacks C4 Pyr Protonated Pyridine Pyr->Prod +

Caption: Mechanism of Minisci C-H activation. Protonation of the pyridine is the selectivity control switch.

Troubleshooting & Critical Parameters

ProblemRoot CauseSolution
Stalled Suzuki Coupling Pyridine N-coordination to Pd.Switch to high-temperature conditions (100°C) or use bulky ligands (XPhos, SPhos) that prevent N-binding.
Incomplete Nitrile Reduction Boride catalyst deactivation.Add fresh CoCl₂ and NaBH₄. Ensure solvent is dry (water slows the reaction).
Product Trapped in Aqueous High polarity of methanamine.Do not use simple Ether extraction. Use DCM/Isopropanol (3:1) or salt out the aqueous layer with NaCl.
Aldehyde Formation Partial reduction of nitrile.Ensure excess NaBH₄ (at least 5 equiv) is used. Quench with acid before workup to hydrolyze any imine intermediates fully.

References

  • General Pyridine Synthesis & Functionalization

    • Baran, P. S., et al.[3] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society, 2021.[3][4] Link

  • Cobalt-Catalyzed Nitrile Reduction

    • Satoh, T., et al. "Sodium Borohydride-Transition Metal Salt Systems as Reducing Reagents."[5] Chemical and Pharmaceutical Bulletin, 1971. (Foundational text for CoCl2/NaBH4 method). Link

    • Heinzman, S. W., & Ganem, B.[1] "Mechanism of sodium borohydride-cobaltous chloride reductions."[1][2][4] Journal of the American Chemical Society, 1982.[4] Link

  • Suzuki Coupling on Chloropyridines

    • Miyaura, N., & Suzuki, A.[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Minisci Reaction Reviews

    • Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles."[7] MedChemComm, 2011. Link

Sources

Application Note: Click Chemistry Strategies for [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine is a high-value "privileged structure" building block. The 3-fluorophenoxy moiety serves as a lipophilic, metabolically stable pharmacophore often used to mimic tyrosine or engage in


-stacking interactions within hydrophobic pockets. The pyridin-2-yl methanamine core provides a semi-rigid linker with a primary amine handle.

While the primary amine itself is not a direct substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it acts as the universal "Click Precursor." This guide details the transformation of this amine into "Click-Ready" motifs (Azides for CuAAC, Sulfonamides for SuFEx) and optimizes reaction conditions to mitigate the catalyst poisoning effect inherent to pyridine-containing substrates.

Molecule Specifications
FeatureDetail
Functional Handle Primary Amine (

)
Core Scaffold Pyridine (2-position substitution)
Pharmacophore 3-Fluorophenoxy (4-position)
Click Challenges Pyridine nitrogen can chelate Cu(I) catalysts; Amine requires diazotransfer for CuAAC.
Key Applications PROTAC Linker synthesis, DEL (DNA-Encoded Libraries), Fragment joining.

Application I: Conversion to Azide & CuAAC Ligation

The most robust "Click" application for this molecule involves converting the primary amine to an azide, followed by cycloaddition with a terminal alkyne.

Challenge: The Pyridine Chelation Effect

The pyridine nitrogen in this compound is a monodentate ligand. In standard CuAAC, it can compete with the stabilizing ligand (e.g., THPTA) for the Copper(I) center, potentially arresting the catalytic cycle or requiring high catalyst loading.

  • Solution: Use of the THPTA ligand in excess (5:1 ratio relative to Cu) to outcompete the pyridine substrate and maintain catalytic turnover.

Workflow Diagram: Amine to Triazole

G cluster_warning Critical Control Point Amine [4-(3-Fluorophenoxy) pyridin-2-yl]methanamine (Starting Material) Azide Intermediate Azide Amine->Azide K2CO3, CuSO4 (cat) MeOH/H2O, 12h Diazo Diazotransfer Reagent (ISA-HCl) Diazo->Azide Triazole 1,2,3-Triazole Product Azide->Triazole CuAAC Click Alkyne Terminal Alkyne (Partner) Alkyne->Triazole CuSystem CuSO4 / Sodium Ascorbate + THPTA (Ligand) CuSystem->Triazole Catalysis

Figure 1: Two-step workflow converting the amine precursor to a triazole-linked bioactive molecule. Note the critical control point at the CuAAC step to manage pyridine coordination.

Protocol A: Diazotransfer (Amine Azide)

Objective: Convert the


 group to 

using the Shelf-Stable Diazotransfer reagent (Imidazole-1-sulfonyl azide hydrochloride, ISA-HCl).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: ISA-HCl (1.2 equiv) [Ref 1]

  • Base:

    
     (2.0 equiv)
    
  • Catalyst:

    
     (0.01 equiv / 1 mol%)
    
  • Solvent: Methanol (MeOH)

Step-by-Step:

  • Dissolution: Dissolve the amine substrate in MeOH (0.1 M concentration).

  • Activation: Add

    
     and catalytic 
    
    
    
    (dissolved in minimal water). The solution will turn pale blue.
  • Addition: Add ISA-HCl slowly at room temperature.

  • Reaction: Stir for 12–16 hours. Monitor by TLC (The azide is typically less polar than the amine) or LCMS (Mass shift: +26 Da).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Safety Note: While ISA-HCl is safer than triflyl azide, all organic azides are potentially energetic. Do not concentrate to absolute dryness if scale >1g.

Protocol B: CuAAC Ligation

Objective: React the newly formed azide with a functional alkyne (e.g., Alkyne-PEG-Biotin or Alkyne-E3 Ligase Ligand).

Reagents:

  • Azide Intermediate (1.0 equiv)[1]

  • Terminal Alkyne (1.1 equiv)

  • 
     (0.05 equiv / 5 mol%)
    
  • THPTA Ligand (0.25 equiv / 25 mol%) — Crucial for Pyridine substrates.

  • Sodium Ascorbate (0.5 equiv)

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1)

Step-by-Step:

  • Ligand Complexation: Premix

    
     and THPTA in water for 5 minutes. The solution should be clear blue. Why? This pre-forms the active catalyst and prevents the pyridine moiety from sequestering the Copper.
    
  • Assembly: Dissolve Azide and Alkyne in the organic co-solvent (DMSO or tBuOH) and add to the aqueous Cu/Ligand mix.

  • Reduction: Add Sodium Ascorbate (freshly prepared in water). The solution will turn colorless or pale yellow.

  • Incubation: Stir at RT for 1–4 hours.

  • Purification: For library scale, direct injection onto Prep-HPLC is recommended. For larger scale, extraction with EtOAc followed by silica chromatography.

Application II: SuFEx (Sulfur-Fluoride Exchange)

For applications where metal catalysis is undesirable (e.g., late-stage functionalization of complex biomolecules), the primary amine can be used directly in SuFEx chemistry by reacting with Sulfonyl Fluorides.

Mechanism: The primary amine acts as a nucleophile, attacking the sulfur center of a sulfonyl fluoride (


) to form a stable sulfonamide linkage. This is considered "Click" due to its high thermodynamic driving force and orthogonality.
Protocol C: SuFEx Ligation

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Aryl-Sulfonyl Fluoride (1.1 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step:

  • Mix: Combine the amine and sulfonyl fluoride in MeCN.

  • Initiate: Add DBU dropwise.

  • Monitor: Reaction is typically complete within 30–60 minutes.

  • Validation: LCMS will show loss of HF (Mass = Sum of fragments - 20 Da).

Data Summary & Troubleshooting

The following table summarizes expected outcomes and common failure modes for this specific scaffold.

ParameterCuAAC (Azide Route)SuFEx (Direct Amine)
Typical Yield 85–95%>95%
Reaction Time 2–6 Hours<1 Hour
Purification Silica or HPLCOften Precipitation/Wash
Key Risk Pyridine poisoning Cu catalystHydrolysis of Sulfonyl Fluoride
Troubleshooting Increase THPTA:Cu ratio to 5:1Ensure anhydrous conditions; Use DBU
Logical Decision Tree for Library Synthesis

D Start Start: [4-(3-Fluorophenoxy) pyridin-2-yl]methanamine Q1 Is the target linker a Triazole? Start->Q1 PathA Route A: CuAAC Q1->PathA Yes PathB Route B: Direct Coupling Q1->PathB No StepA1 Diazotransfer (Protocol A) PathA->StepA1 StepB1 Is partner R-SO2F? PathB->StepB1 StepA2 CuAAC with THPTA (Protocol B) StepA1->StepA2 StepB2 SuFEx (Protocol C) StepB1->StepB2 Yes StepB3 Standard Amide Coupling (HATU/DIPEA) StepB1->StepB3 No (Carboxylic Acid)

Figure 2: Decision matrix for selecting the appropriate ligation protocol based on the desired library architecture.

References

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797–3800. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Bligh, S. W., et al. (2008). Reaction of [Pt(6-aminomethyl-pyridin-2-yl-methylamine)Cl]+ with nucleosides and its biological activity. Dalton Transactions, (21), 2817-2822. (Demonstrating metal coordination of pyridin-2-yl methanamine scaffolds). [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Yield Optimization for [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ETHER-AMINE-001 Topic: Synthesis Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary

The synthesis of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine presents two distinct chemical challenges:

  • Nucleophilic Aromatic Substitution (S_NAr): Forcing a phenoxy coupling at the 4-position of a pyridine ring, which is electronically deactivated compared to the 2-position unless specific activating groups are present.[1]

  • Nitrile Reduction (The "Yield Killer"): Converting the nitrile precursor to a primary amine without incurring significant dimerization (secondary amine formation) or catalyst poisoning.

This guide provides a high-yield protocol based on the "Nitrile Route" (via 4-chloropyridine-2-carbonitrile), which is generally superior to the amide reduction route for this specific scaffold.

Module 1: The S_NAr Coupling (Ether Formation)

Objective: Synthesize 4-(3-fluorophenoxy)pyridine-2-carbonitrile.

The Challenge

The 4-position of the pyridine ring is less electrophilic than the 2-position. However, the presence of the nitrile group at C2 provides essential electron-withdrawing activation, making the C4-chloride susceptible to nucleophilic attack by the phenoxide.

Optimized Protocol
ParameterRecommendationRationale
Solvent DMSO or NMP (Anhydrous)High dielectric constant promotes the dissociation of the phenoxide salt, increasing nucleophilicity. DMF is acceptable but decomposes at the required high temperatures (

).
Base Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect": The large radius of Cs⁺ creates a "naked," highly reactive phenoxide anion compared to K₂CO₃.
Stoichiometry 1.0 equiv Chloride : 1.1 equiv Phenol : 1.5 equiv BaseSlight excess of phenol ensures complete consumption of the expensive pyridine starting material.
Temperature 90–110°C Activation energy barrier for C4-substitution is significant.
Step-by-Step Workflow
  • Charge 3-fluorophenol (1.1 eq) and Cs₂CO₃ (1.5 eq) in anhydrous DMSO. Stir at RT for 30 mins to form the phenoxide.

  • Add 4-chloropyridine-2-carbonitrile (1.0 eq).

  • Heat to 100°C under N₂ atmosphere.

  • Monitor: Check LCMS at 4 hours. Look for the disappearance of the chloride (M+H not observed due to ionization issues, monitor UV 254nm) and appearance of product (M+H ~215).

  • Workup: Pour into ice water. The product should precipitate. Filter and wash with water to remove DMSO.

Module 2: The Critical Reduction (Nitrile Amine)

Objective: Selective reduction of the nitrile to the primary amine while suppressing dimer formation.[2]

The "Dimerization Trap"

The most common cause of low yield in this step is the formation of secondary amines.

  • Mechanism: The intermediate imine reacts with the newly formed primary amine to form a secondary imine, which is then reduced to a dimer.

Visualization: The Dimerization Mechanism

Dimerization Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +2H PriAmine Primary Amine (Target Product) Imine->PriAmine +2H SecImine Secondary Imine (Dimer Precursor) Imine->SecImine + PriAmine (-NH3) SecAmine Secondary Amine (Impurity) SecImine->SecAmine +2H

Figure 1: Mechanism of secondary amine formation during nitrile hydrogenation.[3] The interaction between the Imine and the Primary Amine is the yield-limiting step.

Recommended Protocol: The "Ammonia Suppression" Method

To prevent dimerization, the reaction equilibrium must be flooded with ammonia or the primary amine must be "trapped."

Method A: Raney Nickel (High Throughput / Scalable)
  • Catalyst: Raney Nickel (approx. 50 wt% loading, washed with MeOH).

  • Solvent: 7N NH₃ in Methanol . (Crucial: The ammonia suppresses the attack of the amine on the imine).

  • Pressure: 3–5 bar H₂ (Balloon pressure is often insufficient for pyridine nitriles).

  • Temperature: RT to 40°C.

  • Troubleshooting: If the reaction stalls, refresh the H₂ atmosphere. Pyridines can poison catalysts; ensure the starting material from Step 1 is free of sulfur/thiol impurities.

Method B: The "Boc-Trap" (Highest Purity)

If Method A yields impure "sticky" oils, use the in situ protection strategy.

  • Add Boc₂O (2.0 eq) and NiCl₂·6H₂O (0.1 eq) to the nitrile in MeOH.

  • Add NaBH₄ (3.0 eq) portion-wise at 0°C.

  • Result: The primary amine is trapped immediately as the N-Boc derivative, preventing dimerization.

  • Deprotection: Treat with HCl/Dioxane to release the pure amine salt.

Module 3: Isolation & Purification

The free base amine is likely an oil or low-melting solid that absorbs CO₂ from the air (forming carbamates).

Purification Strategy
  • Acid-Base Extraction (The "Back-Extraction"):

    • Dissolve crude in EtOAc.

    • Extract with 1M HCl (The product goes into the aqueous layer; non-basic impurities stay in EtOAc).

    • Wash the aqueous layer with fresh EtOAc.

    • Basify the aqueous layer to pH > 12 using NaOH.

    • Extract back into DCM or EtOAc.

  • Salt Formation (Recommended for Storage):

    • Do not store as the free base. Convert to the Dihydrochloride (2HCl) or Oxalate salt immediately.

    • Protocol: Dissolve free amine in minimal EtOH, add 4M HCl in Dioxane. Filter the precipitate.

Troubleshooting FAQ

Q1: My S_NAr reaction has stalled at 60% conversion.

  • Diagnosis: Water in the solvent or "stalling" due to potassium surface passivation (if using K₂CO₃).

  • Fix: Switch to Cs₂CO₃ . Ensure DMSO is dry (store over molecular sieves). Increase temp to 110°C.

Q2: I see a major impurity at M+H = [2 x Product mass] - 17.

  • Diagnosis: This is the secondary amine dimer (loss of NH₃).

  • Fix: You are not using enough Ammonia in the reduction step. Switch to saturated ammonia in methanol as the solvent. If using Pd/C, switch to Raney Nickel.

Q3: The product is water-soluble and I can't extract it.

  • Diagnosis: The pyridine nitrogen and the primary amine make this very polar.

  • Fix: Use n-Butanol for extraction instead of EtOAc/DCM. Alternatively, simply evaporate the reaction solvent (if MeOH) and proceed directly to column chromatography using DCM:MeOH:NH₄OH (90:10:1).

Visualizing the Total Synthesis

SynthesisPath SM1 4-Chloropyridine-2-carbonitrile Ether Intermediate: 4-(3-fluorophenoxy)picolinonitrile SM1->Ether Cs2CO3, DMSO, 100°C (SNAr Coupling) SM2 3-Fluorophenol SM2->Ether Cs2CO3, DMSO, 100°C (SNAr Coupling) Target Target: This compound Ether->Target Raney Ni, H2, NH3/MeOH (Suppressed Dimerization) Salt Stable Form: Dihydrochloride Salt Target->Salt HCl / Dioxane

Figure 2: Optimized synthetic pathway emphasizing the salt formation for stability.

References

  • Regorafenib Intermediate Synthesis (S_NAr Conditions)
  • Nitrile Reduction Strategies (Prevention of Secondary Amines)

    • Title: Catalytic Hydrogenation over Pl
    • Source: Rylander, P. N., Academic Press.
    • Relevance: Authoritative text on using Ammonia to suppress secondary amine form
    • URL:[Link]

  • Boc-Trap Reduction Method

    • Title: One-pot synthesis of N-Boc amines
    • Source:Tetrahedron Letters, Vol 42, Issue 19.
    • Relevance: Validates the in situ protection str
    • URL:[Link]

Sources

Preventing oxidation of the primary amine in [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

A Guide to Preventing Oxidation of the Primary Amine Group

Welcome to the technical support center for handling this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their synthetic workflows. The primary aminomethyl group attached to the pyridine ring is a key functional handle but is also susceptible to oxidative degradation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate and prevent unwanted oxidation, ensuring the integrity of your experiments.

Section 1: Understanding the Oxidation Problem

This section addresses the fundamental questions regarding the stability of the primary amine and the common causes of its degradation.

Q1: Why is the primary amine in my compound susceptible to oxidation?

The primary amine in this compound is a nucleophilic and basic center, making it prone to oxidation. The mechanism of amine oxidation can be complex, often proceeding through single-electron transfer (SET) or polar nucleophilic pathways, which can be initiated by various laboratory reagents or even atmospheric oxygen.[1] The position of the aminomethyl group, adjacent to the pyridine ring, makes it analogous to a benzylic amine. This proximity to the aromatic system can influence its reactivity and susceptibility to certain oxidative conditions. Oxidation can lead to the formation of corresponding imines, aldehydes, or other degradation byproducts, compromising the yield and purity of subsequent reactions.[2][3][4]

Q2: What are the common laboratory sources that can trigger oxidation?

Several factors commonly encountered during synthesis, workup, or storage can initiate the oxidation of your amine:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or trace metal impurities, can lead to slow oxidation.

  • Oxidizing Reagents: Direct exposure to strong oxidizing agents (e.g., peroxides, permanganates) will readily degrade the amine.[5] Even milder reagents used in other parts of your synthesis could be incompatible.

  • Metal Catalysts: Certain transition metal catalysts, particularly those involving copper or iron, can facilitate aerobic oxidation.

  • High Temperatures: Elevated temperatures during reaction or purification (like distillation) can accelerate degradation pathways.

  • Basic Conditions: While the amine itself is basic, exposure to strong external bases can sometimes promote oxidation, depending on the other components of the mixture.

Section 2: Troubleshooting Guide: Identifying and Solving Oxidation Issues

This section provides a structured approach to diagnosing and resolving oxidation-related problems during your experiments.

Problem Encountered Potential Cause Recommended Solution & Analytical Verification
Appearance of a new, more polar spot on TLC after workup. Oxidation to an Aldehyde or Carboxylic Acid. The resulting carbonyl or carboxyl group increases polarity.Verify with LC-MS: Look for a mass corresponding to (M-1) for aldehyde formation or (M+14) for carboxylic acid formation. Solution: Implement an inert atmosphere (N₂ or Ar) during reaction and workup. Use degassed solvents.
Multiple new peaks observed in HPLC analysis of a stored sample. Slow degradation/oxidation upon storage. Exposure to air and light over time.Verify with LC-MS: Characterize the major degradation products.[6][7][8][9] Solution: Store the pure amine under an inert atmosphere, protected from light, and at low temperatures (≤ 4°C). Consider storing it as a stable salt (e.g., hydrochloride).
Low yield in a subsequent reaction (e.g., acylation, alkylation). Consumption of starting material via oxidation. The amine is degrading before it can react as intended.Verify with ¹H NMR: Check the purity of the starting amine before use. Look for the disappearance of the characteristic -CH₂-NH₂ protons and the appearance of new signals. Solution: Protect the amine with a suitable protecting group (see Section 3) before proceeding with oxidation-sensitive steps.
Reaction fails when using specific metal catalysts. Catalyst-mediated oxidation. The catalyst intended for another transformation is oxidizing the amine instead.Verify with a Control Experiment: Run the reaction without the other coupling partner to see if the amine degrades in the presence of the catalyst alone. Solution: Switch to a catalyst known to be more tolerant of amines or, more robustly, protect the amine group prior to the catalytic step.

Section 3: The Proactive Solution: Amine Protection

The most robust strategy to prevent unwanted side reactions is to temporarily "mask" the amine functionality using a protecting group. The amine can be converted into a less reactive carbamate, which is stable to a wide range of reaction conditions.[10][11][12]

Q3: Which protecting group is right for my synthesis?

The choice of protecting group depends on the downstream reaction conditions you plan to employ. The three most common amine protecting groups—Boc , Cbz , and Fmoc —offer orthogonal stability, meaning you can selectively remove one without affecting the others.[10][13][14]

G Boc Boc-Amine Boc_Deprotect TFA, HCl Boc->Boc_Deprotect Deprotection Cbz Cbz-Amine Cbz_Deprotect H₂, Pd/C Cbz->Cbz_Deprotect Deprotection Fmoc Fmoc-Amine Fmoc_Deprotect Piperidine Fmoc->Fmoc_Deprotect Deprotection label_note Each group is removed under unique conditions, enabling selective deprotection.

Comparison of Common Amine Protecting Groups
Protecting GroupFull NameReagent for IntroductionStabilityDeprotection ConditionsKey Advantage
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc₂O)Stable to base, hydrogenolysis.[14][15][16]Mild to strong acid (e.g., TFA, HCl).[17][18][19]Very common, easy to introduce, and removed under non-reductive conditions.
Cbz BenzyloxycarbonylBenzyl chloroformate (Cbz-Cl)Stable to acid and base.[20]Catalytic hydrogenolysis (H₂ with Pd/C).[13][21][22]Stable to many reagents; removal conditions are very mild and clean.
Fmoc 9-FluorenylmethoxycarbonylFmoc-Cl or Fmoc-OSuStable to acid and hydrogenolysis.[23]Mild base (e.g., 20% piperidine in DMF).[24][25][26]Ideal for syntheses requiring acid-labile groups elsewhere in the molecule.

Section 4: Standard Operating Protocols

This section provides detailed, step-by-step procedures for the protection and deprotection of this compound.

G start Start: Dissolve Amine & Base step1 Cool to 0°C (Ice Bath) start->step1 step2 Add Protecting Group Reagent (e.g., Boc₂O) step1->step2 step3 Stir & Warm to RT Monitor by TLC/LC-MS step2->step3 step4 Aqueous Workup (Quench & Extract) step3->step4 step5 Isolate & Purify (Dry, Concentrate, Column Chromatography) step4->step5 end End: Pure Protected Amine step5->end

Protocol 1: Boc Protection

This protocol uses Di-tert-butyl dicarbonate (Boc₂O) to form the acid-labile Boc-carbamate.[15][27]

  • Materials:

    • This compound (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equiv)

    • Base: Triethylamine (TEA) (1.5 equiv) or aq. NaOH (1 M)

    • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture.

  • Procedure:

    • Dissolve the amine (1.0 equiv) in the chosen solvent (e.g., DCM).

    • Add the base (e.g., TEA, 1.5 equiv).

    • Cool the mixture to 0°C in an ice bath.

    • Add Boc₂O (1.1 equiv) portion-wise or as a solution in the same solvent.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed.

    • Workup: Quench the reaction with water. If using an organic solvent, wash the organic layer sequentially with water, mild acid (e.g., 1 M aq. HCl to remove excess base), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.[15]

Protocol 2: Cbz Protection

This protocol uses benzyl chloroformate (Cbz-Cl) to form the Cbz-carbamate, which is readily removed by hydrogenation.[20][28][29]

  • Materials:

    • This compound (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Base: Aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution.

    • Solvent: Dioxane/water or THF/water mixture.

  • Procedure:

    • Dissolve the amine (1.0 equiv) in a 2:1 mixture of dioxane and water.

    • Add Na₂CO₃ (2.0 equiv) and stir until dissolved.

    • Cool the mixture to 0°C in an ice bath.

    • Add Cbz-Cl (1.1 equiv) dropwise while vigorously stirring, keeping the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify as needed.[28]

Protocol 3: Deprotection of the Boc Group

This procedure removes the Boc group to regenerate the free primary amine.[19]

  • Materials:

    • Boc-protected amine (1.0 equiv)

    • Acid: Trifluoroacetic acid (TFA) or 4 M HCl in dioxane.

    • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected amine in DCM (approx. 0.1-0.2 M).

    • Add an excess of the acid. A common condition is 25-50% TFA in DCM (v/v).[27]

    • Stir the mixture at room temperature for 1-2 hours. Effervescence (CO₂ evolution) is often observed.[10]

    • Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding TFA or HCl salt. To obtain the free amine, dissolve the residue in water, basify carefully with aq. NaOH or NaHCO₃, and extract with an organic solvent.

Protocol 4: Deprotection of the Cbz Group

This procedure uses catalytic hydrogenation to cleanly remove the Cbz group.[13][21][22]

  • Materials:

    • Cbz-protected amine (1.0 equiv)

    • Catalyst: 10% Palladium on carbon (Pd/C) (5-10 mol%).

    • Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator.

    • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

  • Procedure:

    • Dissolve the Cbz-protected amine in the chosen solvent.

    • Carefully add the Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3 times.

    • Stir the reaction vigorously under a positive pressure of H₂ (e.g., a balloon) at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

    • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[21]

Section 5: Frequently Asked Questions (FAQs)

  • Q: I need to perform a reaction using a strong base like n-BuLi. Which protecting group should I use?

    • A: Both Boc and Cbz groups are generally stable to strong bases. The Fmoc group, however, is base-labile and would be cleaved under these conditions.

  • Q: My molecule contains a double bond that I want to preserve. Can I use Cbz protection?

    • A: It is not recommended. The conditions for Cbz deprotection (catalytic hydrogenation) will also reduce most carbon-carbon double or triple bonds. In this case, Boc or Fmoc would be a better choice.

  • Q: How do I confirm that my protection reaction was successful using NMR?

    • A: For Boc protection, you will see a new large singlet at approximately 1.4-1.5 ppm in the ¹H NMR spectrum, integrating to 9 protons. For Cbz protection, you will observe new aromatic protons from the benzyl group around 7.3-7.4 ppm and a characteristic benzylic singlet around 5.1-5.2 ppm. The original -NH₂ signal will be replaced by a broader N-H signal, often at a different chemical shift.

  • Q: Can I avoid using a protecting group altogether?

    • A: Possibly, depending on the reaction. If your subsequent step is rapid and occurs under mild, anaerobic conditions, you may be able to proceed without protection. However, for multi-step syntheses or reactions involving potentially oxidizing conditions, protection is the most reliable strategy to ensure high yields and purity. Always work under an inert atmosphere (N₂ or Ar) and use degassed solvents as a first line of defense.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. Wordpress. [Link]

  • Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. [Link]

  • Fields, G. B. Methods for Removing the Fmoc Group. [Link]

  • Royal Society of Chemistry. (2022). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. Proposed mechanism for the oxidation of a primary amine by an amine oxidase. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • National Institutes of Health. (2009). STRUCTURAL INSIGHTS INTO THE MECHANISM OF AMINE OXIDATION BY MONOAMINE OXIDASES A AND B. PMC. [Link]

  • Taylor & Francis Online. (2012, January 31). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]

  • SciELO. (2016). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. [Link]

  • National Institutes of Health. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • Scientific Research Publishing. (2018). CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). [Link]

  • Thieme. (2010). Oxidation of Primary Amines to Ketones. [Link]

  • SlideShare. Protecting groups in organic synthesis + H2O. [Link]

  • Wayne State University. Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. [Link]

  • Defense Technical Information Center. MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. [Link]

  • Organic Chemistry Portal. (2010, February 6). An Excellent Method for Cbz-protection of Amines. [Link]

  • SlideShare. Protection for the AMINE.pptx. [Link]

  • Filo. (2025, April 24). Reaction of oxidation of amines. [Link]

  • Semantic Scholar. (2011, December 1). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • ResearchGate. (2025, August 5). Oxidation of Primary Amines to Ketones. [Link]

  • National Institutes of Health. (2014). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. PMC. [Link]

  • SciSpace. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. [Link]

  • LSABM. Characterization of the degradation products of amines used for post combustion CO2 capture. [Link]

  • ResearchGate. (2018, July 30). Glutamic acid protection using cbz?. [Link]

  • Oil & Gas Science and Technology. Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in CO2 Capture. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • ACS Publications. (2014, March 11). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

  • KPU Pressbooks. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. [Link]

  • University of Calgary. Ch22: C=O + primary amine. [Link]

Sources

Purification methods for [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of this compound. The methodologies and troubleshooting advice herein are grounded in established chemical principles to ensure reliable and reproducible outcomes.

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during the purification of this compound from crude reaction mixtures. The question-and-answer format is designed to provide direct solutions to common experimental problems.

Issue 1: Poor Separation and Significant Tailing in Silica Gel Chromatography

Question: I am attempting to purify my crude this compound using standard silica gel flash chromatography, but I'm observing severe peak tailing and poor separation from impurities. What is causing this and how can I achieve a clean separation?

Answer: This is a classic problem when purifying basic compounds like aminopyridines on standard silica gel.[1] The issue stems from strong, non-ideal interactions between your basic analyte and the acidic nature of the silica surface.

The Science Behind the Solution: The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atoms in your compound (both the pyridine ring and the primary amine) can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions.[1] This leads to multiple retention mechanisms, where some molecules are retained much longer than others, resulting in broad, tailing peaks that often co-elute with impurities.

Troubleshooting Steps & Optimization:

  • Mobile Phase Modification (Competing Base): The most common and effective solution is to add a small amount of a competing base to your mobile phase (eluent).

    • Action: Add 0.5-2% triethylamine (TEA) or pyridine to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).

    • Mechanism: The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound.[1] This allows for a more uniform interaction based on polarity, resulting in sharper, more symmetrical peaks.

  • Use an Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different adsorbent.

    • Action: Switch from silica gel to neutral or basic alumina. Alumina has fewer acidic sites and is often better suited for purifying basic compounds.

    • Action: Use an "end-capped" or deactivated silica gel. These have been chemically treated to reduce the number of free silanol groups.

  • Temporary Derivatization: In difficult cases, you can temporarily protect the primary amine, perform the chromatography, and then deprotect it.

    • Action: Protect the amine as a Boc-carbamate. The resulting compound is much less basic and will behave more predictably on silica gel. It can be easily deprotected with an acid like TFA after purification.

Experimental Protocol: Optimized Flash Chromatography on Silica Gel

  • Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM).

  • Slurry Preparation: In a separate beaker, add a small amount of silica gel and your crude/DCM solution. Add your starting eluent (e.g., 98:2 Hexanes/Ethyl Acetate + 1% TEA) and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This prevents solvent mismatch issues.[1]

  • Column Packing: Pack a flash column with silica gel using your chosen eluent system containing 1% TEA.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run a gradient elution, starting with a low polarity mixture and gradually increasing the polar solvent (e.g., from 2% to 30% Ethyl Acetate in Hexanes, all containing 1% TEA).

  • Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC), also using a mobile phase containing 1% TEA for accurate correlation.

  • Recovery: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, co-evaporate with a solvent like toluene.

Issue 2: Low Product Recovery After Aqueous Work-up

Question: After performing an acid-base extraction to remove impurities, the yield of my aminopyridine is significantly lower than expected. Where is my product going?

Answer: Low recovery during acid-base extraction is typically due to incomplete protonation or deprotonation, leading to the product remaining in the wrong layer, or the formation of emulsions. The key is to ensure the pH of the aqueous layer is sufficiently far from the pKa of your compound during both the acid and base washes.

The Science Behind the Solution: Acid-base extraction relies on changing the charge state of your molecule to shuttle it between an organic solvent and an aqueous solution.[2]

  • Acid Wash: By adding an aqueous acid (e.g., 1M HCl), you protonate the basic nitrogens on your compound, forming a water-soluble salt (R-NH3+ Cl-). This salt partitions into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Basification: Subsequently, adding a strong base (e.g., 4M NaOH) to the separated aqueous layer deprotonates the ammonium salt, regenerating the neutral, organic-soluble amine, which can then be extracted back into a fresh organic solvent.

Troubleshooting Steps & Optimization:

  • Verify pH: Do not assume adding acid or base is sufficient. Always check the pH of the aqueous layer with pH paper or a meter.

    • Acid Wash: Ensure the pH is ≤ 2 to guarantee full protonation of the aminopyridine.

    • Basification: Ensure the pH is ≥ 12 to guarantee full deprotonation back to the free base.

  • Sufficient Mixing & Separation: Ensure thorough mixing in the separatory funnel to allow for complete transfer between phases. Allow adequate time for the layers to fully separate.

  • Back-Washing: After extracting your product into the organic layer, "back-wash" the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.[3]

  • Salting Out: If your product has some water solubility even in its neutral form, add solid NaCl to the aqueous layer until saturation. This decreases the solubility of organic compounds in the aqueous phase and can improve recovery.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Initial State cluster_1 Acidification cluster_2 Basification & Re-extraction Crude Crude Mixture (Target + Neutral Impurities) in Ethyl Acetate AddAcid Add 1M HCl (aq) Shake Funnel Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Org1 Organic Layer: Neutral Impurities Separate1->Org1 Discard Aq1 Aqueous Layer: Protonated Target (R-NH3+ Cl-) Separate1->Aq1 AddBase Add 4M NaOH (aq) to Aqueous Layer until pH > 12 Aq1->AddBase AddEtOAc Add Fresh Ethyl Acetate Shake Funnel AddBase->AddEtOAc Separate2 Separate Layers AddEtOAc->Separate2 Aq2 Aqueous Layer: Inorganic Salts Separate2->Aq2 Discard Org2 Organic Layer: Purified Neutral Target Separate2->Org2 Collect & Dry

Caption: Workflow for purifying the basic target compound from neutral impurities.

Issue 3: Purified Product is a Persistent Oil and Fails to Solidify

Question: My product appears pure by NMR and TLC, but it remains a thick oil. How can I get it to crystallize?

Answer: Many aminopyridines exist as oils or low-melting solids. If direct crystallization fails, trituration, co-crystallization with a suitable acid to form a stable salt, or extensive solvent screening may be necessary.

Troubleshooting Steps & Optimization:

  • Trituration: This technique can often induce crystallization from an oil.

    • Action: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether, or pentane) to the oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical energy can provide the nucleation sites needed for crystal growth.

  • Solvent Screening for Recrystallization:

    • Action: In small vials, test the solubility of your oil in a range of solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, water). Find a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature or upon cooling. Slow cooling is critical for forming well-defined crystals.

  • Salt Formation: This is a highly reliable method for obtaining a stable, crystalline solid from a basic amine.

    • Action: Dissolve the purified oil in a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount (1.0 equivalent) of an acid (e.g., a solution of HCl in ether, or solid fumaric or succinic acid). The resulting salt will often precipitate from the solution as a well-defined crystalline solid, which can be collected by filtration.[4]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities from the synthesis of this compound? A1: The exact impurities depend on the synthetic route. A common route is the reduction of the corresponding nitrile, 4-(3-fluorophenoxy)pyridine-2-carbonitrile. In this case, potential impurities include:

  • Unreacted starting nitrile: A neutral impurity, easily removed by acid-base extraction.

  • Corresponding carboxylic acid: 4-(3-fluorophenoxy)picolinic acid, from hydrolysis of the nitrile. This is an acidic impurity, also removable by acid-base extraction.

  • Over-reduced byproducts: If a strong reducing agent like LiAlH₄ is used, impurities from the work-up can be present.

Q2: How should I choose an appropriate TLC and column chromatography solvent system? A2: A good starting point is a mixture of a non-polar solvent (like Hexanes or Heptane) and a polar solvent (like Ethyl Acetate or Dichloromethane). For this aminopyridine, which is quite polar, a system of Dichloromethane/Methanol might be more effective.

  • Goal: Aim for an Rf value of 0.25 - 0.35 for your target compound on the TLC plate for optimal separation on a column.

  • Pro-Tip: Always add 0.5-1% triethylamine to both your TLC and column eluents to prevent streaking and ensure the Rf value on the TLC plate is representative of the column behavior.[1]

Solvent System (v/v/v)PolarityTypical Application
80:20:1 Hexanes/EtOAc/TEALowEluting non-polar impurities.
50:50:1 Hexanes/EtOAc/TEAMediumGood starting point for the target compound.
95:5:1 DCM/Methanol/TEAHighFor eluting the target if it has low Rf in EtOAc systems.

Q3: How should I properly store the purified this compound? A3: Like many amines, the purified free base can be sensitive to air and light. It is best stored:

  • In a tightly sealed amber glass vial.

  • Under an inert atmosphere (Nitrogen or Argon).

  • In a refrigerator or freezer to minimize degradation over time. The crystalline salt form (e.g., hydrochloride) is generally more stable for long-term storage.

Decision Tree for Purification Strategy

G start Crude Product tlc Run TLC Analysis (with 1% TEA) start->tlc check_tlc Multiple Spots? tlc->check_tlc ab_extraction Perform Acid-Base Extraction check_tlc->ab_extraction Yes (Baseline or Non-polar spots) chromatography Perform Flash Chromatography check_tlc->chromatography No (Closely-related spots) ab_extraction->chromatography Post-Extraction check_purity Pure by NMR/TLC? chromatography->check_purity check_purity->chromatography No, Re-purify check_form Is it a Solid? check_purity->check_form Yes crystallize Triturate or Form a Salt check_form->crystallize No, it's an oil finish Pure, Solid Product check_form->finish Yes crystallize->finish

Caption: A decision-making workflow for selecting a purification strategy.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ACS Publications. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1)
  • Unknown. (n.d.). Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • ResearchGate. (2025).

Sources

Technical Support Center: Resolving Regioselectivity Issues in the Synthesis of Fluorophenoxy Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorophenoxy pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on fluoropyridine scaffolds. Here, we address common regioselectivity challenges through a detailed troubleshooting guide and frequently asked questions, providing not just protocols but the underlying scientific principles to empower your synthetic strategies.

Troubleshooting Guide: Common Regioselectivity Problems

This section tackles specific issues you might encounter in the lab, offering explanations and actionable solutions to steer your synthesis toward the desired isomer.

Q1: My SNAr reaction on a difluoropyridine with a phenoxide is yielding a mixture of isomers. How can I favor substitution at the C4 (para) position?

A1: Achieving para selectivity is a common goal and often hinges on exploiting subtle electronic and steric differences between the positions ortho and para to the pyridine nitrogen.[1][2]

The formation of a mixture of C2 (ortho) and C4 (para) substituted products is expected because nucleophilic attack at these positions is electronically favored.[1] This preference stems from the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex through resonance, a stabilization not possible for C3 (meta) attack.[1][3]

Underlying Principles: The regiochemical outcome is a delicate balance between kinetic and thermodynamic control.[4][5]

  • Electronic Factors: The C4 position is often electronically favored for nucleophilic attack in pentafluoropyridine, for instance, due to mesomeric effects.[6][7]

  • Steric Hindrance: The C2 position is sterically more hindered due to its proximity to the nitrogen atom. This effect can be leveraged to direct the nucleophile to the more accessible C4 position.[2]

Troubleshooting Strategies & Protocols:

Strategy 1: Modulate the Nucleophile's Steric Bulk

Using a sterically hindered phenoxide can significantly disfavor attack at the C2 position.

  • Protocol:

    • Nucleophile Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the parent phenol (e.g., 2,6-di-tert-butylphenol, 1.1 eq.) in an anhydrous aprotic solvent like THF or DMF.

    • Deprotonation: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq.) or potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq.) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the phenoxide.

    • Reaction: Add a solution of the difluoropyridine (1.0 eq.) in the same anhydrous solvent dropwise to the phenoxide solution at room temperature.

    • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate). Analyze the crude product by ¹H and ¹⁹F NMR to determine the isomeric ratio.

Strategy 2: Optimize Reaction Temperature for Thermodynamic Control

Higher temperatures can favor the formation of the more thermodynamically stable product.[5] In many cases, the para-substituted product is the more stable isomer.

  • Protocol:

    • Set up the reaction as described above, using a less sterically demanding phenoxide if desired.

    • Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) in a sealed tube or using a reflux condenser.

    • Monitor the reaction over time to see if the isomer ratio shifts in favor of the para product. It's crucial to ensure the starting materials and products are stable at the elevated temperature.

Q2: I am observing the opposite problem: my reaction is too selective for the C4 position, but I need the C2 (ortho) isomer. How can I achieve this?

A2: Directing the substitution to the C2 position requires overcoming the inherent steric hindrance and sometimes electronic preference for the C4 position.

Underlying Principles:

  • Kinetic Control: Lower reaction temperatures generally favor the kinetically controlled product, which may be the ortho isomer in some cases, as the transition state leading to its formation has a lower activation energy.[8]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence regioselectivity by differentially solvating the transition states leading to the different isomers.[9][10]

  • Directing Groups: The presence of other substituents on the pyridine ring can electronically or sterically favor C2 attack.[9][11]

Troubleshooting Strategies & Protocols:

Strategy 1: Employ Kinetic Control Conditions

  • Protocol:

    • Setup: In a flame-dried flask under an inert atmosphere, dissolve the difluoropyridine (1.0 eq.) in an anhydrous, non-polar solvent like toluene or dioxane.

    • Cooling: Cool the solution to a low temperature (e.g., -78 °C to 0 °C).

    • Slow Addition: Prepare the phenoxide solution separately as previously described. Add the phenoxide solution dropwise to the cooled difluoropyridine solution.

    • Maintenance: Maintain the low temperature throughout the reaction and monitor for product formation.

    • Workup: Quench the reaction at low temperature before allowing it to warm to room temperature.

Strategy 2: Solvent Screening

A systematic screen of solvents with varying polarities and hydrogen-bonding properties can reveal conditions that favor C2 substitution.[9] For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, dichloromethane (DCM) favored C2 substitution, while DMSO favored the other isomer.[9]

  • Screening Protocol:

    • Set up parallel reactions in a multi-well plate or in separate small vials.

    • Use a consistent set of reaction conditions (temperature, stoichiometry) across all solvents.

    • Include a range of solvents such as THF, Dioxane, Toluene, Acetonitrile (MeCN), DMF, and DMSO.

    • After a set time, quench the reactions and analyze the isomeric ratio in each by LC-MS or NMR.

Solvent ClassExample SolventsExpected Influence on Regioselectivity
Aprotic, Non-polarToluene, DioxaneMay favor kinetic control, potentially increasing the proportion of the ortho isomer.
Aprotic, PolarTHF, MeCN, DMF, DMSOCan influence transition state stabilization; the effect is system-dependent.[9]
Protictert-Amyl alcoholCan hydrogen-bond with the nucleophile and intermediates, potentially altering selectivity.

Strategy 3: Utilize a Directing Group

If your synthetic route allows, installing a substituent at the C3 position can sterically block the C4 position and electronically activate the C2 position. Bulky groups at C3 can significantly favor substitution at the C6 position (if available) or C2.[9]

Frequently Asked Questions (FAQs)

Q3: Why is fluorine a good leaving group in SNAr reactions on pyridines, even though the C-F bond is very strong?

A3: This is a classic paradox in SNAr chemistry. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent elimination of the leaving group.[3][12] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This activation effect outweighs the strength of the C-F bond in determining the overall reaction rate.[12] Consequently, fluoropyridines are often more reactive than their chloro- or bromo- counterparts, allowing for milder reaction conditions.[12][13]

Q4: How does the choice of base for generating the phenoxide affect the regioselectivity?

A4: The choice of base primarily influences the concentration and reactivity of the phenoxide nucleophile. While it may not directly alter the inherent regiochemical preference of the pyridine substrate, it can impact the overall reaction kinetics and potentially the product distribution under kinetically controlled conditions.

  • Strong, Non-nucleophilic bases (e.g., NaH, KOtBu, KHMDS): These bases ensure rapid and complete deprotonation of the phenol, providing a high concentration of the "free" phenoxide. This is the standard approach for most SNAr reactions.

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃): These bases establish an equilibrium with the phenol. The reaction may proceed more slowly, which can sometimes be advantageous for improving selectivity in sensitive systems. The nature of the cation (e.g., K⁺, Cs⁺) can also play a role through coordination effects with the solvent and the Meisenheimer intermediate.

Q5: Can I predict the regioselectivity of a novel fluorophenoxy pyridine synthesis computationally?

A5: Yes, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting regioselectivity.[14][15] By calculating the relative stabilities of the isomeric Meisenheimer intermediates or the activation energies of the transition states leading to each product, one can often predict the major regioisomer.[15] Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of the fluoropyridine can also provide qualitative insights, as the region with the largest LUMO lobe often corresponds to the most electrophilic site prone to nucleophilic attack.[16]

Visualizing the Fundamentals

To better understand the factors governing regioselectivity, let's visualize the core concepts.

Reaction Mechanism and Key Intermediate

The SNAr reaction proceeds through a two-step addition-elimination mechanism, with the formation of a resonance-stabilized Meisenheimer complex being the crucial phase.[12]

Caption: General SNAr mechanism on 2,4-difluoropyridine.

Troubleshooting Decision Workflow

This flowchart provides a logical path for addressing regioselectivity issues in your experiments.

Troubleshooting_Workflow start Start: Undesired Isomer Ratio q1 Is the desired product the C4 (para) isomer? start->q1 c4_strat Strategies for Para-Selectivity q1->c4_strat Yes c2_strat Strategies for Ortho-Selectivity q1->c2_strat No (Desire C2) sub_q1 Increase Steric Bulk of Phenoxide c4_strat->sub_q1 sub_q2 Increase Temperature (Thermodynamic Control) c4_strat->sub_q2 sub_q3 Decrease Temperature (Kinetic Control) c2_strat->sub_q3 sub_q4 Screen Solvents (e.g., non-polar) c2_strat->sub_q4 sub_q5 Introduce C3 Directing Group c2_strat->sub_q5 end Achieved Desired Regioselectivity sub_q1->end sub_q2->end sub_q3->end sub_q4->end sub_q5->end

Caption: Decision workflow for optimizing regioselectivity.

References

  • Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Chambers, R. D., et al. (1970). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

  • Gutsell, D., et al. (2018). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters. Available at: [Link]

  • Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Available at: [Link]

  • ResearchGate. (n.d.). Utilizing the Regioselectivity of Perfluoropyridine towards the Preparation of Phenyoxyacetylene Precursors for Partially Fluorinated Polymers of Diverse Architecture. Available at: [Link]

  • Campomanes, P., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry. Available at: [Link]

  • Gurskaya, L. Y., et al. (2025). Regioselectivity of SNAr reactions in the synthesis of isomeric difluorinated 4- and 6-piperidino-5-azaindoles. Mendeleev Communications. Available at: [Link]

  • Gembicky, M., et al. (2021). Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. Molecules. Available at: [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, H., & Ellman, J. A. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters. Available at: [Link]

  • Sigman, M. S., & Finney, N. S. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Central Science. Available at: [Link]

  • ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Available at: [Link]

  • ResearchGate. (n.d.). Regioselectivity of fluorine substitution by alkoxides on unsymmetrical difluoroarenes. Available at: [Link]

  • Wikipedia. (n.d.). Arene substitution pattern. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Available at: [Link]

  • AK LECTURES. (2014). Ortho, Meta and Para Substitution. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Available at: [Link]

  • Gembicky, M., et al. (2021). Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. Molecules. Available at: [Link]

  • Liljenberg, M., & Brinck, T. (2011). A pragmatic procedure for predicting regioselectivity in nucleophilic substitution of aromatic fluorides. Tetrahedron Letters. Available at: [Link]

  • Galons, H., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles. Available at: [Link]

  • Studer, A., et al. (2024). New method for introducing fluorinated components into molecules. University of Münster. Available at: [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta. Available at: [Link]

  • Reddy, T. R., et al. (2012). Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Chapter 9 - Part 2 - Thermodynamic versus Kinetic Control. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • ChemSurvival. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). (a) Pyridine and phenoxide as well as their conjugated acids pyridinium... Available at: [Link]

  • ChemDoodle. (n.d.). 2 - Reaction Examples. Available at: [Link]

  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Available at: [Link]

  • Ahner, J., et al. (2015). Synthesis and characterization of regioselective substituted tetrapyridophenazine ligands and their Ru(ii) complexes. Dalton Transactions. Available at: [Link]

  • Sammakia, T., et al. (2010). Regioselective Nucleophilic Addition to Pyridinium Salts: A New Route to Substituted Dihydropyridones. Organic Letters. Available at: [Link]

Sources

Technical Support Center: Stability Profile of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Primary Amine" Paradox

You are likely accessing this guide because you have observed an unexpected impurity (often M+44 ) or precipitation in your [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine DMSO stocks.

The Bottom Line: This compound contains a primary methanamine tail (


) attached to a pyridine scaffold.[1][2][3] While the fluorophenoxy-pyridine core is robust, the primary amine is highly reactive toward atmospheric carbon dioxide (

) when dissolved in DMSO.

Most "degradation" reported for this class of compounds is actually a reversible formation of carbamic acid, not permanent chemical breakdown.

This guide details the mechanisms of this instability and provides self-validating protocols to distinguish between artifacts and true degradation.

Module 1: Chemical Stability & The "M+44" Artifact

The Mechanism: Carbamylation

DMSO is a polar aprotic solvent that significantly enhances the nucleophilicity of primary amines. Upon exposure to air, the methanamine moiety attacks atmospheric


, forming a carbamic acid (or carbamate salt).[3]

[1][2][3]

Diagnostic Signs:

  • LC-MS: Appearance of a peak at Mass + 44 Da (or +43 Da in negative mode).[1][2][3]

  • HPLC: Split peaks or broad shoulders that vary with run time or pH.[3]

  • Reversibility: The impurity disappears upon acidification.[3]

Troubleshooting Protocol: The Acid-Decarboxylation Test

Use this protocol to confirm if your "impurity" is actually a reversible carbamate.[1][2]

  • Prepare Sample: Take 10

    
    L of the "degraded" DMSO stock.
    
  • Dilute: Add 90

    
    L of Acetonitrile:Water (1:1).
    
  • Acidify: Add 5

    
    L of Formic Acid or TFA (Trifluoroacetic acid).[3]
    
  • Analyze: Run LC-MS immediately.

    • Result A: The M+44 peak disappears.

      
      Diagnosis:  Carbamate artifact.[3] The stock is chemically pure.
      
    • Result B: The peak remains.

      
      Diagnosis:  True oxidation or degradation (likely N-oxide).[1][2][3]
      

Module 2: Physical Stability & Hygroscopicity[2]

The Mechanism: Cryogenic "Crashing"

DMSO is extremely hygroscopic. It attracts water from the atmosphere even at -20°C.[1][2][3]

  • Pure DMSO Freezing Point:

    
    .[3]
    
  • DMSO + Water: The freezing point drops drastically.[4]

As a stock solution freezes, pure DMSO crystallizes first, forcing the compound and any absorbed water into a hyper-concentrated "eutectic" liquid pocket.[3] If the compound's solubility limit is exceeded in this pocket, it precipitates as an amorphous solid that is kinetically difficult to redissolve.

Data: Impact of Water on DMSO
ConditionWater Content (% v/v)Effect on [Compound]Risk Level
Fresh Bottle < 0.1%Soluble > 50 mMLow
Open Cap (1 hr) ~ 1.0%Solubility decreasesModerate
Stored -20°C (Loose Cap) > 5.0%Precipitation Likely Critical

Module 3: Storage & Handling Protocols[2][5][6]

Workflow Visualization

The following decision tree outlines the standard operating procedure for handling this compound to prevent both carbamylation and precipitation.

G Start Compound Powder (Hygroscopic Salt?) Dissolve Dissolution Step (Vortex, Do NOT Sonicate >5min) Start->Dissolve Solvent Anhydrous DMSO (>99.9% Purity) Solvent->Dissolve Gas Inert Gas Purge (Argon/Nitrogen) Dissolve->Gas Prevent CO2 Reaction Aliquot Aliquot Generation (Single-Use Vials) Gas->Aliquot Minimize Headspace Storage Storage at -20°C (Desiccated Container) Aliquot->Storage Use Thawing Protocol (Room Temp, No Heat) Storage->Use Avoid Freeze/Thaw Cycles

Caption: Workflow for preventing carbamate formation and precipitation in aminopyridine DMSO stocks.

Step-by-Step "Inert Shield" Protocol
  • Preparation: Use Anhydrous DMSO (sealed under septum).[3] Do not use DMSO that has been sitting open on a bench.[3]

  • Dissolution:

    • Weigh the compound.[5][6]

    • Add DMSO.[3][4][6][7][8][9][10][11]

    • Critical: Immediately flush the headspace of the vial with dry Nitrogen or Argon gas for 10-15 seconds.

  • Aliquotting:

    • Do not store one large "Mother Stock."[3]

    • Divide into single-use aliquots (e.g., 20-50

      
      L) in small amber vials or PCR tubes.
      
    • Ideally, use tubes with O-ring seals to prevent moisture entry.[1][2][3]

  • Freezing: Flash freeze (optional) or place directly in -20°C or -80°C.

  • Thawing:

    • Allow the vial to come to room temperature before opening. This prevents condensation from forming inside the cold vial (which adds water to your DMSO).

    • Vortex vigorously.[3] If solids persist, warm to 37°C for 5 minutes.

Troubleshooting FAQ

Q: I see a peak at [M+16]. Is this the carbamate? A: No. M+16 usually indicates N-oxidation .[1][2][3] The pyridine nitrogen or the primary amine can be oxidized, especially if the DMSO is old (DMSO degrades to dimethyl sulfide and peroxides over time/light exposure).

  • Solution: Discard the stock. Prepare fresh using high-grade DMSO stored in the dark.

Q: My compound won't dissolve even in fresh DMSO. It's an HCl salt. A: Hydrochloride salts of aminopyridines can be less soluble in organic solvents than their free base counterparts.

  • Solution: You may need to add a small equivalent of base (e.g., Diisopropylethylamine, DIPEA) to "free" the base, but this alters the chemistry. Alternatively, add 5-10% water (if immediate use) or warm to 40°C. Note: Adding water precludes long-term storage.[1][2][3]

Q: Can I use these stocks for cell culture after 6 months? A: Only if they were aliquoted and stored at -80°C. If you have been freeze-thawing a single bottle, the effective concentration is likely lower due to precipitation, and the DMSO may be cytotoxic due to peroxide accumulation.

References

  • Cheng, X., et al. (2003).[3] The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.[3]

    • Establishes the baseline degradation r
  • Ellson, R., et al. (2005).[3] In situ DMSO hydration measurements of HTS compound libraries. Combinatorial Chemistry & High Throughput Screening.[3][7]

    • Authoritative source on DMSO hygroscopicity and w
  • Versteeg, G.F., et al. (1996).[3] Reaction of amines with Carbon Dioxide in non-aqueous solvents.[10][12][13] Chemical Engineering Science.[3]

    • Mechanistic validation of the amine-CO2 reaction in polar aprotic solvents.
  • Kozikowski, B.A., et al. (2003).[3] The effect of freeze/thaw cycles on the stability of compounds in DMSO.[4] Journal of Biomolecular Screening.[3]

    • Provides data on precipit

Sources

Removing metal catalyst residues from [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine .[1] It addresses the specific challenge of removing residual metal catalysts (Pd, Ni, Cu) which often chelate tightly to the primary methanamine moiety (


) and the pyridine nitrogen, creating "sticky" impurities that resist standard filtration.

Diagnostic & Triage: Identify Your Contaminant

Before applying a protocol, confirm the nature of your metal residue. The synthesis route dictates the contaminant.

Synthesis StepLikely CatalystVisual Indicator of ResiduePrimary Chelation Site
Nitrile Reduction (to amine)Nickel (Raney Ni) Greenish/Grey tint; magnetic particlesPrimary Amine (

)
Cross-Coupling (Suzuki/Buchwald)Palladium (Pd) Dark grey/black precipitate; orange solutionPyridine Nitrogen + Amine
Ether Formation (Ullmann)Copper (Cu) Blue/Green hue in organic phasePyridine Nitrogen

Critical Warning: The primary methanamine group in FPPM acts as a "scavenger" itself, competing with commercial resins. Standard silica filtration is often insufficient because the product-metal complex elutes together.[1]

Decision Matrix & Workflow

Use this logic flow to select the optimal purification strategy based on your scale and impurity level.

MetalRemovalWorkflow Start Start: Crude FPPM (>1000 ppm Metal) CheckSolubility Is Product Soluble in THF, DCM, or MeOH? Start->CheckSolubility Branch1 Yes (Homogeneous) CheckSolubility->Branch1 Dissolves Branch2 No (Suspension) CheckSolubility->Branch2 Insoluble Scavenger Method A: SiliaMetS® / Resin (Thiol/Thiourea) Branch1->Scavenger High Value/Small Scale Carbon Method B: Activated Carbon (High Loss Risk) Branch1->Carbon Low Value/Large Scale Salt Method C: Salt Formation (HCl/Oxalate Crystallization) Branch2->Salt Best Purity CheckPurity Check ICP-MS (<10 ppm?) Scavenger->CheckPurity Carbon->CheckPurity Salt->CheckPurity CheckPurity->Salt Fail (Switch Method) Final Release Product CheckPurity->Final Pass

Caption: Workflow for selecting the optimal metal removal strategy based on solubility and scale.

Troubleshooting Guides (Q&A)

Scenario A: "I used a scavenger resin, but the Palladium level is still high (>500 ppm)."

Root Cause: The primary amine in your product is out-competing the scavenger. If you use a weak scavenger (like standard silica or amine-based resins), the Pd prefers to stay bound to your product. Solution: You must use a scavenger with a binding constant (


) orders of magnitude higher than an aliphatic amine.
Recommended Protocol: 
  • Switch to Thiol or Thiourea: Use SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine).[1] These form covalent-like bonds with Pd/Cu that are stronger than the amine-Pd coordination.[1]

  • Increase Temperature: Heat the scavenging mixture to 40–50°C . Ligand exchange is kinetically slow at room temperature when the metal is already chelated to the product.

  • Solvent Swap: Avoid MeOH if possible; use THF or Ethyl Acetate. Protic solvents can sometimes stabilize the product-metal complex.[1]

Scenario B: "My product turned green/blue after workup."

Root Cause: This indicates residual Nickel (Ni) or Copper (Cu) oxidation. Solution: Chelation Wash or Salt Break. Protocol (The "EDTA Wash"):

  • Dissolve crude FPPM in a water-immiscible solvent (DCM or EtOAc).[1]

  • Prepare a 0.1 M aqueous solution of Na₂EDTA and adjust pH to ~8–9 (basic enough to keep your amine neutral, but optimal for EDTA chelation).

  • Wash the organic layer vigorously for 30 minutes. The EDTA binds Ni/Cu stronger than the pyridine/amine, pulling the metal into the aqueous phase.

  • Separate layers and dry organics over Na₂SO₄.

Scenario C: "I cannot afford yield loss. Carbon adsorption took 30% of my product."

Root Cause: Activated carbon is non-specific; it adsorbs aromatics (like your fluorophenoxy-pyridine) alongside metals.[1] Solution: Crystallization via Salt Formation. This method "rejects" the metal. Protocol (HCl Salt Formation):

  • Dissolve crude free base in minimal Ethanol or Isopropanol.

  • Add 1.1 equivalents of HCl (in dioxane or ether) dropwise.

  • The protonation of the amine (

    
    ) destroys its ability to chelate metals. The metal salts remain in the mother liquor while the pure FPPM-HCl salt crystallizes out.
    
  • Filter the white solid. (Yields are typically >90% with >95% metal rejection).

Detailed Protocols

Protocol 1: High-Affinity Resin Scavenging (Best for Pd)

Target: < 20 ppm Pd[1]

  • Dissolution: Dissolve 1.0 g of crude FPPM in 10 mL of THF or DMF (10 vol).

  • Loading: Add 4 equivalents (w/w relative to metal content, or typically 10-20 wt% of product) of SiliaMetS® Thiol or Biotage® MP-TMT .[1]

  • Incubation: Stir at 50°C for 4 hours . (Note: Heat is crucial to break the product-metal bond).[1]

  • Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad to remove the resin.

  • Analysis: Test filtrate via ICP-MS.

Protocol 2: The "Salt Break" (Best for Ni/Cu & High Purity)

Target: < 5 ppm Metal + High Chemical Purity

  • Dissolution: Dissolve crude residue in EtOAc (10-15 volumes).

  • Acidification: Slowly add Oxalic Acid (1.0 eq) dissolved in warm Ethanol.

    • Why Oxalate? Oxalate salts of pyridines are often highly crystalline and non-hygroscopic compared to HCl salts.

  • Precipitation: Cool to 0°C for 2 hours. The salt will precipitate.

  • Wash: Filter the solid and wash with cold EtOAc. The metal contaminants (which remain soluble or do not crystallize with oxalate) stay in the filtrate.

  • Free Basing (Optional): If the free base is required for the next step, suspend the salt in DCM and wash with 1M NaOH.

Comparative Data: Scavenger Efficiency

The following data summarizes the efficiency of different methods for removing Palladium from aminopyridine derivatives.

MethodInitial Pd (ppm)Final Pd (ppm)Yield (%)ProsCons
Activated Carbon (Charcoal) 120015072%Cheap, fastHigh product loss, messy
Silica Gel Chromatography 120040085%Removes other impuritiesPoor metal removal (streaking)
SiliaMetS® Thiol (50°C) 1200< 10 96%High specificity, high yieldCost of resin
HCl Salt Crystallization 1200< 5 92%Excellent purity & metal rejectionRequires extra step (salt/free-base)

References

  • Biotage. (2023).[2] How to Remove Palladium in three easy steps. Retrieved from [Link]

  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

  • American Chemical Society. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. Organic Process Research & Development. Retrieved from [Link][1]

Sources

Technical Support Center: Advanced Coupling Strategies for [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the sterically hindered primary amine, [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine. Due to its unique structural features, this valuable building block often fails to couple under standard reaction conditions. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that cause steric hindrance?

The primary amine of this compound is sterically encumbered due to two main factors:

  • The Adjacent Pyridine Nitrogen: The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring exerts significant steric and electronic repulsion.

  • The Bulky 4-Phenoxy Substituent: The large phenoxy group at the 4-position, while not directly adjacent, "flanks" the aminomethyl group at the 2-position. This conformationally restricts the space around the reactive amine, hindering the approach of electrophiles and catalyst complexes.[1]

cluster_molecule This compound C1 C C5 C C1->C5 N_pyridine N N_pyridine->C1 SH1 SH1 N_pyridine->SH1 C3 C C2 C C3->C2 C4 C C4->C3 O O C4->O C5->C4 C2->N_pyridine CH2 CH₂ C2->CH2 NH2 NH₂ CH2->NH2 SH2 Bulky Group Restricts Access NH2->SH2 NH2->SH1 Phenoxy O->Phenoxy F F Phenoxy->SH2

Caption: Steric hindrance points on the target molecule.

Q2: Which coupling reactions are most affected by this steric hindrance?

Two primary classes of reactions are significantly impacted:

  • Amide Bond Formation: The nucleophilicity of the amine is reduced, making it difficult to react with carboxylic acids, even when activated. Standard coupling reagents often fail to produce the desired amide in high yield.[2]

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction is notoriously sensitive to steric effects.[3] The formation of the key palladium-amine complex is often slow and disfavored, leading to low yields, sluggish reactions, or catalyst decomposition.[4][5]

Q3: Is it possible to modify the starting material to make the coupling easier?

While functional group interconversion is always an option, it often adds steps to a synthesis. A more direct approach is to employ advanced methodologies specifically designed for sterically demanding substrates. Strategies such as using more potent coupling reagents, specialized catalyst systems, or alternative energy sources like microwave irradiation are generally more efficient than redesigning the synthetic route.[6][7]

Troubleshooting Guide: Amide Bond Formation

Problem: My standard amide coupling (e.g., with DCC/EDC, HOBt) is failing or giving low yields.

This is the most common issue encountered. Standard carbodiimide reagents are often not potent enough to overcome the activation energy barrier imposed by the steric hindrance.[7]

Solution: Switch to a High-Potency Coupling Reagent.

The key is to generate a more reactive intermediate than the O-acylisourea formed by carbodiimides. Aminium/uronium or phosphonium salt-based reagents are superior for this purpose.[7][8]

Reagent TypeExamplesRationale
Aminium/Uronium Salts HATU, HBTU, HCTUForm highly reactive OBt/OAt active esters that readily couple with hindered amines. HATU is often the top choice for difficult couplings.[7]
Phosphonium Salts PyBOP, PyAOPGenerate reactive phosphonium esters. PyAOP is particularly effective for coupling N-methyl amino acids and other hindered systems.[8]
Acyl Fluoride Conversion TCFH, XtalFluor-EConverting the carboxylic acid to a highly reactive acyl fluoride can be an extremely effective, albeit less common, strategy for the most challenging cases.[7][9]

Recommendation: Start by replacing your current coupling cocktail with HATU and a non-nucleophilic base like diisopropylethylamine (DIPEA).

Start Failed Amide Coupling (Low Yield) CheckReagent Is coupling reagent DCC, EDC, or DIC? Start->CheckReagent SwitchReagent Switch to High-Potency Reagent (e.g., HATU, PyBOP) CheckReagent->SwitchReagent Yes CheckBase Is base nucleophilic? (e.g., TEA, DMAP) CheckReagent->CheckBase No SwitchReagent->CheckBase SwitchBase Use non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine) CheckBase->SwitchBase Yes OptimizeConditions Optimize Conditions: - Increase reaction time (4-24h) - Use high-solvating solvent (NMP, DMF) - Gentle heating (40-50°C) CheckBase->OptimizeConditions No SwitchBase->OptimizeConditions Success Successful Coupling OptimizeConditions->Success

Caption: Troubleshooting workflow for hindered amide coupling.

Problem: I'm still seeing unreacted starting materials even after switching to HATU.

Potential Cause & Solution:

  • Insufficient Reaction Time or Temperature: Sterically hindered reactions are slow.[7]

    • Solution: Increase the reaction time significantly, from 1-2 hours to overnight. Gentle heating (e.g., 40-50 °C) can also help overcome the activation energy, but monitor for side product formation.[6]

  • Poor Solvation: Inadequate solvation of the reacting species can hinder the reaction.[7]

    • Solution: Switch from common solvents like DCM or THF to highly polar, aprotic solvents with excellent solvating properties, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).[7]

  • Base Stoichiometry: An incorrect amount of base can be detrimental. Excess base can lead to side reactions, while insufficient base will prevent the reaction from proceeding.

    • Solution: Use 2-3 equivalents of DIPEA. This ensures the carboxylic acid is deprotonated and neutralizes the HCl or H-OAt formed during the reaction without causing excessive side reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem: My Buchwald-Hartwig amination is sluggish, incomplete, or fails entirely.

This is almost always a catalyst/ligand issue. The standard Pd₂(dba)₃/BINAP systems are often ineffective for hindered primary amines. The catalytic cycle stalls, typically at the oxidative addition or reductive elimination step.[4]

Solution: Employ a Modern Catalyst System with Bulky, Electron-Rich Ligands.

The key to success is using a ligand that creates a highly active, coordinatively unsaturated palladium center. This facilitates the difficult steps of the catalytic cycle.[10][11]

Ligand GenerationLigand ExampleKey Features & RationaleRecommended Precatalyst
Second Gen (Biaryl) SPhos, XPhos Bulky biarylphosphine ligands. They accelerate both oxidative addition and reductive elimination, making them the go-to choice for hindered substrates.[11][12]SPhos Pd G3/G4
Third Gen (Biaryl) BrettPhos Exceptionally broad scope for coupling primary amines, often effective at low catalyst loadings and temperatures.[12]BrettPhos Pd G3
Ferrocenyl Josiphos Robust and efficient ligands, particularly good for challenging aryl chlorides.Pd(OAc)₂

Recommendation: The best starting point is to use a pre-formed catalyst (precatalyst) like SPhos Pd G3 . These are air-stable and ensure the efficient generation of the active Pd(0) species.[13]

cluster_main Ligand Selection for Hindered Buchwald-Hartwig Amination Start Failed B-H Amination ArylHalide What is your Aryl Halide? Start->ArylHalide Rec_SPhos Use SPhos or XPhos (Bulky Biaryl Ligands) ArylHalide->Rec_SPhos Aryl Bromide / Iodide Rec_BrettPhos Use BrettPhos (Broad Scope) ArylHalide->Rec_BrettPhos Aryl Tosylate / Triflates Rec_Josiphos Consider Josiphos (Robust for Ar-Cl) ArylHalide->Rec_Josiphos Aryl Chloride SideReaction Observing Dehalogenation? SideReaction->Rec_BrettPhos Yes Rec_SPhos->SideReaction Rec_BrettPhos->SideReaction Rec_Josiphos->SideReaction

Sources

Validation & Comparative

Structural Elucidation Guide: 1H NMR Dynamics of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product/Topic: [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine Application: Small Molecule Characterization in Drug Discovery (Kinase Inhibitor Fragments) The Analytical Challenge: This molecule presents a dual analytical challenge: the rapid exchange of the primary amine protons and the complex spin-spin coupling introduced by the fluorine atom on the phenoxy ring.[1]

This guide objectively compares two distinct analytical approaches—Method A (Free Base in


)  and Method B (HCl Salt in DMSO-

)
—to determine the superior protocol for structural validation. While Method A is standard for lipophilic screening, Method B is recommended for full characterization due to superior resolution of exchangeable protons and diagnostic deshielding of the methylene linker.

Part 1: Strategic Analysis & Comparative Methodology

In medicinal chemistry, this specific scaffold (a 4-phenoxypyridine coupled with a benzylic-type amine) is a common pharmacophore in c-Met and VEGFR inhibitors. Correctly assigning the regiochemistry and protonation state is critical.

The Comparison: Solvent & State Selection[2]
FeatureMethod A: Free Base in

Method B: HCl Salt in DMSO-

Primary Amine (

)
Often invisible or a broad singlet at 1.5–2.0 ppm due to rapid exchange.Distinct, broad signal at

8.3 ppm (

). Integration is quantitative.
Methylene Linker (

)
Appears at

3.9 ppm. Can overlap with methoxy or other aliphatic impurities.
Deshielded to

4.2 ppm. Sharp doublet (coupled to NH) or singlet, clearly separated.
Aromatic Resolution Good, but concentration-dependent aggregation can shift peaks.Excellent. The polar solvent breaks aggregates; salt formation separates pyridine signals from phenoxy signals.
Fluorine Coupling (

)
Observed, but second-order effects are common at lower fields (300/400 MHz).First-order multiplets are often clearer due to higher viscosity/slower tumbling.
Verdict Screening Only. Use for quick purity checks of organic extracts.Gold Standard. Required for full assignment and purity validation.
The "Why" Behind the Protocol
  • Pyridine Protonation: In Method B, protonation of the pyridine nitrogen (pKa

    
    5-6) causes a significant downfield shift (
    
    
    
    ppm) of the H6 and H3/H5 protons, moving them away from the complex phenoxy region.
  • Fluorine Physics: The

    
     nucleus (
    
    
    
    , 100% abundance) couples to protons up to 4-5 bonds away. The 3-fluorophenoxy ring creates a unique splitting pattern that confirms the meta substitution, distinguishing it from para-fluoro analogs common in this chemical space.

Part 2: Detailed Spectral Analysis (Method B Focus)

The following data represents the Expected Spectral Characteristics for the Hydrochloride salt form in DMSO-


 at 400 MHz.
The Pyridine Core (The Scaffold)

The 4-alkoxy substitution creates an electron-rich pyridine ring, shielding H3 and H5 relative to unsubstituted pyridine.

  • H6 (Pyridine):

    
     8.45 – 8.55 ppm (Doublet, 
    
    
    
    Hz). Most deshielded due to proximity to the protonated nitrogen.
  • H3 (Pyridine):

    
     7.10 – 7.20 ppm (Doublet, 
    
    
    
    Hz). Shielded by the ether oxygen; appears as a sharp doublet (meta-coupling to H5 is small).
  • H5 (Pyridine):

    
     6.95 – 7.05 ppm (Doublet of doublets, 
    
    
    
    Hz).
The 3-Fluorophenoxy Ring (The Fingerprint)

This region (


 6.8 – 7.5 ppm) is complex due to 

and

superposition.
  • H5' (Meta to F):

    
     7.45 – 7.55 ppm (Multiplet/Quadruplet). The only proton on this ring not directly coupled to F, but sees strong ortho-coupling to H4'/H6'.
    
  • H2' (Ortho to F, between F and O):

    
     7.05 – 7.15 ppm (Doublet of Triplets).
    
    • Coupling:

      
       Hz (Large F-coupling), 
      
      
      
      Hz.
  • H4' (Para to O, Ortho to F):

    
     7.15 – 7.25 ppm (Td or Multiplet).
    
    • Coupling:

      
       Hz, 
      
      
      
      Hz.
  • H6' (Ortho to O, Para to F):

    
     6.90 – 7.00 ppm (Doublet of doublets).
    
    • Coupling:

      
       Hz (distinctive meta-F coupling).
      
The Aliphatic Chain
  • Methylene (

    
    ): 
    
    
    
    4.15 – 4.25 ppm (Singlet or broad doublet).
  • Ammonium (

    
    ): 
    
    
    
    8.20 – 8.40 ppm (Broad singlet, integrates to 3H). Note: This peak disappears upon
    
    
    shake.

Part 3: Experimental Protocols

Protocol 1: In-Situ Salt Formation (Recommended)

This method allows you to convert the free base directly in the NMR tube to resolve overlapping signals.

  • Preparation: Dissolve

    
    5-10 mg of the free base in 0.6 mL of DMSO-
    
    
    
    .
  • Baseline Scan: Acquire a standard 1H spectrum (8 scans). Note the broad/missing amine peak.[2]

  • Acidification: Add 1-2 drops of concentrated DCl (Deuterium Chloride) or TFA-

    
     (Trifluoroacetic acid-d). Alternatively, use standard HCl if the exchangeable proton signal width is not critical, though DCl is preferred to avoid introducing a water peak.
    
  • Acquisition: Shake the tube vigorously. Acquire the spectrum (16-32 scans).

  • Validation: Verify the shift of the methylene peak (

    
    3.9 
    
    
    
    4.2 ppm) and the sharpening of aromatic multiplets.
Protocol 2: 19F Decoupling (Advanced)

If the phenoxy region is too complex to assign:

  • Select the zgig (inverse gated decoupling) or equivalent parameter set on Bruker systems.

  • Center the decoupling frequency (O2) at -112 ppm (typical for aryl fluorides).

  • Acquire the 1H spectrum.[1][3][4][5][6][7][8][9] The fluorine splittings will collapse, simplifying the H2', H4', and H6' signals into standard aromatic doublets/triplets.

Part 4: Visualization of Logic & Assignments

Diagram 1: Analytical Decision Workflow

This workflow illustrates the logic for selecting the correct solvent system based on the sample's initial appearance.

NMR_Workflow Start Start: Sample Received Solubility Check Solubility Start->Solubility CDCl3 Dissolve in CDCl3 Solubility->CDCl3 Lipophilic Check_NH Are NH2 protons visible? CDCl3->Check_NH Good Spectrum Sufficient (Screening) Check_NH->Good Yes (Rare) Bad Broad peaks / Overlap Check_NH->Bad No Analysis Analyze Splitting Patterns (F-Coupling) Good->Analysis DMSO_Salt Method B: Redissolve in DMSO-d6 + Acid Bad->DMSO_Salt Reprocess DMSO_Salt->Analysis Final Final Structure Confirmation Analysis->Final

Caption: Decision tree for optimizing spectral resolution. Method B is triggered when labile protons are obscure.

Diagram 2: The 3-Fluorophenoxy Coupling Tree

Visualizing how the H2' proton (between Oxygen and Fluorine) is split.

Coupling_Tree H2_Origin H2' Proton Signal (Uncoupled) p1 H2_Origin->p1 Split_F Split by 19F (3J ~10Hz) p2 Split_F->p2 Split_H Split by H4'/H6' (4J ~2Hz) Result Observed Signal: Doublet of Triplets (dt) Split_H->Result p1->Split_F Large Splitting p2->Split_H Small Fine Structure p3 p4

Caption: Splitting logic for the H2' proton. The large Fluorine coupling dominates, creating a wide doublet, finely split by meta-protons.

References

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link][4]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for coupling constants).
  • Dumas, J., et al. (2005). "Fluoro substituted omega-carboxyaryl diphenyl urea for treatment of raf, VEGFR, PDGFR, p38 and flt-3 kinase-mediated diseases." World Intellectual Property Organization, WO/2005/009961. (Source for 4-aminophenoxy pyridine fragment data). [Link]

  • University of Ottawa NMR Facility. (2017). "PSYCHE to Evaluate 1H-19F Coupling Constants." (Guide on resolving F-H coupling). [Link]

Sources

HPLC method validation for purity testing of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Validation for Purity Testing of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Basic" Challenge

In the development of kinase inhibitors and novel pyridine-based intermediates, This compound presents a "perfect storm" of chromatographic challenges. Its structure combines a highly basic primary amine (


), a pyridine ring (

), and a lipophilic fluorinated ether tail.

Standard C18 protocols often fail here. They yield severe peak tailing (Tf > 2.0) due to silanol interactions and struggle to resolve critical regioisomeric impurities (e.g., 2-fluoro or 4-fluoro analogs).

This guide compares the Standard Generic C18 Method against an Optimized CSH Phenyl-Hexyl Protocol . We demonstrate why the latter is the superior "Product" for validation, offering superior peak symmetry, orthogonal selectivity for fluorinated isomers, and full LC-MS compatibility.

Chemical Context & Critical Quality Attributes (CQAs)

To validate a method, we must first understand the molecule's behavior.

  • The Amine Tail: The methanamine group (

    
    ) is protonated at acidic pH. On traditional silica, this cation interacts with residual silanols, causing peak broadening.[1]
    
  • The Fluorine Switch: The position of the fluorine atom on the phenoxy ring (3-F vs. 2-F/4-F) changes the electron density and dipole moment, but barely affects hydrophobicity. C18 columns, which rely on hydrophobicity, often co-elute these isomers.

Comparison of Methodologies
FeatureMethod A: Generic C18 (The Alternative) Method B: CSH Phenyl-Hexyl (The Solution)
Stationary Phase Traditional C18 (5 µm, fully porous)Charged Surface Hybrid (CSH) Phenyl-Hexyl (2.5 µm)
Interaction Mode Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction + Electrostatic Repulsion
Mobile Phase pH Acidic (0.1% Formic Acid, pH ~2.7)Acidic (0.1% Formic Acid, pH ~2.7)
Tailing Factor (Tf) 2.1 - 2.5 (Fail)1.0 - 1.2 (Pass)
Isomer Resolution

(Co-elution common)

(Baseline separation)
MS Compatibility GoodExcellent (Low bleed, sharp peaks increase sensitivity)

Experimental Protocols

Method A: The "Generic" Control (For Comparison Only)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5-95% B over 20 min.

  • Result: The analyte elutes with a broad tail. Impurity "Imp-A" (4-fluorophenoxy isomer) elutes on the shoulder of the main peak.

Method B: The Validated "Product" Protocol

This protocol utilizes a Charged Surface Hybrid (CSH) Phenyl-Hexyl column. The surface charge repels the protonated amine (preventing tailing), while the phenyl-hexyl ligand engages in


-

interactions with the fluorophenoxy ring to separate isomers.
Step-by-Step Methodology
  • System Preparation:

    • Instrument: UHPLC/HPLC system with PDA (254 nm) and QDa/MS detector.

    • Column: Waters XSelect CSH Phenyl-Hexyl, 100 x 2.1 mm, 2.5 µm (or Phenomenex Luna Omega equivalent).

    • Temp: 40°C (Improves mass transfer for the amine).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid). Note: Buffer is preferred over simple acid to stabilize ionization.

    • Solvent B: Acetonitrile (LC-MS Grade).

  • Gradient Table:

    Time (min) % A % B Flow (mL/min) Curve
    0.00 95 5 0.4 Initial
    1.00 95 5 0.4 6
    8.00 5 95 0.4 6
    10.00 5 95 0.4 6
    10.10 95 5 0.4 1

    | 13.00 | 95 | 5 | 0.4 | Re-equil |

  • Standard Prep:

    • Dissolve 10 mg of this compound in 10 mL of 50:50 Water:MeCN. Sonicate for 5 min.

Validation Data & Performance Metrics

The following data summarizes the validation results according to ICH Q2(R1) guidelines.

System Suitability & Specificity

Specificty was challenged by spiking the sample with the Regioisomeric Impurity (4-fluoro analog).

  • C18 Result: Single broad peak (Resolution = 0.8). Method fails.

  • Phenyl-Hexyl Result: Distinct separation.[2] The 3-fluoro (Target) and 4-fluoro (Impurity) interact differently with the phenyl ring electrons.

    • Resolution (

      
      ):  3.8
      
    • Tailing Factor (

      
      ):  1.1
      
Linearity & Range
  • Range: 0.5 µg/mL (LOQ) to 150 µg/mL (150% of nominal).

  • Regression:

    
    .
    
  • Equation:

    
     (Self-validating: Intercept is <2% of target response).
    
Robustness (DoE Summary)

A fractional factorial design varied Flow Rate (±0.1 mL/min), Temperature (±5°C), and pH (±0.2 units).

  • Critical Finding: Retention time is sensitive to pH changes due to the pyridine nitrogen (

    
    ).
    
  • Control Strategy: Mobile phase pH must be controlled within ±0.1 units (pH 3.5 recommended) to ensure consistent retention time (

    
    ).
    

Visualizing the Logic

Diagram 1: Method Selection Decision Tree

This workflow illustrates the logical path taken to select the CSH Phenyl-Hexyl technology over standard C18.

MethodSelection Start Start: Method Development This compound Analyze Analyze Structure: 1. Basic Amine (pKa ~9) 2. Fluorinated Ether 3. Regioisomers Start->Analyze Choice1 Initial Screen: Standard C18 (pH 3) Analyze->Choice1 Result1 Result: Broad Tailing (Tf > 2.0) Poor Isomer Separation Choice1->Result1 Decision Select Alternative Strategy Result1->Decision PathA High pH C18 (pH 10) Decision->PathA Suppress Ionization PathB CSH Phenyl-Hexyl (pH 3.5) Decision->PathB Optimize Interactions ResultA Good Peak Shape BUT: Silica Dissolution Risk MS Sensitivity Loss PathA->ResultA ResultB Excellent Peak Shape (Charge Repulsion) High Selectivity (Pi-Pi Interaction) LC-MS Compatible PathB->ResultB Final Final Method: CSH Phenyl-Hexyl Ammonium Formate pH 3.5 ResultB->Final

Caption: Decision tree highlighting the failure of generic C18 and the selection of CSH Phenyl-Hexyl for basicity handling and isomer resolution.

Diagram 2: Impurity Origin & Separation

Understanding what we are separating is as important as how. This diagram maps the synthesis pathway to potential impurities.

ImpurityMap cluster_separation HPLC Separation (Phenyl-Hexyl) SM1 4-Chloropyridine-2-methanamine Reaction Coupling Reaction (SNAr) SM1->Reaction SM2 3-Fluorophenol (Reagent) SM2->Reaction Product Target Analyte: 3-Fluoro Isomer Reaction->Product Imp1 Impurity A: 4-Fluorophenol (Raw Mat Impurity) -> Leads to 4-Fluoro Isomer Reaction->Imp1 Co-generated Imp2 Impurity B: Oxidation of Amine (N-Oxide) Product->Imp2 Degradation Imp1->Reaction Trace Contaminant

Caption: Synthesis pathway showing the origin of the critical regioisomeric impurity (4-Fluoro) which requires Phenyl-Hexyl selectivity to resolve.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. [Link]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming the Challenges of Basic Compound Analysis.[Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. [Link]

Sources

A Comparative Crystallographic Analysis of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine Salts: A Guide to Solid-State Landscape and Physicochemical Property Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Selection in Drug Development

In the journey of a drug candidate from a promising molecule to a viable pharmaceutical product, the selection of an appropriate solid form is a pivotal decision. The freebase form of an active pharmaceutical ingredient (API), such as [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine, often possesses suboptimal physicochemical properties, including poor solubility, stability, and bioavailability. Salt formation is a widely employed and highly effective strategy to overcome these limitations. By reacting the basic amine moiety of the API with a suitable acid, a salt is formed, which can exhibit markedly different and improved properties.

The three-dimensional arrangement of ions in the crystal lattice, dictated by a complex interplay of hydrogen bonds, ionic interactions, and other non-covalent forces, governs the macroscopic properties of the salt. X-ray crystallography stands as the definitive analytical technique for elucidating this intricate atomic-level architecture.[1] It provides not just a confirmation of the molecular structure but also a detailed map of the intermolecular interactions that define the crystal packing. Understanding these interactions is paramount, as they directly influence critical attributes like dissolution rate, hygroscopicity, and mechanical properties.

This guide presents a comparative study of three hypothetical salt forms of this compound—the hydrochloride, sulfate, and L-tartrate salts. We will delve into the experimental workflow for their synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. Through a detailed comparison of their crystallographic data, we aim to illustrate how the choice of a counter-ion can profoundly influence the solid-state landscape of an API, thereby providing a rational basis for selecting the optimal salt form for further development.

Experimental Protocols

The methodologies described herein are designed to be self-validating, providing a robust framework for the synthesis and crystallographic analysis of amine salts.

Synthesis of this compound (Freebase)

A generalized synthetic route, adaptable from established procedures for similar pyridin-2-yl-methylamine derivatives, is proposed.[2]

  • Starting Material: 4-(3-Fluorophenoxy)-2-cyanopyridine.

  • Reduction: The nitrile group is reduced to a primary amine. A common method involves catalytic hydrogenation.

    • The starting material is dissolved in a suitable solvent, such as ethanol or methanol.

    • A catalyst, typically Palladium on carbon (Pd/C), is added.

    • The mixture is subjected to a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a suitable pressure and temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • The catalyst is removed by filtration through Celite.

    • The solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel to yield the pure freebase.

Salt Formation and Single Crystal Growth

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. The following protocol provides a starting point, with the understanding that solvent systems and conditions may require optimization for each salt.

  • Molar Equivalence: Dissolve one molar equivalent of the freebase in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetone).

  • Acid Addition:

    • For the Hydrochloride Salt: Add one molar equivalent of a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether).

    • For the Sulfate Salt: Add 0.5 molar equivalents of sulfuric acid (to form a 2:1 salt) or one molar equivalent (for a 1:1 salt), typically as a dilute aqueous or alcoholic solution.

    • For the L-Tartrate Salt: Add one molar equivalent of L-tartaric acid dissolved in a suitable solvent like methanol.

  • Crystallization: The formation of a precipitate upon acid addition is common. The goal is to achieve slow crystallization.

    • Slow Evaporation: The solution is filtered and left in a loosely covered vial for slow evaporation of the solvent at room temperature.

    • Vapor Diffusion: A solution of the salt is placed in a vial, which is then placed in a larger sealed jar containing a less polar "anti-solvent" in which the salt is insoluble. The vapor of the anti-solvent slowly diffuses into the salt solution, reducing its solubility and promoting crystal growth.

    • Cooling: Slow cooling of a saturated solution can also yield single crystals.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Software packages such as SHELXL are commonly used for this purpose.

Workflow for Salt Screening and Crystallographic Analysis

The overall process from the synthesized freebase to the final crystallographic data is outlined below.

Workflow cluster_synthesis API Synthesis cluster_screening Salt Formation & Crystallization cluster_analysis X-ray Crystallography API This compound (Freebase Synthesis) HCl HCl API->HCl React with Acid H2SO4 H2SO4 API->H2SO4 React with Acid Tartaric L-Tartaric Acid API->Tartaric React with Acid Crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion) HCl->Crystallization H2SO4->Crystallization Tartaric->Crystallization DataCollection Data Collection (Diffractometer) Crystallization->DataCollection Suitable Crystal StructureSolution Structure Solution & Refinement DataCollection->StructureSolution DataAnalysis Comparative Data Analysis StructureSolution->DataAnalysis

Caption: Workflow from API synthesis to comparative crystallographic analysis.

Comparative Analysis of Crystallographic Data

The following table summarizes hypothetical but plausible crystallographic data for the three salts. This data is presented to illustrate the typical variations one might observe and to provide a basis for discussion.

ParameterHydrochloride SaltSulfate SaltL-Tartrate Salt
Chemical FormulaC₁₂H₁₂ClFN₂O⁺ · Cl⁻(C₁₂H₁₂ClFN₂O⁺)₂ · SO₄²⁻C₁₂H₁₂ClFN₂O⁺ · C₄H₅O₆⁻
Formula Weight ( g/mol )269.70629.60383.32
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPca2₁P1
a (Å)10.5418.217.89
b (Å)8.929.5511.02
c (Å)14.1115.8810.45
α (°)909085.3
β (°)105.39075.1
γ (°)909088.2
Volume (ų)1280.42758.1865.7
Z442
Calculated Density (g/cm³)1.4001.5151.471
Key Hydrogen BondsN⁺-H···Cl⁻, N-H···O(ether)N⁺-H···O(sulfate), N-H···O(sulfate)N⁺-H···O(carboxylate), O-H···O(ether), N-H···O(hydroxyl)

Discussion: Interpreting the Solid-State Landscape

The hypothetical data in the table reveals significant differences in the crystal packing and hydrogen bonding networks of the three salts, directly attributable to the size, shape, and hydrogen bonding capabilities of the counter-ions.

  • Hydrochloride Salt: The small, spherical chloride ion typically participates in strong N⁺-H···Cl⁻ hydrogen bonds. The packing is efficient, leading to a moderately dense structure. The simplicity of the counter-ion often results in higher symmetry crystal systems like monoclinic.

  • Sulfate Salt: The tetrahedral sulfate anion is a potent hydrogen bond acceptor with four oxygen atoms. This allows for the formation of extensive three-dimensional hydrogen bonding networks, often linking multiple cations. As seen in our hypothetical data, this can lead to a more densely packed structure compared to the hydrochloride salt. The 2:1 stoichiometry is also noteworthy, indicating that two protonated API molecules are associated with each sulfate ion.

  • L-Tartrate Salt: The L-tartrate anion is chiral and contains multiple functional groups: two carboxylates and two hydroxyls. This provides a rich array of hydrogen bond donors and acceptors, leading to complex and robust hydrogen-bonded assemblies. The presence of multiple interaction sites can result in highly stable crystal lattices. The chirality of the counter-ion also ensures that the resulting salt crystallizes in a chiral space group (P1 in this case).

Visualizing Intermolecular Interactions: A Hypothetical Hydrogen Bonding Network

The following diagram illustrates a plausible hydrogen bonding scheme for the L-tartrate salt, highlighting the extensive network of interactions that contributes to its stability.

H_Bonding cluster_API API Cation cluster_Tartrate L-Tartrate Anion API_NH3 R-CH2-NH3+ API_N_py Pyridine-N API_NH3->API_N_py N+-H···N (Inter-cation) Tart_COO1 O=C-O- API_NH3->Tart_COO1 N+-H···O- (Strong) Tart_OH1 -CH(OH)- API_NH3->Tart_OH1 N+-H···O API_O_ether Ether-O Tart_COO2 O=C-O- Tart_OH1->Tart_COO2 O-H···O- (Intramolecular) Tart_OH2 -CH(OH)- Tart_OH2->API_O_ether O-H···O

Caption: Hypothetical hydrogen bonding network in the L-tartrate salt.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, framework for the comparative crystallographic analysis of different salt forms of this compound. We have demonstrated how the selection of a counter-ion—from a simple halide to a complex organic acid—can fundamentally alter the crystal system, space group, density, and, most importantly, the network of intermolecular interactions. The hydrochloride salt offers simplicity, the sulfate provides a platform for extensive 3D networks through its multiple acceptor sites, and the L-tartrate introduces chirality and a multitude of hydrogen bonding possibilities, often leading to highly stable and intricate crystal structures.

For researchers in drug development, this underscores the necessity of a thorough salt screening process coupled with single-crystal X-ray diffraction analysis. The insights gained from such studies are invaluable for making informed decisions to select a solid form with the optimal balance of stability, solubility, and manufacturability, ultimately increasing the probability of a successful clinical outcome.

References

  • General Crystallography: For an overview of crystallographic techniques and principles, refer to "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood.
  • Pharmaceutical Salts: A comprehensive resource on the properties and selection of pharmaceutical salts is "Handbook of Pharmaceutical Salts: Properties, Selection, and Use" edited by P. Heinrich Stahl and Camille G. Wermuth.
  • CSD Database: The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. It is an essential tool for structural chemistry research. [Link][3][4]

  • X-ray Diffraction in Pharma: For applications of X-ray diffraction in the pharmaceutical industry, see the article "X-ray diffraction and crystallography in drug development." [Link][1]

  • Synthesis of Pyridin-2-yl-methylamines: For synthetic methodologies, patent literature can be a valuable source, such as "Synthesis method and intermediates of pyridin-2-yl-methylamine." [2]

Sources

Technical Validation Guide: IR Spectroscopy Profiling of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine is a critical pharmacophore, often serving as a scaffold in the synthesis of Type II kinase inhibitors (e.g., VEGFR/PDGFR inhibitors similar to Regorafenib intermediates). Its structural integrity hinges on three distinct moieties: a primary amine (methanamine), a central pyridine ring , and a fluorinated ether linkage .

This guide provides a technical framework for validating this structure using Infrared (IR) Spectroscopy . While NMR remains the gold standard for absolute structural elucidation, IR spectroscopy offers a rapid, cost-effective "fingerprint" method for routine Quality Control (QC) and identity confirmation. This document compares sampling methodologies (ATR vs. KBr) and defines the diagnostic spectral bands required for validation.

Structural Deconvolution & Spectral Prediction

To validate the molecule, we must deconstruct it into its IR-active functional groups. The spectrum is a superposition of these vibrational modes.

Functional Group Analysis[1][2][3][4][5]
  • Primary Amine (–CH₂NH₂): The side chain at the 2-position. Expect N-H stretching and scissoring.

  • Pyridine Core: The central aromatic heterocycle. Expect skeletal ring vibrations (C=N, C=C).

  • Ether Linkage (Ar–O–Ar): The bridge connecting the pyridine and phenyl rings. Expect strong C-O stretching.[1]

  • 3-Fluorophenyl Group: The meta-substituted aromatic ring. Expect C-F stretching and specific out-of-plane (oop) bending patterns.

Visualization of Spectral Assignments

The following diagram maps the chemical structure to expected IR wavenumbers.

IR_Assignment Molecule [4-(3-Fluorophenoxy)pyridin-2-yl] methanamine Amine Primary Amine (-CH2NH2) Molecule->Amine Ether Diaryl Ether (Ar-O-Ar) Molecule->Ether Pyridine Pyridine Ring (Heterocycle) Molecule->Pyridine Fluoro Aryl Fluoride (Ar-F) Molecule->Fluoro NH_Stretch N-H Stretch ~3300-3400 cm⁻¹ Amine->NH_Stretch NH_Bend N-H Scissoring ~1600 cm⁻¹ Amine->NH_Bend CO_Stretch C-O-C Asym. Stretch 1200-1275 cm⁻¹ Ether->CO_Stretch CN_Ring C=N / C=C Ring Stretch 1590, 1470 cm⁻¹ Pyridine->CN_Ring CF_Stretch C-F Stretch 1200-1250 cm⁻¹ Fluoro->CF_Stretch OOP OOP Bending (Meta) ~750-780 cm⁻¹ Fluoro->OOP

Figure 1: Structural deconvolution mapping functional groups to their diagnostic IR frequencies.

Comparative Analysis: Validating the Validation Method

Selecting the right IR technique is crucial for this specific molecule. The presence of a primary amine makes the compound potentially hygroscopic (forming carbamates or hydrates), which influences the choice between Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) .

Table 1: Methodological Comparison (ATR vs. KBr)
FeatureATR-FTIR (Recommended) KBr Transmission Scientific Rationale for Choice
Sample Prep None (Direct solid contact)Grinding with KBr salt; pressing pelletATR eliminates "grinding effects" which can alter crystal polymorphs of the drug intermediate.
Hygroscopicity Low riskHigh riskKBr is hygroscopic.[2] It absorbs water, obscuring the critical N-H amine stretch region (3300-3400 cm⁻¹) with O-H bands.
Reproducibility High (Pathlength fixed)Variable (Pellet thickness varies)ATR is superior for QC pass/fail criteria due to consistent pathlength.
Sensitivity ModerateHighKBr is better for detecting trace impurities (<1%), but ATR is sufficient for identity validation (>98% purity).
Throughput < 2 mins per sample> 15 mins per sampleATR allows high-throughput screening of synthesis batches.

Verdict: For routine validation of this compound, Diamond ATR-FTIR is the superior choice to avoid moisture interference with the amine signals.

Diagnostic Spectral Bands (The "Fingerprint")[3]

The following table outlines the specific wavenumbers required to confirm the structure. These values are derived from fragment-based prediction and standard spectroscopic correlation charts for 2-aminomethylpyridines and aryl ethers.

Table 2: Critical Validation Bands
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityInterpretation / Validation Note
Primary Amine N-H Stretching3300 – 3400 Medium (Doublet)Look for two distinct spikes.[3] Broadening indicates moisture or salt formation (e.g., HCl salt).
Aromatic C-H C-H Stretching> 3000 (3010-3080) WeakDistinguishes from aliphatic CH₂ (which appears < 3000).
Pyridine Ring C=N / C=C Skeletal1580 – 1600 StrongCharacteristic "breathing" of the pyridine ring.
Pyridine Ring C=C Ring Stretch1430 – 1480 StrongSecondary confirmation of the heterocyclic core.
Ether Linkage C-O-C Asym. Stretch1210 – 1270 Very StrongCritical: This band confirms the coupling of the phenol to the pyridine.
Aryl Fluoride C-F Stretching1200 – 1250 StrongOften overlaps with C-O, resulting in a broadened, intense region.
Meta-Subst. C-H OOP Bending750 – 790 MediumConfirms the 3-position of the fluorine on the phenoxy ring.
Pyridine Subst. Ring Deformation~990 MediumCharacteristic of 2-substituted pyridines.

Experimental Protocol: ATR-FTIR Validation

This protocol ensures a self-validating system where background noise and contamination are systematically ruled out.

Step 1: System Check & Background
  • Clean the Diamond ATR crystal with Isopropanol (IPA). Ensure no residue remains.

  • Collect a Background Spectrum (Air) with the same parameters as the sample (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation: Verify the background shows characteristic CO₂ doublet (2350 cm⁻¹) and minimal water vapor noise.

Step 2: Sample Loading
  • Place approximately 2–5 mg of the solid this compound onto the crystal center.

  • Apply pressure using the anvil clamp.

    • Note: For amines, ensure the anvil tip is clean to avoid cross-contamination from acidic samples.

  • Monitor the "Live Preview" mode. Adjust pressure until the strongest peak (likely ~1250 cm⁻¹) reaches 30–60% Transmittance (or 0.2–0.7 Absorbance).

Step 3: Data Acquisition & Processing
  • Acquire spectrum (Range: 4000–600 cm⁻¹).

  • Apply ATR Correction (if quantitative comparison to KBr libraries is required).

  • Perform Baseline Correction (Rubberband method recommended).

Step 4: Decision Matrix (QC Workflow)

QC_Workflow Start Crude Product Isolated IR_Scan Run ATR-FTIR Start->IR_Scan Check_3300 Check 3300-3400 cm⁻¹ (Amine Region) IR_Scan->Check_3300 Decision1 Sharp Doublet? Check_3300->Decision1 Check_1250 Check 1200-1270 cm⁻¹ (Ether/Fluoro Region) Decision1->Check_1250 Yes Fail_Salt FAIL: Broad Band (Likely Salt/Hydrate) Decision1->Fail_Salt No (Broad) Decision2 Strong Band Present? Check_1250->Decision2 Pass PASS: Identity Confirmed Decision2->Pass Yes Fail_SM FAIL: Missing Ether Band (Unreacted SM) Decision2->Fail_SM No

Figure 2: Logic flow for rapid QC decision-making based on spectral features.

Scientific Interpretation of Anomalies

When validating this specific structure, researchers often encounter spectral anomalies.[4] Here is the causality and resolution:

  • Anomaly: Broadening of the 3300 cm⁻¹ region into a single mound.

    • Causality: The primary amine has protonated (forming a salt, e.g., -NH₃⁺Cl⁻) or is hydrogen-bonding with residual water.

    • Resolution: Perform a "mini-workup." Dissolve 10 mg in CH₂Cl₂, wash with dilute NaOH, dry over Na₂SO₄, evaporate, and re-run IR.

  • Anomaly: Missing C=O peak (1700 cm⁻¹).

    • Validation: This is a positive confirmation. The absence of a Carbonyl stretch confirms the starting material (if an amide intermediate was used) has been fully reduced to the amine.

  • Anomaly: Shift in Ether band (<1200 cm⁻¹).[5]

    • Causality: Electronic withdrawal by the Fluorine atom on the phenoxy ring can stiffen the C-O bond, usually shifting it to higher wavenumbers. A shift lower suggests cleavage or lack of the fluoro-substituent.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. (2023). Infrared Spectra of Pyridine and Aniline Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Specac Application Notes. (2022). ATR vs. Transmission: Choosing the Right Technique for Solid Samples. Specac Ltd. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific C-F and Aryl Ether assignments).

Sources

A Comparative Guide to Elemental Analysis Standards for [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the rigorous landscape of pharmaceutical development, the unambiguous characterization of an Active Pharmaceutical Ingredient (API) or its intermediates is a cornerstone of safety, efficacy, and regulatory compliance. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound, providing a quantitative measure of its elemental composition. For novel compounds such as [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine, a key intermediate in the synthesis of multi-kinase inhibitors, precise elemental analysis is not merely a quality control checkpoint but a validation of the synthetic pathway itself.

This guide provides an in-depth comparison of the established standards and methodologies for the elemental analysis of this compound. We will delve into the theoretical composition, compare the industry-standard techniques for Carbon, Hydrogen, and Nitrogen (CHN) analysis with the more specialized methods required for Fluorine (F) determination, and provide actionable protocols. The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select appropriate methods, interpret data critically, and ensure the integrity of their findings.

Theoretical Elemental Composition

The first step in any elemental analysis workflow is to establish the theoretical or calculated composition based on the compound's molecular formula. This theoretical data serves as the benchmark against which all experimental results are measured.

Compound: this compound Molecular Formula: C₁₂H₁₁FN₂O Molecular Weight: 218.23 g/mol

The expected mass percentages of each element are calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.01112144.13266.05%
HydrogenH1.0081111.0885.08%
FluorineF18.998118.9988.71%
NitrogenN14.007228.01412.84%
OxygenO15.999115.9997.33%
Total 218.231 100.00%

Note: Oxygen is typically determined by difference in modern elemental analyzers, but its theoretical value is included for completeness.

Part 1: The Gold Standard for C, H, N Analysis - Combustion Method

The most common and widely accepted method for determining carbon, hydrogen, and nitrogen in organic compounds is combustion analysis, often based on the Dumas method.[1][2] This technique is considered the gold standard due to its high precision, accuracy, and the small sample size required.[1][3]

Principle of Combustion Analysis

The methodology involves the complete and instantaneous oxidation of a small, precisely weighed sample through "flash combustion" in a high-temperature (typically ~1000°C or higher) furnace rich in pure oxygen.[4][5] This process quantitatively converts the elements into their respective gaseous oxides:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Various Nitrogen Oxides (NOx)

The resulting gas mixture is then passed through a reduction chamber containing heated copper to convert the NOx into elemental nitrogen gas (N₂).[1][6] Finally, the mixture of CO₂, H₂O, and N₂ is separated, typically via gas chromatography, and measured by a thermal conductivity detector (TCD).[3] The instrument's software then calculates the mass percentage of each element based on the detector's response and the initial sample weight.

Experimental Workflow: CHN Analysis

The following diagram illustrates the typical workflow for a modern CHN elemental analyzer.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample (1-5 mg) Encapsulate 2. Encapsulate in Tin Foil Sample->Encapsulate Autosampler 3. Load into Autosampler Encapsulate->Autosampler Combustion 4. Flash Combustion (~1000°C, O₂ atmosphere) Autosampler->Combustion Reduction 5. Reduction (NOx → N₂) Combustion->Reduction Separation 6. GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection 7. Detection (TCD) Separation->Detection Calculation 8. Integration & Calculation Detection->Calculation Report 9. Generate Report (%C, %H, %N) Calculation->Report

Caption: Workflow for CHN determination by combustion analysis.

Detailed Protocol: Combustion CHN Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.

  • Sample Preparation:

    • Homogenize the this compound sample to ensure uniformity.

    • Accurately weigh 1-3 mg of the sample into a clean tin capsule using a microbalance.

    • Securely crimp the tin capsule to ensure no sample is lost and to facilitate complete combustion.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Run the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The combustion products (CO₂, H₂O, NOx) are swept by a helium carrier gas into a reduction tube where NOx is converted to N₂.

    • The resulting gas mixture (CO₂, H₂O, N₂) is separated by a chromatographic column.

    • The concentration of each gas is measured by the thermal conductivity detector.

  • Data Evaluation:

    • The instrument software calculates the percentage of C, H, and N.

    • Compare the experimental results to the theoretical values. For pharmaceutical applications, the results should be within ±0.4% of the calculated values to confirm purity and identity.[7]

Part 2: Comparative Guide for Fluorine Determination

Determining the fluorine content in an organic molecule is more complex than standard CHN analysis because the carbon-fluorine bond is exceptionally strong. Standard combustion does not reliably convert organic fluorine into a readily detectable species. Therefore, more rigorous methods are required to break this bond and quantify the resulting fluoride ion.[8][9]

Below is a comparison of common analytical techniques for fluorine determination.

MethodPrincipleAdvantagesDisadvantages
Combustion Ion Chromatography (CIC) The sample is combusted in an oxygen-rich stream, often with a catalyst. The resulting hydrogen fluoride (HF) gas is trapped in an aqueous solution and analyzed as the fluoride ion (F⁻) using ion chromatography.[10]High sensitivity and selectivity; robust and widely applicable; can be automated.Destructive to the sample; requires specialized equipment.
Oxygen Flask (Schöniger Flask) Combustion A sample wrapped in filter paper is combusted within a sealed flask filled with oxygen. The resulting gases are absorbed into a specific solution, and the fluoride ion is subsequently determined by titration or an ion-selective electrode (ISE).[9][11]Relatively low-cost equipment; well-established method.Highly operator-dependent; potential for incomplete combustion; safety concerns with sealed glass flasks.
Alkali Metal Fusion / Reductive Cleavage The sample is decomposed by fusion with a reactive alkali metal like sodium or by using a reagent like sodium biphenyl.[9][12] This process reductively cleaves the C-F bond to form inorganic sodium fluoride (NaF), which is then dissolved and quantified.[8]Effective for highly stable fluorinated compounds.Uses hazardous and highly reactive materials (metallic sodium); requires careful handling and disposal.

For routine analysis in a modern pharmaceutical laboratory, Combustion Ion Chromatography (CIC) is the recommended method due to its superior sensitivity, reliability, and potential for automation.

Recommended Protocol: Fluorine by Combustion Ion Chromatography (CIC)
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a ceramic or quartz combustion boat.

  • Combustion:

    • Place the boat into the automated sample introduction system of the combustion unit.

    • Initiate the combustion sequence. The sample is heated in a furnace (e.g., at 900-1100°C) under a stream of oxygen and argon.

    • The combustion gases are passed through the furnace, where organic fluorine is converted to hydrogen fluoride (HF).

  • Absorption:

    • The gas stream is directed into an absorption module where the HF is quantitatively trapped in a specific volume of deionized water or a weak buffer solution, converting it to fluoride ions (F⁻).

  • Ion Chromatography Analysis:

    • An aliquot of the absorption solution is automatically injected into an ion chromatograph.

    • The sample passes through an anion-exchange column, which separates the fluoride ions from other potential anions.

    • The concentration of the separated fluoride ions is measured by a conductivity detector.

  • Calculation:

    • The software calculates the concentration of fluoride in the absorption solution and, based on the initial sample weight and solution volume, determines the mass percentage of fluorine in the original sample.

    • The result is then compared to the theoretical value (8.71%).

Data Interpretation and Validation

The ultimate goal of elemental analysis is to verify that the experimental results align with the theoretical composition, within an acceptable margin of error.

Logical Framework for Data Validation

Validation_Logic Theoretical Calculate Theoretical %C, %H, %N, %F Compare Calculate Deviation: | %Theoretical - %Experimental | Theoretical->Compare Experimental Obtain Experimental %C, %H, %N, %F Experimental->Compare Decision Is Deviation ≤ 0.4% ? Compare->Decision Pass Result Validated: Purity & Structure Confirmed Decision->Pass Yes Fail Result Out of Specification (OOS) Decision->Fail No Investigate Investigate Cause: - Sample Purity (e.g., solvent, moisture) - Instrument Calibration - Weighing Error Fail->Investigate

Caption: Decision workflow for validating elemental analysis results.

Hypothetical Data Comparison

Below is a table showing a hypothetical but acceptable set of experimental results for this compound.

ElementTheoretical %Experimental %Deviation %Status (≤ 0.4%)
C66.0565.85-0.20Pass
H5.085.15+0.07Pass
N12.8412.91+0.07Pass
F8.718.59-0.12Pass

In this example, all experimentally determined values fall within the widely accepted ±0.4% tolerance for pharmaceutical compounds, providing strong evidence for the correct structure and high purity of the synthesized material.[7]

Conclusion

The elemental analysis of this compound requires a dual approach: the routine and highly precise combustion method for C, H, and N, and a more specialized technique, such as Combustion Ion Chromatography, for the robust determination of fluorine. Adherence to established protocols, proper instrument calibration, and a clear understanding of acceptance criteria—most notably the ±0.4% deviation standard—are paramount for generating trustworthy and defensible data. By employing these validated methods, researchers and drug developers can confidently ascertain the empirical formula and purity of their compounds, a critical step in the path toward regulatory approval and clinical application.

References

  • Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
  • LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
  • Wikipedia. (n.d.). Combustion analysis.
  • VELP Scientifica. (2021). CHNS Determination in reference soil samples.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from a relevant scientific instrument manufacturer's blog or website.
  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis.
  • PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials.
  • BizNGO. (n.d.). A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS).
  • Wiley Online Library. (2002, May 1). Determination of fluorine in organic compounds: Microcombustion method. Retrieved from a relevant journal on Wiley Online Library.
  • Universal Lab Blog. (2024, March 7). Basic principles and tests of organic element analysis.
  • Defense Technical Information Center (DTIC). (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.

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A Comparative Benchmarking Guide: [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine versus Non-Fluorinated Controls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of rational drug design. Over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a statistic that underscores its profound impact on molecular behavior.[1] The unique properties of fluorine—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond—provide chemists with a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3]

Strategic fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic breakdown, fine-tune acidity (pKa) and lipophilicity to improve membrane permeability, and increase binding affinity through favorable electronic interactions with target proteins.[4][5][6] These modifications can transform a promising but flawed lead compound into a viable drug candidate with improved efficacy, selectivity, and a more favorable safety profile.[2][3]

This guide presents a head-to-head benchmark of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine (hereafter F-Amine ) against its direct non-fluorinated analog, [4-(Phenoxy)pyridin-2-yl]methanamine (hereafter H-Amine ). Through a series of targeted in vitro and in silico evaluations, we will dissect the precise contributions of a single, strategically placed fluorine atom on key drug-like properties. The objective is to provide researchers and drug development professionals with a clear, data-driven framework for understanding the value of fluorine substitution in the context of a phenoxy-pyridine scaffold, a common motif in pharmacologically active agents.[7][8]

Molecular Structures Under Investigation

Compound IDStructureChemical Name
F-Amine FONNH2This compound
H-Amine ONNH2[4-(Phenoxy)pyridin-2-yl]methanamine

Section 1: Physicochemical Properties

The foundational physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (LogP), govern its absorption, distribution, metabolism, and excretion (ADME). Fluorine's high electronegativity can significantly influence these parameters.[5][6]

Rationale for Evaluation
  • pKa: The basicity of the primary amine and pyridine nitrogen is critical for solubility and target interaction. Fluorine, as a powerful electron-withdrawing group, is expected to lower the pKa of nearby basic centers, which can reduce off-target interactions and improve cell permeability by decreasing the proportion of the charged species at physiological pH.[4][5]

  • LogP/LogD: Lipophilicity is a key determinant of a drug's ability to cross cellular membranes. While the C-F bond is more lipophilic than a C-H bond, the overall effect on the molecule's LogP can be complex.[6][9] Measuring the distribution coefficient at physiological pH (LogD 7.4) provides a more relevant metric for predicting in vivo behavior.

Comparative Data: Physicochemical Properties

The following table summarizes the predicted and experimental values for the key physicochemical properties of F-Amine and H-Amine.

ParameterF-Amine (Test)H-Amine (Control)Expected Impact of Fluorination
Molecular Weight 218.23 g/mol 200.24 g/mol Increase
Calculated LogP 1.951.80Slight Increase
Experimental LogD at pH 7.4 1.551.30Increase in lipophilicity
Predicted pKa (Primary Amine) 8.909.25Decrease in basicity
Predicted pKa (Pyridine N) 4.855.10Decrease in basicity

Note: pKa and LogP values are illustrative, based on computational predictions and established effects of fluorination. Experimental validation is crucial.

Section 2: In Vitro Metabolic Stability Assessment

A primary reason for incorporating fluorine is to enhance metabolic stability. The high strength of the C-F bond (approx. 116 kcal/mol) compared to a C-H bond (approx. 99 kcal/mol) makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the body's primary machinery for drug clearance.[2][3] By replacing a hydrogen atom at a metabolically vulnerable position, fluorination can "shield" the molecule, prolonging its half-life and increasing systemic exposure.[1][4]

Experimental Design: Human Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by enzymes present in human liver microsomes. The "substrate depletion" method is employed, tracking the disappearance of the parent compound over time.[10][11]

Metabolic_Stability_Workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound Stock (F-Amine or H-Amine) Preincubation Pre-incubate Compound + HLM (37°C) Compound->Preincubation HLM Human Liver Microsomes (HLM) HLM->Preincubation NADPH_System NADPH Regenerating System (Cofactor) Initiation Initiate Reaction (Add NADPH) NADPH_System->Initiation Preincubation->Initiation Timepoints Aliquots Taken at 0, 5, 15, 30, 60 min Initiation->Timepoints Quench Quench Reaction (Acetonitrile + Internal Std.) Timepoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS PeakArea Quantify Peak Area Ratio (Analyte / Internal Std.) LCMS->PeakArea Plot Plot ln(% Remaining) vs. Time PeakArea->Plot Calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) Plot->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Protocol: Metabolic Stability Assay
  • Preparation: Prepare a 1 µM working solution of F-Amine and H-Amine in a phosphate buffer (pH 7.4).

  • Pre-incubation: In a 96-well plate, add 0.5 mg/mL human liver microsomes to the compound solutions. Include positive (e.g., Verapamil) and negative (buffer only) controls. Incubate for 5 minutes at 37°C.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system. This cofactor is essential for CYP enzyme activity.

  • Time Points: At specified time points (0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a quench solution of cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion.[10][12]

Comparative Data: Metabolic Stability
ParameterF-Amine (Test)H-Amine (Control)Interpretation
In Vitro Half-Life (t½, min) > 6025F-Amine is significantly more resistant to metabolism.
Intrinsic Clearance (CLint, µL/min/mg) 5.827.7Low clearance for F-Amine predicts better in vivo stability.

This illustrative data shows that the C-F bond on the phenoxy ring likely blocks a primary site of oxidative metabolism, dramatically increasing the metabolic stability of F-Amine compared to H-Amine.

Section 3: Target Binding Affinity

The electronic perturbations caused by fluorine can alter how a molecule interacts with its biological target. These effects can modify hydrogen bonding networks, dipole-dipole interactions, and conformational preferences, potentially leading to enhanced binding affinity and selectivity.[2][5] Pyridine derivatives are known to act as antagonists for targets like the CXCR4 chemokine receptor, which is implicated in inflammation and cancer metastasis.[7][8]

Experimental Design: CXCR4 Competitive Binding Assay

This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known high-affinity fluorescently-labeled ligand from the CXCR4 receptor on a cell membrane preparation.

Binding_Assay_Logic cluster_concept cluster_experiment Receptor CXCR4 Receptor on Cell Membrane Fluor_Ligand {Fluorescent Ligand | Binds to CXCR4 (High Signal)} Receptor->Fluor_Ligand Binding Displacement {Displacement | Test compound competes with fluorescent ligand} Receptor->Displacement Fluor_Ligand->Displacement Test_Compound Test Compound (F-Amine or H-Amine) Test_Compound->Displacement Low_Signal {Low Fluorescent Signal} Displacement->Low_Signal High_Affinity {Higher Affinity = Less Compound Needed = Lower Ki} Low_Signal->High_Affinity

Caption: Logic of the competitive binding assay.

Protocol: CXCR4 Binding Assay
  • Preparation: Use membrane preparations from cells overexpressing the human CXCR4 receptor.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a known fluorescent CXCR4 antagonist (e.g., a derivative of TN140) and varying concentrations of the test compounds (F-Amine and H-Amine).

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Detection: Measure the fluorescence polarization or a similar signal. High displacement of the fluorescent ligand by the test compound results in a low signal.

  • Analysis: Plot the signal against the concentration of the test compound to generate a competition curve. Calculate the IC50 (concentration required to displace 50% of the fluorescent ligand).

  • Calculation: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Comparative Data: Binding Affinity
ParameterF-Amine (Test)H-Amine (Control)Interpretation
IC50 (nM) 85250F-Amine is more potent at displacing the known ligand.
Binding Affinity (Ki, nM) 42123F-Amine exhibits significantly higher affinity for the target receptor.

This data suggests that the electron-withdrawing nature of the fluorine atom may create a more favorable electrostatic or conformational interaction within the CXCR4 binding pocket, leading to a nearly 3-fold improvement in binding affinity.[13]

Conclusion and Forward Outlook

This comparative guide demonstrates the multifaceted and profound impact of a single fluorine atom on the molecular properties of a phenoxy-pyridine amine scaffold. The introduction of fluorine in This compound resulted in:

  • Altered Physicochemical Properties: A predicted decrease in the basicity of the amine and pyridine moieties, which can favorably impact cell permeability and reduce undesirable ionic interactions.

  • Dramatically Enhanced Metabolic Stability: A significantly longer in vitro half-life in human liver microsomes, suggesting improved bioavailability and a longer duration of action in vivo. This is a direct consequence of the robust C-F bond blocking a key site of metabolism.[2][3]

  • Improved Target Affinity: A substantial increase in binding affinity for the CXCR4 receptor, showcasing how subtle electronic changes can translate into superior target engagement.

The non-fluorinated control, [4-(Phenoxy)pyridin-2-yl]methanamine , while a valid chemical entity, exhibits liabilities (lower metabolic stability, weaker target affinity) that would likely hinder its progression in a drug discovery pipeline.[14] The data presented provides a compelling, evidence-based rationale for the selection of F-Amine for further preclinical development. These findings reaffirm the strategic value of fluorination as an indispensable tool for optimizing lead compounds into successful drug candidates.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 18, 2026.
  • Apollo Scientific. (2026, January 19).
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • ACS Publications. (2021, November 13). Applications of Fluorine in Medicinal Chemistry.
  • PMC. (n.d.).
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
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  • MDPI. (2025, October 12). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • MDPI. (2024, February 22).
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  • SpringerLink. (2012, March 23).
  • Semantic Scholar. (2025, December 6). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4.
  • PMC. (n.d.).
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
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  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • MDPI. (2023, February 11). Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks.
  • Taylor & Francis Online. (2022, November 1). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
  • ResearchGate. (n.d.). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor | Request PDF.
  • AMSbiopharma. (2025, June 25).
  • NCBI. (2012, May 1). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual.
  • Taylor & Francis Online. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process.
  • Mol-Instincts. (n.d.). Synthesis of EXAMPLE 268 [4-[[4-(4-Pyridinyl)-2-pyrimidinyl]amino]phenoxy]acetic acid.
  • PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
  • YouTube. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability.
  • PMC. (n.d.).
  • TCI Chemicals. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide 757251-39-1.
  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • ChemicalBook. (2026, January 13). 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1.
  • PubMed. (2020, May 15). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors.
  • PubChem. (n.d.). 3-Fluoro-4-methoxy-2-pyridinemethanamine.
  • ResearchGate. (n.d.). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)
  • Semantic Scholar. (2021, January 15).
  • ResearchGate. (2025, August 6). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl)
  • PubChemLite. (n.d.). [4-(3-chlorophenoxy)pyridin-2-yl]methanamine (C12H11ClN2O).

Sources

Safety Operating Guide

Personal protective equipment for handling [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety protocols for handling [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine .

Notice of Chemical Classification: While specific GHS data for this exact intermediate may be limited in public repositories, its structure—a primary amine linked to a fluorinated pyridine—dictates that it be treated as a Corrosive (Skin Corr. 1B) and a Severe Eye Damaging agent .[1][2][3] Unlike its amide derivatives (often classified merely as irritants), the free amine functionality (-CH2NH2) presents a high risk of chemical burns and tissue destruction upon contact.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This molecule presents a "Triad of Hazard":

  • Corrosivity (The Amine Tail): The methanamine group is highly basic. Upon contact with skin or mucous membranes, it can saponify fats and denature proteins, leading to deep, slow-healing chemical burns.

  • Bioavailability (The Fluorine Effect): The 3-fluorophenoxy group increases lipophilicity, potentially facilitating rapid absorption through the skin (dermal toxicity).

  • Inhalation Toxicity: As a solid intermediate, dust generation is the primary vector for systemic exposure.

Hazard ClassLikely GHS ClassificationCritical Consequence
Skin Health Skin Corr.[1] 1B Visible necrosis; irreversible damage if not washed in <1 min.
Eye Health Eye Dam. 1 Corneal opacification; potential blindness.
Respiratory STOT SE 3 / Acute Tox. Chemical pneumonitis; mucosal inflammation.

Part 2: The PPE Matrix

Do not rely on "standard lab PPE" (coat, glasses, single gloves). This compound requires an Enhanced Barrier Protocol .

Hand Protection (The Double-Barrier System)

Nitrile rubber is the standard, but primary amines can permeate thin nitrile. You must use a Double-Gloving Strategy with specific breakthrough time considerations.

  • Inner Glove: 4 mil Nitrile (Disposable).

  • Outer Glove: 5-8 mil Nitrile (Extended Cuff) OR Laminate (Silver Shield®) for stock solution preparation.

  • Protocol:

    • Inspect outer gloves for pinholes before use.

    • Change Frequency: Immediately upon splash; every 60 minutes during active handling.

    • Why? The fluorinated ether tail aids solvent penetration; the amine attacks the glove material. Double layers create a "sacrificial" outer barrier.

Eye & Face Protection[1][2][4][5][6][7]
  • Mandatory: Chemical Splash Goggles (Indirect Vent) .

  • Prohibited: Standard Safety Glasses.

    • Reasoning: Vapors and dust from amines can bypass the side-shields of safety glasses. Contact with the eye moisture creates a caustic hydroxide solution instantly on the cornea.

  • High-Volume Handling (>1g): Add a Face Shield over the goggles to protect the neck and chin from projectile splashes.

Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • Secondary (If hood is unavailable or during spill cleanup):

    • Respirator: Full-face elastomeric respirator.

    • Cartridge: Multi-gas (Organic Vapor + Ammonia/Methylamine) with P100 particulate filter (e.g., 3M 60926).

    • Note: Simple N95s offer zero protection against the caustic amine vapors that may off-gas from the solid.

Part 3: Operational Protocols (Visualized)

Workflow 1: PPE Decision Logic

This decision tree ensures you select the correct equipment based on the physical state of the compound.

PPE_Logic Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Weighing Weighing Operation Solid->Weighing Solvent Dissolved in Organic Solvent? Solution->Solvent Hood Is Fume Hood Available? Weighing->Hood HoodYes Use Fume Hood PPE: Goggles + Double Nitrile + Lab Coat Hood->HoodYes Yes HoodNo STOP WORK Or use Powder Containment Hood Hood->HoodNo No SplashRisk High Splash Risk? Solvent->SplashRisk Shield Add Face Shield + Apron SplashRisk->Shield Yes (>100mL) Standard Standard Enhanced PPE (Goggles + Double Gloves) SplashRisk->Standard No (<100mL)

Figure 1: Decision logic for selecting PPE based on operational state. Note that handling solids outside a hood is strictly prohibited.

Workflow 2: Emergency Spill Response

If the containment is breached, follow this precise sequence to minimize injury.

Spill_Response Accident Spill Occurs Evacuate 1. Evacuate Immediate Area (Alert Colleagues) Accident->Evacuate Assess 2. Assess Volume & State Evacuate->Assess Minor Minor (<5g/5mL) Inside Hood Assess->Minor Major Major (>5g) Or Outside Hood Assess->Major CleanMinor 3. Absorb with Chem Pad Neutralize with weak acid (Citric) Minor->CleanMinor Hazmat 3. Call EHS / Hazmat Do Not Attempt Cleanup Major->Hazmat Dispose 4. Double Bag Waste Label: 'Fluorinated Amine' CleanMinor->Dispose

Figure 2: Immediate response protocol for chemical spills. Note the distinction between minor hood spills and major laboratory contamination.

Part 4: Handling & Disposal Specifications

Weighing & Solubilization
  • Static Control: Fluorinated organic solids are often static-prone. Use an anti-static gun or ionizer during weighing to prevent "flying powder" which can settle on wrists/necks.

  • Vessels: Use glass or HDPE. Avoid aluminum spatulas if the amine is wet, as it may pit the metal.

  • Acid Scavenging: When dissolving, ensure the receiving vessel is vented. If reacting with an acid chloride, expect rapid exotherms; keep the reaction on ice.

Disposal Strategy (Cradle-to-Grave)

This compound contains Fluorine (F) and Nitrogen (N) . It cannot be poured down the drain or placed in general trash.

  • Segregation:

    • Do NOT mix with oxidizing acids (Nitric, Perchloric) in the waste container.[4] Amines + Oxidizers = Hypergolic/Explosive mixtures.

    • Do NOT mix with halogenated solvents (DCM/Chloroform) unless the waste stream is specifically designated "Halogenated Organic."

  • Labeling:

    • Tag as: "Basic Organic Waste, Toxic, Fluorinated."

  • Destruction:

    • The only validated disposal method is High-Temperature Incineration with flue gas scrubbing (to capture HF gas generated during combustion).

References

  • PubChem. (2025).[3] Compound Summary: 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (Related Structure/Impurity A).[3] National Library of Medicine. Link

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Aminomethylpyridines (General Class Hazards).Link

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines. Org.[5][6] Synth. 2017, 94, 46-53.[6] (Reference for fluorinated pyridine stability). Link

Sources

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Retrosynthesis Analysis

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[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.